molecular formula C6H9BrO3 B2870819 Methyl 3-bromotetrahydrofuran-3-carboxylate CAS No. 1354630-47-9

Methyl 3-bromotetrahydrofuran-3-carboxylate

Cat. No.: B2870819
CAS No.: 1354630-47-9
M. Wt: 209.039
InChI Key: NBXIEYLVSVPZFX-UHFFFAOYSA-N
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Description

Methyl 3-bromotetrahydrofuran-3-carboxylate (CAS 1354630-47-9) is a versatile heterocyclic building block of interest in synthetic and medicinal chemistry. With a molecular formula of C 6 H 9 BrO 3 and a molecular weight of 209.04 g/mol, this compound integrates two key reactive functional groups: a bromine substituent and a carboxylate ester on the same tetrahydrofuran carbon atom . The presence of the bromine atom makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the formation of new carbon-carbon bonds. Concurrently, the methyl ester group can be hydrolyzed to a carboxylic acid or undergo other transformations, providing additional handles for molecular diversification. This bifunctionality makes Methyl 3-bromotetrahydrofuran-3-carboxylate a valuable scaffold for constructing complex molecules, particularly in the synthesis of potential pharmaceutical intermediates and for the exploration of new chemical space within heterocyclic chemistry. This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromooxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO3/c1-9-5(8)6(7)2-3-10-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXIEYLVSVPZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Methyl 3-bromotetrahydrofuran-3-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical properties, synthesis, and applications of Methyl 3-bromotetrahydrofuran-3-carboxylate , a specialized building block in medicinal chemistry.

Core Application: Synthesis of Quaternary Spirocyclic Scaffolds in Drug Discovery

Executive Summary

Methyl 3-bromotetrahydrofuran-3-carboxylate (CAS 1354630-47-9 ) is a highly functionalized heterocyclic ester used primarily as a precursor for generating quaternary carbon centers on a tetrahydrofuran (THF) ring.[1] Its structural uniqueness lies in the 3,3-disubstitution pattern , where a bromine atom and a carboxylate group share the same carbon. This "alpha-bromo ester" functionality makes it an ideal substrate for Reformatsky reactions , enabling the synthesis of complex spirocyclic ethers and amino acid surrogates often found in cathepsin inhibitors and other protease-targeting therapeutics.

Chemical Identity & Physical Properties

The following data consolidates verified identifiers and predicted physicochemical properties based on structural analogs.

Table 1: Chemical Datasheet
PropertyValueNotes
IUPAC Name Methyl 3-bromotetrahydrofuran-3-carboxylate
CAS Number 1354630-47-9 Verified Identifier
Molecular Formula C₆H₉BrO₃
Molecular Weight 209.04 g/mol
Physical State Colorless to pale yellow liquidAt room temperature
Boiling Point ~85-90 °C at 1 mmHg (Predicted)Higher than parent ester (159°C at atm)
Density ~1.55 g/cm³ (Predicted)High density due to Br atom
Solubility DCM, THF, Et₂O, TolueneReacts with protic solvents (MeOH)
Stability Moisture Sensitive; Light SensitiveStore under inert gas at 2-8°C

Synthetic Routes & Production

The synthesis of this compound presents a challenge due to the steric hindrance at the 3-position of the THF ring. The most robust method involves the alpha-bromination of the parent ester via a lithium enolate.

Method A: Direct Alpha-Bromination (Recommended)

This protocol utilizes Lithium Diisopropylamide (LDA) to generate the enolate, followed by quenching with a brominating agent like N-Bromosuccinimide (NBS) or Trimethylsilyl bromide (TMSBr).

Mechanism:

  • Deprotonation: LDA removes the alpha-proton at -78°C, forming a planar lithium enolate.

  • Bromination: The enolate attacks the electrophilic bromine source (NBS).

  • Quenching: Acidic workup yields the alpha-bromo ester.

Experimental Protocol (Standardized)
  • Reagents: Methyl tetrahydrofuran-3-carboxylate (1.0 eq), LDA (1.1 eq), NBS (1.2 eq), dry THF.

  • Step 1: Cool a solution of LDA in dry THF to -78°C under Argon.

  • Step 2: Add methyl tetrahydrofuran-3-carboxylate dropwise over 30 mins. Stir for 1 hour to ensure complete enolization.

  • Step 3: Add a solution of NBS in THF rapidly. The reaction is exothermic; maintain temp < -65°C.

  • Step 4: Allow to warm to 0°C over 2 hours.

  • Step 5: Quench with sat. NH₄Cl.[2] Extract with Et₂O. Purify via silica gel chromatography (Hexane/EtOAc).

Visualization: Synthesis Workflow

The following diagram illustrates the critical process flow for synthesizing this intermediate.

SynthesisWorkflow Start Methyl THF-3-carboxylate Step1 Enolization (LDA, -78°C) Start->Step1 Dry THF, Ar Inter Lithium Enolate Intermediate Step1->Inter Kinetic Control Step2 Bromination (NBS Addition) Inter->Step2 Electrophilic Attack Product Methyl 3-bromo-THF-3-carboxylate Step2->Product Workup & Purification

Caption: Kinetic enolization followed by electrophilic bromination to generate the quaternary center.

Reactivity Profile & Mechanistic Insights

The reactivity of Methyl 3-bromotetrahydrofuran-3-carboxylate is dominated by the tertiary alkyl bromide and the ester group.

The Reformatsky Reaction (Primary Application)

Unlike Grignard reagents, which are too reactive and would attack the ester group (self-condensation), the Reformatsky reagent (organozinc) is chemoselective. It reacts with aldehydes or ketones to form beta-hydroxy esters without self-destructing.

  • Mechanism: Zinc metal inserts into the C-Br bond to form an oxidative addition adduct (Br-Zn-C).[3] This nucleophile attacks a carbonyl electrophile.[4]

  • Why it works here: The 3-position is sterically crowded. Zinc enolates are less basic and less nucleophilic than Lithium enolates, reducing side reactions like elimination or retro-aldol.

Nucleophilic Substitution vs. Elimination
  • SN2: Impossible. The tertiary center prevents backside attack.

  • SN1: Possible but slow due to the destabilizing electron-withdrawing ester group (which destabilizes the carbocation intermediate).

  • E2 Elimination: The dominant side reaction if treated with strong bases (e.g., NaOEt), yielding the alpha,beta-unsaturated ester (Methyl 4,5-dihydrofuran-3-carboxylate).

Visualization: Reformatsky Mechanism

This diagram details the pathway from the bromo-ester to the beta-hydroxy product.[3][5]

ReformatskyMechanism Substrate Bromo-Ester (Substrate) Enolate Zinc Enolate (C-Zn-Br species) Substrate->Enolate Oxidative Insertion Zinc Activated Zn(0) Zinc->Enolate Oxidative Insertion Transition Chair-like Transition State Enolate->Transition Coordination Electrophile Ketone/Aldehyde (R-CO-R') Electrophile->Transition Coordination Product Beta-Hydroxy Ester (Spirocyclic Precursor) Transition->Product C-C Bond Formation & Acid Hydrolysis

Caption: Zinc-mediated insertion and subsequent addition to a carbonyl electrophile.

Applications in Medicinal Chemistry

Spirocyclic Scaffolds

The primary utility of this compound is building spiro[THF-3,x'] systems. By reacting the zinc enolate with a cyclic ketone (e.g., piperidone), researchers can create spiro-ethers that restrict the conformational flexibility of a drug molecule.

  • Benefit: Rigidification often improves potency (entropic benefit) and metabolic stability.

Amino Acid Surrogates

This molecule is a precursor to 3,3-disubstituted amino acids .

  • Displacement: While direct SN2 is hard, the bromide can be displaced by azide (using specific activators) or converted via the Reformatsky product to an amino-alcohol.

  • Hydrolysis: The ester can be hydrolyzed to the acid, serving as a building block for peptide mimetics.

Handling & Safety Protocol

Warning: Alpha-bromo esters are potent lachrymators and skin irritants.

  • Engineering Controls: Always handle in a functioning fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Storage: Store in a tightly sealed container under Nitrogen or Argon at 2-8°C. The compound degrades upon exposure to moisture (hydrolysis of ester) and light (radicaldebromination).

  • Spill Cleanup: Absorb with vermiculite. Neutralize surface with dilute aqueous sodium thiosulfate (to quench any free bromine/active halides).

References

  • PubChem Compound Summary. Methyl 3-bromotetrahydrofuran-3-carboxylate (CAS 1354630-47-9). [Link]

  • Organic Chemistry Portal. The Reformatsky Reaction: Mechanism and Applications. [Link]

Sources

Technical Guide: Spectroscopic Profiling of Methyl 3-bromotetrahydrofuran-3-carboxylate

[1]

Executive Summary & Chemical Identity

Methyl 3-bromotetrahydrofuran-3-carboxylate represents a high-value "chiral pool" derivative (often synthesized as a racemate) featuring a fully substituted quaternary center at the C3 position.[1] This structural motif—combining a halogen leaving group, an ester handle, and an ether ring—creates a unique spectroscopic signature defined by diastereotopic splitting and characteristic isotopic patterns.[1]

This guide provides a comprehensive breakdown of the NMR, IR, and MS data required to validate the identity and purity of this compound during drug development workflows.

Chemical Identity[1][2][3][4]
  • IUPAC Name: Methyl 3-bromotetrahydrofuran-3-carboxylate[1]

  • Molecular Formula: C

    
    H
    
    
    BrO
    
    
    [1]
  • Molecular Weight: 209.04 g/mol [1]

  • Key Structural Feature: C3 Quaternary Center (Br, COOMe substitution)

Synthesis Context & Impurity Profile

To accurately interpret spectroscopic data, one must understand the sample's history.[1] This compound is typically synthesized via


-bromination

Implications for Spectroscopy:

  • Residual Solvents: Look for THF (1.85, 3.76 ppm) or Diisopropylamine signals in the NMR.

  • Byproducts: Succinimide (if NBS is used) may appear as a singlet at ~2.6 ppm.[1]

  • Stereochemistry: The introduction of Br at C3 creates a chiral center.[1] While typically isolated as a racemate, the fixed center renders the protons at C2, C4, and C5 diastereotopic , significantly increasing multiplet complexity in

    
    H NMR.
    

SynthesisStartMethyl tetrahydrofuran-3-carboxylateStep11. LDA, THF, -78°C(Enolate Formation)Start->Step1Step22. NBS or Br2(Electrophilic Bromination)Step1->Step2ProductMethyl 3-bromotetrahydrofuran-3-carboxylateStep2->Product

Figure 1: Standard synthesis pathway via enolate trapping, highlighting the origin of the quaternary center.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance ( H & C NMR)

The lack of a proton at C3 simplifies the spectrum by removing vicinal coupling from that position, but the chirality induces strong diastereotopicity in the ring methylene groups.[1]


H NMR (400 MHz, CDCl

)
  • Solvent Reference: 7.26 ppm (CHCl

    
    )
    
PositionShift (

, ppm)
MultiplicityIntegralAssignment Logic
C2-H

4.45 – 4.55d (AB system)1HDeshielded by adjacent Oxygen and C3-Br/Ester.[1] Diastereotopic.
C2-H

4.10 – 4.20d (AB system)1HGeminal partner to H

.[1] Large

coupling (~10-12 Hz).[1]
C5-H

3.90 – 4.05m2HAdjacent to Oxygen.[1] Complex multiplet due to coupling with C4.[1]
OMe 3.82s3HCharacteristic methyl ester singlet.[1]
C4-H

2.85 – 2.95ddd1HAdjacent to quaternary C3.[1] Diastereotopic.
C4-H

2.40 – 2.50ddd1HGeminal partner to C4-H

.

Expert Insight: The C2 protons are the most diagnostic.[1] Unlike the parent ester where C2 is a multiplet, the quaternary C3 usually simplifies C2 into a distinct AB quartet (or two doublets) because there is no vicinal coupling to C3.


C NMR (100 MHz, CDCl

)
  • Solvent Reference: 77.16 ppm (CDCl

    
    ) triplet.[1]
    
CarbonShift (

, ppm)
TypeNotes
C=O 169.5 – 170.5QuaternaryEster carbonyl.[1]
C2 78.0 – 80.0CH

Deshielded by O and inductive effect of C3-Br.[1]
C5 67.0 – 68.0CH

Typical THF ether carbon.[1]
C3 60.0 – 62.0QuaternaryDiagnostic Peak. Low intensity.[1] Shifted downfield by Br.
OMe 53.5CH

Standard methyl ester.[1]
C4 38.0 – 40.0CH

Shielded relative to ether carbons.[1]
B. Mass Spectrometry (GC-MS / LC-MS)

The presence of Bromine provides a definitive isotopic signature that serves as a built-in quality control check.[1]

  • Ionization: Electron Impact (EI, 70 eV)

  • Molecular Ion (M

    
    ):  m/z 208 and 210.[1]
    
  • Isotopic Pattern: The doublet at 208/210 must appear in a 1:1 intensity ratio , confirming the presence of one Bromine atom (

    
    Br and 
    
    
    Br).

Fragmentation Pathway:

  • 
    -Cleavage:  Loss of the methoxy group (
    
    
    OCH
    
    
    , M-31).[1]
  • Ester Loss: Loss of the carbomethoxy group (

    
    , M-59).[1]
    
  • Halogen Loss: Loss of the Bromine radical (M-79/81), leading to the cation at m/z ~129.[1]

MS_FragM_IonMolecular Ion (M+)m/z 208/210 (1:1)Frag1[M - OMe]+m/z 177/179M_Ion->Frag1- OMe (31)Frag2[M - Br]+m/z 129 (Base Peak?)M_Ion->Frag2- Br (79/81)Frag3[M - COOMe]+m/z 149/151M_Ion->Frag3- COOMe (59)

Figure 2: Predicted fragmentation pattern for EI-MS.[1] The loss of Br creates a non-isotopic cation at m/z 129.

C. Infrared Spectroscopy (FT-IR)

IR is useful for confirming the functional group transformation (retention of ester, lack of OH).

Frequency (cm

)
Vibration ModeDescription
1745 – 1760 C=O[1] StretchEster Carbonyl. Shifted to higher frequency (vs. 1735) due to the

-bromo substituent (field effect).[1]
2950 – 2980 C-H StretchAliphatic C-H (THF ring and Methyl).[1]
1200 – 1250 C-O StretchStrong ester C-O-C bands.[1]
1050 – 1100 C-O-C StretchEther ring stretch.[1]
600 – 700 C-Br StretchOften weak, but diagnostic in the fingerprint region.[1]

Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure high-resolution splitting of diastereotopic protons.

  • Mass: Weigh 10–15 mg of the oil/low-melting solid.

  • Solvent: Add 0.6 mL of CDCl

    
      (Chloroform-d) containing 0.03% TMS.
    
    • Note: If the sample is acidic (from hydrolysis), add solid K

      
      CO
      
      
      to the tube to neutralize, as acid traces can broaden peaks.
  • Filtration: If the sample contains suspended solids (e.g., succinimide byproduct), filter through a small plug of cotton wool into the NMR tube.

  • Acquisition: Run a standard proton sequence (16 scans) and a

    
    C sequence (512+ scans) due to the low intensity of the quaternary C3.
    
Protocol 2: GC-MS Analysis[1]
  • Dilution: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Inlet: Split injection (20:1), 250°C.

  • Column: Standard non-polar phase (e.g., DB-5ms or HP-5).

  • Oven Program:

    • Start: 50°C (hold 2 min).

    • Ramp: 15°C/min to 250°C.[1]

    • Hold: 5 min.

  • Detection: Look for the characteristic "twin towers" of the bromine isotope pattern at the expected retention time.[1]

References

  • Wolfe, J. P., & Rossi, M. A. (2004).[1] Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes. Journal of the American Chemical Society.[1] Link

  • BenchChem Technical Guides. (2025). Spectroscopic Data for (R)-Tetrahydrofuran-3-carboxylic Acid. Link

  • PubChem Database. (2025).[1] 3-Bromotetrahydrofuran Compound Summary. National Library of Medicine.[1] Link

  • Reich, H. J. (2020).[1] Hans Reich's Collection: NMR Spectroscopy Data. University of Wisconsin-Madison.[1] Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for assigning -halo ester shifts).

Technical Whitepaper: Methyl 3-bromotetrahydrofuran-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-bromotetrahydrofuran-3-carboxylate (CAS 1354630-47-9) represents a specialized, high-value building block in modern medicinal chemistry.[1] Unlike simple alkyl halides, this compound combines the conformational constraints of the tetrahydrofuran (THF) ring with a reactive quaternary center potential. It serves as a critical "linchpin" intermediate for synthesizing 3,3-disubstituted tetrahydrofurans , a structural motif increasingly prevalent in drug candidates designed to improve metabolic stability and target selectivity (e.g., Factor Xa inhibitors).

This guide details the synthesis, reactivity, and application of this compound, moving beyond basic catalog data to provide a researcher-focused operational manual.

Chemical Profile & Structural Logic[2]

PropertyData
Chemical Name Methyl 3-bromotetrahydrofuran-3-carboxylate
CAS Number 1354630-47-9
Molecular Formula C₆H₉BrO₃
Molecular Weight 209.04 g/mol
Physical State Colorless to pale yellow oil
Key Functional Groups

-Bromo ester (electrophile/pro-nucleophile), Cyclic ether
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Structural Utility Analysis

The core value of this molecule lies in its tetrasubstituted carbon at position 3 .

  • Conformational Locking: The THF ring restricts the rotation of substituents, reducing the entropic penalty of binding to protein targets.

  • Metabolic Blocking: Substitution at the 3-position blocks metabolic oxidation, a common clearance pathway for THF-containing drugs.

  • Divergent Reactivity: The bromine atom serves as a leaving group for nucleophilic substitution (

    
    ) or as a radical/anionic precursor (Reformatsky/Barbier type), allowing the installation of diverse pharmacophores.
    

Synthesis of the Starting Material[3][4][5][6][7]

While often purchased, in-house preparation ensures purity and allows for ester variation. The synthesis relies on the


-bromination of the parent ester, Methyl tetrahydrofuran-3-carboxylate  (CAS 53662-85-4).
Mechanism & Causality

Direct bromination requires the generation of a kinetic enolate. The use of Lithium Diisopropylamide (LDA) at low temperatures (-78°C) is mandatory to prevent ring opening (


-elimination) or self-condensation (Claisen). The subsequent trapping with an electrophilic bromine source (NBS or 

) must be rapid to avoid equilibration.
Workflow Diagram (DOT)

SynthesisPath Start Methyl tetrahydrofuran-3-carboxylate (CAS 53662-85-4) Step1 Enolization (LDA, THF, -78°C) Start->Step1 Deprotonation Inter Lithium Enolate Intermediate Step1->Inter Step2 Bromination (NBS or CBr4) Inter->Step2 Electrophilic Trapping Product Methyl 3-bromotetrahydrofuran-3-carboxylate (CAS 1354630-47-9) Step2->Product Quench & Workup

Figure 1: Kinetic enolization pathway for the synthesis of the target scaffold.

Reactivity Profile & Synthetic Applications

The versatility of Methyl 3-bromotetrahydrofuran-3-carboxylate stems from its ability to act as both an electrophile and a pro-nucleophile.

A. The Reformatsky Reaction (Formation of Quaternary Centers)

This is the primary application. Treatment with activated Zinc (


) generates an organozinc enolate. Unlike lithium enolates, the Reformatsky reagent is less basic, tolerating other sensitive functional groups (e.g., nitriles, esters) on the electrophile.
  • Target: Synthesis of

    
    -hydroxy esters (3-hydroxy-3-substituted THF derivatives).
    
  • Protocol Insight: Initiation is critical. Use TMSCl or 1,2-dibromoethane to activate the Zinc surface.

B. Nucleophilic Substitution ( ) to Amino Acids

Displacement of the bromine with azide (


) followed by reduction yields 3-amino-tetrahydrofuran-3-carboxylic acid . These are "conformationally constrained" amino acids, highly valued in peptide mimetics and peptidomimetics (e.g., Factor Xa inhibitors).
  • Challenge: Steric hindrance at the quaternary center makes

    
     sluggish.
    
  • Solution: Use polar aprotic solvents (DMF, DMSO) and elevated temperatures, or switch to silver-assisted displacement if elimination competes.

C. Spirocyclization

Reaction with bis-nucleophiles (e.g., diamines or amino-thiols) can form spiro-fused heterocyclic systems, a strategy used to create novel, IP-secure scaffolds.

Reactivity Map (DOT)

Reactivity Center Methyl 3-bromotetrahydrofuran-3-carboxylate Path1 Reformatsky Reaction (Zn, Aldehyde/Ketone) Center->Path1 Path2 Nucleophilic Substitution (NaN3, then H2/Pd) Center->Path2 Path3 Spirocyclization (Bis-nucleophiles) Center->Path3 Prod1 3-(1-Hydroxyalkyl)-THF-3-carboxylate (Quaternary Center) Path1->Prod1 C-C Bond Formation Prod2 3-Amino-THF-3-carboxylate (Constrained Amino Acid) Path2->Prod2 C-N Bond Formation Prod3 Spiro-THF Scaffolds (Novel IP) Path3->Prod3 Ring Closure

Figure 2: Divergent synthetic utility of the 3-bromo-3-carboxylate scaffold.

Experimental Protocol: Zinc-Mediated Coupling (Reformatsky)[7]

Objective: Coupling of Methyl 3-bromotetrahydrofuran-3-carboxylate with Benzaldehyde.

Safety Note: This reaction is exothermic. Ensure anhydrous conditions.

  • Activation of Zinc:

    • In a flame-dried 3-neck flask under Argon, place Zinc dust (1.5 equiv).

    • Add dry THF (5 mL/g Zn).

    • Add TMSCl (0.05 equiv) and stir for 15 mins at RT to remove the oxide layer.

  • Initiation:

    • Heat the suspension to mild reflux.

    • Add 10% of the Methyl 3-bromotetrahydrofuran-3-carboxylate solution.

    • Self-Validation Check: Look for a color change (grey to cloudy/greenish) or a sudden exotherm. If no reaction, add a crystal of Iodine.

  • Addition:

    • Once initiated, add the mixture of the Bromo-ester (1.0 equiv) and Benzaldehyde (1.1 equiv) dropwise over 30 mins. Maintain gentle reflux.

  • Completion & Workup:

    • Stir for 2 hours. Monitor by TLC (disappearance of bromo-ester).[2]

    • Quench with cold saturated

      
      .
      
    • Extract with EtOAc, wash with brine, dry over

      
      .
      
    • Purify via silica gel chromatography (Hexane/EtOAc gradient).

Handling & Safety Data

Hazard ClassStatementHandling Precaution
Skin Irritant H315: Causes skin irritationWear nitrile gloves; compound is an alkylating agent.
Eye Irritant H319: Causes serious eye irritationUse chemical splash goggles.
Lachrymator Potential lachrymatory activityHandle only in a fume hood.
Storage Moisture sensitiveStore under Argon; degradation releases HBr.

References

  • Preparation of 3-substituted furans: Source:Chemical Communications, RSC Publishing.[3] Context: Methodologies for functionalizing furan rings which serve as precursors to the tetrahydrofuran systems.[2]

  • Synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid derivatives: Source: BenchChem Technical Notes / Patent Literature (WO2008080891). Context: Describes the conversion of the 3-carboxylate scaffold into amino-acid derivatives for Factor Xa inhibition.

  • Reformatsky Reaction Mechanisms & Reagents: Source:Organic Reactions Wiki / LibreTexts. Context: Standard protocols for Zinc-enolate formation using alpha-bromo esters.

  • CAS Registry Data (1354630-47-9): Source: ChemicalBook / Combi-Blocks. Context: Confirmation of chemical identity and physical properties.[2]

Sources

In-Depth Technical Guide: Synthesis, Properties, and Applications of Methyl 3-Bromotetrahydrofuran-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar,


-rich aromatic scaffolds to conformationally restricted, 

-rich aliphatic ring systems is a proven strategy for improving the pharmacokinetic profiles of drug candidates—a paradigm widely known as the "escape from flatland" [1]. Methyl 3-bromotetrahydrofuran-3-carboxylate (CAS: 1354630-47-9) is a highly versatile, bifunctional building block that perfectly aligns with this strategy.

Featuring a hydrophilic tetrahydrofuran (THF) core, an electrophilic alpha-bromo center, and a reactive ester handle, this molecule serves as a critical intermediate for synthesizing spirocycles, unnatural amino acids, and complex heterocycles. This whitepaper provides a comprehensive, self-validating methodological guide to its synthesis, physicochemical profiling, and downstream applications.

Chemical Identity & Physicochemical Profiling

Accurate compound identification and physical characterization are the bedrock of reproducible synthetic chemistry. The table below summarizes the core identifiers and fundamental properties of Methyl 3-bromotetrahydrofuran-3-carboxylate [2].

ParameterValue / Description
Chemical Name Methyl 3-bromotetrahydrofuran-3-carboxylate
CAS Number 1354630-47-9
MDL Number MFCD26960613
Molecular Formula C₆H₉BrO₃
Molecular Weight 209.04 g/mol
Structural Features Tetrahydrofuran ring, alpha-bromo ester moiety
Physical State (Predicted) Viscous liquid to low-melting solid
Primary Reactivity

displacement, Nucleophilic Acyl Substitution

Structural Significance & Mechanistic Rationale

The synthetic utility of Methyl 3-bromotetrahydrofuran-3-carboxylate stems from its highly reactive alpha-bromo ester functionality.

  • Bifunctional Electrophilicity: The alpha-carbon is primed for

    
     nucleophilic attack by amines, azides, or thiolates. The adjacent carbonyl group lowers the activation energy of the transition state by delocalizing the developing charge, making this primary/secondary halide exceptionally reactive [3].
    
  • Conformational Restriction: The THF ring restricts the rotational degrees of freedom. When nucleophiles displace the bromide, the resulting quaternary stereocenter (if substituted) or tertiary center locks the attached pharmacophores into specific spatial vectors, enhancing target-binding affinity.

  • Synthetic Limitations Addressed: Direct alpha-bromination of ester enolates (e.g., using LDA and

    
    ) in sterically constrained cyclic systems often suffers from poor regioselectivity or competing aldol-type condensations. Therefore, the Hell-Volhard-Zelinsky (HVZ)  reaction on the parent carboxylic acid is the preferred, highly reliable route to generate this scaffold [4].
    

Synthesis Methodology & Step-by-Step Workflow

The synthesis of Methyl 3-bromotetrahydrofuran-3-carboxylate relies on the activation of tetrahydrofuran-3-carboxylic acid, followed by electrophilic bromination and subsequent esterification.

Workflow Visualization

SynthesisWorkflow SM Tetrahydrofuran-3-carboxylic acid (Starting Material) Step1 Activation & Bromination Reagents: PBr3, Br2 Temp: 80°C SM->Step1 HVZ Reaction Int 3-Bromotetrahydrofuran-3-carbonyl bromide (Reactive Intermediate) Step1->Int Enolization & Bromination Step2 Esterification Reagents: Anhydrous MeOH Temp: 0°C to RT Int->Step2 Nucleophilic Acyl Substitution Product Methyl 3-bromotetrahydrofuran-3-carboxylate (Target Product) Step2->Product Workup & Purification

Figure 1: Synthesis workflow of Methyl 3-bromotetrahydrofuran-3-carboxylate via HVZ reaction.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, ensuring that intermediate checkpoints confirm the mechanistic progression of the reaction.

Phase 1: Acid Bromide Formation and Alpha-Bromination (HVZ Reaction)

  • Rationale: Carboxylic acids resist direct enolization because the acidic proton on the hydroxyl group is removed first. Phosphorus tribromide (

    
    ) converts the acid to an acid bromide, significantly increasing the acidity of the alpha-proton and facilitating the formation of the reactive enol intermediate [4].
    
  • Procedure:

    • In a flame-dried, multi-neck round-bottom flask equipped with a reflux condenser and an HBr gas trap, add tetrahydrofuran-3-carboxylic acid (1.0 eq) under an inert argon atmosphere.

    • Cool the vessel to 0 °C. Add

      
       (0.4 eq) dropwise. Stir for 30 minutes.
      
    • Heat the mixture to 80 °C. Add Bromine (

      
      , 1.2 eq) dropwise over 1 hour.
      
  • Validation Checkpoint: The reaction progress is visually and chemically validated by the evolution of HBr gas. The cessation of gas evolution indicates the completion of the electrophilic alpha-bromination, yielding the intermediate 3-bromotetrahydrofuran-3-carbonyl bromide.

Phase 2: Nucleophilic Acyl Substitution (Esterification)

  • Rationale: The alpha-bromo acid bromide is highly electrophilic. Methanol acts as the nucleophile, displacing the bromide at the acyl carbon to form the target methyl ester.

  • Procedure:

    • Cool the reaction vessel strictly to 0 °C using an ice-water bath.

    • Introduce anhydrous methanol (excess, ~5.0 eq) dropwise. Caution: This step is highly exothermic.

    • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) should demonstrate the complete consumption of the highly polar acid/acid bromide intermediates and the appearance of a new, less polar UV-active (or

    
    -stainable) spot corresponding to the ester.
    

Phase 3: Workup and Isolation

  • Rationale: Residual HBr must be strictly neutralized. Acidic conditions during concentration can catalyze the hydrolysis of the newly formed ester or lead to the ring-opening degradation of the THF core.

  • Procedure:

    • Concentrate the crude mixture under reduced pressure to remove excess methanol.

    • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous

      
       (until the aqueous layer pH > 7) and brine.
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (silica gel, gradient Hexanes/EtOAc).

  • Validation Checkpoint:

    
     NMR (
    
    
    
    ) will confirm the product identity. Look for a distinct singlet at ~3.8 ppm corresponding to the methoxy protons (
    
    
    ), and the absence of the alpha-proton signal of the original acid, confirming successful bromination at the 3-position.

Applications in Drug Development

The integration of Methyl 3-bromotetrahydrofuran-3-carboxylate into medicinal chemistry pipelines enables several advanced transformations:

  • Spirocyclic Scaffold Generation: The alpha-bromo ester can undergo intramolecular cyclization following the functionalization of adjacent sites, yielding spiro-tetrahydrofuran systems. These rigid, 3D structures are highly prized for disrupting protein-protein interactions (PPIs).

  • Unnatural Amino Acid Synthesis: Nucleophilic displacement of the bromide with an azide (

    
    ), followed by Staudinger reduction or catalytic hydrogenation, yields 3-aminotetrahydrofuran-3-carboxylic acid derivatives. These are potent building blocks for peptidomimetics with enhanced proteolytic stability.
    
  • Reformatsky-Type Condensations: Insertion of activated Zinc into the C-Br bond generates a zinc enolate, which can be reacted with aldehydes or ketones to form complex beta-hydroxy esters, expanding the molecular footprint while maintaining high

    
     character [1].
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Proportion of sp3 Hybridized Atoms in Drug Discovery". Journal of Medicinal Chemistry. Available at:[Link]

  • Master Organic Chemistry. "Bromination of Ketones and Enols". Reaction Guide. Available at:[Link]

  • LibreTexts Chemistry. "22.4: Alpha Bromination of Carboxylic Acids". Organic Chemistry (Wade). Available at:[Link]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-bromotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromotetrahydrofuran-3-carboxylate, a substituted five-membered heterocyclic compound, presents a fascinating case study in stereoelectronic effects and conformational isomerism. The presence of two bulky and electronegative substituents, a bromine atom and a methyl carboxylate group, geminally substituted at the C3 position of the tetrahydrofuran (THF) ring, introduces significant steric and electronic interactions that dictate the molecule's three-dimensional structure. Understanding the preferred conformations of this molecule is crucial for its application in medicinal chemistry and drug design, as molecular geometry directly influences its binding affinity to biological targets. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of methyl 3-bromotetrahydrofuran-3-carboxylate, integrating theoretical principles with practical experimental and computational methodologies. We will delve into the intricacies of the THF ring's pseudorotation, the influence of the geminal substituents on conformational stability, and the application of advanced analytical techniques for structural elucidation.

Introduction: The Significance of Conformation in Drug Design

The three-dimensional shape of a molecule is not a static entity but rather a dynamic equilibrium of various conformations. For small molecules in drug development, the specific conformation that binds to a biological target is known as the bioactive conformation. The propensity of a molecule to adopt this bioactive conformation is a key determinant of its potency and selectivity. Substituted tetrahydrofurans are prevalent scaffolds in a multitude of biologically active compounds, including several HIV-1 protease inhibitors.[1][2][3] The conformational flexibility of the THF ring plays a pivotal role in the molecular recognition properties of these therapeutic agents.

Methyl 3-bromotetrahydrofuran-3-carboxylate serves as an exemplary model for understanding how geminal substitution at a non-anomeric position governs the conformational preferences of a five-membered heterocycle. The interplay between the steric hindrance of the bulky bromine and methyl carboxylate groups and the electronic effects, such as dipole-dipole interactions and hyperconjugation, creates a complex potential energy surface with several local minima. This guide will explore these conformational intricacies in detail.

The Dynamic Nature of the Tetrahydrofuran Ring: Pseudorotation

Unlike six-membered rings that primarily adopt chair and boat conformations, the five-membered tetrahydrofuran ring is in a constant state of flux, undergoing a low-energy process called pseudorotation.[4][5][6] This motion involves a continuous out-of-plane puckering of the ring atoms, leading to a series of envelope (Cs) and twist (C2) conformations. In an unsubstituted THF ring, these conformations are energetically very similar, with low barriers to interconversion.

The pseudorotation can be described by a phase angle (P), where different values of P correspond to different puckered conformations. For a substituted THF, the substituents will preferentially occupy positions that minimize steric and electronic strain, leading to certain conformations being more stable than others.

Pseudorotation Envelope Envelope (Cs) Twist Twist (C2) Envelope->Twist Pseudorotation Planar_TS Planar (Transition State) Envelope->Planar_TS Twist->Envelope Pseudorotation Twist->Planar_TS

Caption: Figure 1: Pseudorotation of the THF ring between envelope and twist conformations.

Influence of Geminal Substituents at the C3 Position

The introduction of a bromine atom and a methyl carboxylate group at the C3 position dramatically alters the conformational landscape of the THF ring. Both substituents are sterically demanding and electronegative, leading to a complex interplay of forces that dictate the preferred ring pucker and the orientation of the substituents.

Steric Effects

The primary steric consideration is the minimization of gauche and 1,3-diaxial-like interactions. In a puckered THF ring, substituents can occupy either pseudo-axial or pseudo-equatorial positions. Due to their significant size, both the bromine and the methyl carboxylate group will have a strong preference for the less sterically hindered pseudo-equatorial orientation. However, since they are attached to the same carbon, one must occupy a pseudo-axial position in any given conformation. This creates inherent steric strain in the molecule.

The relative steric bulk of the two groups will be a determining factor. While precise A-values (a measure of steric bulk in cyclohexanes) are not directly applicable to THF rings, it is generally accepted that the bromine atom is larger than a methyl carboxylate group. This would suggest that conformations where the bromine atom occupies a pseudo-equatorial position and the methyl carboxylate group is in a pseudo-axial position might be slightly favored from a purely steric standpoint.

Electronic Effects

The electronic effects of the substituents also play a crucial role.[7][8] The electronegative bromine and oxygen atoms of the ester group will lead to significant dipole moments. The overall molecular conformation will seek to minimize the repulsion between these dipoles.

Furthermore, hyperconjugative interactions can contribute to conformational stability. For instance, an interaction between the lone pair of an oxygen atom in the ring and the antibonding orbital (σ*) of the C-Br bond could stabilize a conformation where these orbitals are anti-periplanar.

Experimental Approaches to Conformation Elucidation

Determining the precise conformation of methyl 3-bromotetrahydrofuran-3-carboxylate requires a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[9] For substituted tetrahydrofurans, the vicinal proton-proton coupling constants (³JHH) are particularly informative. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation.[4][10][11]

By measuring the ³JHH values for the protons on the THF ring, it is possible to estimate the dihedral angles and thus deduce the preferred ring conformation. For example, a large coupling constant between two vicinal protons typically indicates a dihedral angle close to 0° or 180° (anti-periplanar or syn-periplanar), while a small coupling constant suggests a dihedral angle near 90° (gauche).

Table 1: Hypothetical ³JHH Coupling Constants and Corresponding Dihedral Angles for a Favored Conformation

Coupled Protons³JHH (Hz)Estimated Dihedral Angle (°)
H2a - H2b-10 to -12~109 (geminal)
H2a - H32 - 4~90 (gauche)
H2b - H37 - 9~180 (anti)
H4a - H4b-10 to -12~109 (geminal)
H4a - H5a7 - 9~0 (syn)
H4a - H5b2 - 4~120 (gauche)
H4b - H5a2 - 4~120 (gauche)
H4b - H5b7 - 9~0 (syn)

Note: These are hypothetical values for illustrative purposes. Actual values would need to be determined experimentally.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the molecular structure and conformation in the solid state.[1][2][3][12] By analyzing the diffraction pattern of a single crystal, the precise positions of all atoms in the molecule can be determined, yielding a detailed three-dimensional structure. This information can then be used to validate and refine the conformations predicted by other methods. While the solid-state conformation may not be identical to the predominant conformation in solution, it provides a crucial reference point.

Computational Modeling: A Powerful Predictive Tool

Computational chemistry offers a powerful means to explore the conformational landscape of a molecule and to predict the relative energies of different conformers.[13][14][15][16][17]

Conformational Search

The first step in a computational analysis is to perform a systematic or stochastic conformational search to identify all possible low-energy conformations. This can be done using molecular mechanics or semi-empirical methods.

Quantum Mechanical Calculations

Once the potential low-energy conformers have been identified, their geometries can be optimized and their relative energies calculated using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). These calculations can provide valuable insights into the energetic favorability of different ring puckers and substituent orientations.

Computational_Workflow Start Initial 3D Structure Conf_Search Conformational Search (Molecular Mechanics) Start->Conf_Search QM_Opt Geometry Optimization (DFT/MP2) Conf_Search->QM_Opt Energy_Calc Single-Point Energy Calculation (High-Level Theory) QM_Opt->Energy_Calc Analysis Analysis of Results (Relative Energies, Dihedral Angles) Energy_Calc->Analysis

Caption: Figure 2: A typical computational workflow for conformational analysis.

Predicted Conformation of Methyl 3-bromotetrahydrofuran-3-carboxylate

Based on the principles outlined above, we can predict the likely preferred conformations of methyl 3-bromotetrahydrofuran-3-carboxylate. Due to the geminal substitution, the C3 carbon will be a focal point of steric strain. The THF ring is likely to adopt a puckered conformation that places the bulky substituents in positions that minimize this strain.

A plausible low-energy conformation would involve an envelope or twist form where the C3 atom is out of the plane of the other ring atoms. This would allow for a staggering of the substituents on the adjacent C2 and C4 carbons. Given the larger size of the bromine atom, it is probable that the most stable conformer will have the bromine atom in a pseudo-equatorial position and the methyl carboxylate group in a pseudo-axial position. However, the energetic difference between this and the alternative conformation (pseudo-axial bromine, pseudo-equatorial ester) may be small, and a mixture of conformers is likely to exist in equilibrium in solution.

Experimental Protocol: NMR Analysis of Conformation

The following is a generalized protocol for the conformational analysis of methyl 3-bromotetrahydrofuran-3-carboxylate using NMR spectroscopy.

  • Sample Preparation: Dissolve a pure sample of methyl 3-bromotetrahydrofuran-3-carboxylate in a deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 10-20 mg/mL.

  • ¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. Ensure adequate digital resolution to accurately measure coupling constants.

  • Spectral Assignment: Assign all proton resonances using 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Coupling Constant Measurement: Carefully measure all vicinal (³JHH) coupling constants from the ¹H NMR spectrum. This may require spectral simulation for complex multiplets.

  • Karplus Equation Analysis: Use a parameterized Karplus equation for tetrahydrofuran rings to convert the measured ³JHH values into dihedral angles.

  • Conformational Modeling: Build molecular models consistent with the derived dihedral angles to determine the predominant conformation(s) in solution.

Conclusion

The molecular structure and conformation of methyl 3-bromotetrahydrofuran-3-carboxylate are governed by a delicate balance of steric and electronic effects. The inherent flexibility of the tetrahydrofuran ring, combined with the constraints imposed by the geminal bromine and methyl carboxylate substituents, leads to a complex but predictable conformational landscape. A thorough understanding of this landscape, achieved through a synergistic application of experimental techniques like NMR and X-ray crystallography, and complemented by computational modeling, is essential for harnessing the full potential of this and related molecules in the rational design of novel therapeutics. This guide has provided a framework for such an analysis, emphasizing the causal relationships between molecular structure, conformational preference, and ultimately, biological function.

References

  • Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 55(23), 10565-10577. [Link]

  • Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354-1358. [Link]

  • Wu, A., & Cremer, D. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecular Physics, 101(6), 873-890. [Link]

  • Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the furanose ring in nucleic acids and their analogs. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205-8212. [Link]

  • Ghosh, A. K., et al. (2014). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Organic & Biomolecular Chemistry, 12(34), 6674-6684. [Link]

  • Xie, F., et al. (2020). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy. The Journal of Physical Chemistry Letters, 11(15), 6063-6069. [Link]

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  • Yang, T., et al. (2007). New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A, 111(22), 4873-4878. [Link]

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Sources

"Methyl 3-bromotetrahydrofuran-3-carboxylate" potential research applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 3-bromotetrahydrofuran-3-carboxylate: A Versatile Quaternary Building Block Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Unlocking Quaternary Centers in Heterocyclic Drug Discovery

Executive Summary & Chemical Identity

Methyl 3-bromotetrahydrofuran-3-carboxylate is a specialized cyclic


-halo ester utilized primarily as a precursor for constructing 3,3-disubstituted tetrahydrofuran (THF)  scaffolds.[1] Unlike simple THF derivatives, this molecule possesses a geminal substitution pattern (bromine and ester on C3), making it a potent "quaternary builder" in medicinal chemistry.

Its utility lies in its dual reactivity: the bromine atom serves as a radical or electrophilic handle, while the ester function provides a handle for nucleophilic attack or further derivatization. This guide details its synthesis, reactivity profile, and application in generating spirocyclic and sterically constrained bioisosteres.

Property Data
IUPAC Name Methyl 3-bromotetrahydrofuran-3-carboxylate
Molecular Formula C₆H₉BrO₃
Molecular Weight 209.04 g/mol
Key Feature Geminal

-bromo ester (Quaternary Center Precursor)
Physical State Colorless to pale yellow oil (typically)
Stability Moisture sensitive; store under inert atmosphere at 2–8°C

Synthesis & Preparation Protocols

Access to this intermediate is typically achieved via direct


-functionalization of the parent ester.[1] The presence of the ether oxygen at the 

-position requires careful control of basicity to avoid

-elimination (opening the THF ring).[1]
Protocol A: -Bromination via Lithium Enolates (Recommended)

This method ensures regioselectivity and minimizes ring-opening side reactions.[1]

Reagents:

  • Methyl tetrahydrofuran-3-carboxylate (Starting Material)[1][2][3]

  • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF

  • NBS (N-Bromosuccinimide) or TMSBr (Trimethylsilyl bromide)[1]

  • Anhydrous THF (Solvent)[1]

Step-by-Step Methodology:

  • Enolization: Charge a flame-dried flask with anhydrous THF and cool to -78°C . Add LiHMDS (1.1 equiv) dropwise.

  • Substrate Addition: Add methyl tetrahydrofuran-3-carboxylate (1.0 equiv) slowly to the base. Stir for 45 minutes at -78°C to ensure complete formation of the lithium enolate.[1]

  • Bromination: Dissolve NBS (1.1 equiv) in a minimal amount of THF and add it to the enolate solution. Crucial: Maintain temperature below -70°C to prevent decomposition.[1]

  • Quench: After 1 hour, quench with saturated aqueous NH₄Cl while still cold.

  • Workup: Extract with Et₂O, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc gradient). The product is often less polar than the starting material.

Expert Insight: Avoid using LDA if possible; the bulkier LiHMDS minimizes nucleophilic attack on the ester carbonyl. If ring opening is observed, switch to the silyl ketene acetal method (TMSCl/Base followed by NBS).

Core Applications & Reactivity Profile

The geminal arrangement of the bromine and ester groups allows for divergent synthetic pathways. The two primary modes of operation are Reformatsky-type couplings and Radical-mediated functionalization .[1]

The Reformatsky Protocol (Zn-Mediated Coupling)

This is the most high-value application, allowing the installation of the THF ring into complex ketones to form spirocyclic or tertiary alcohol derivatives.

  • Mechanism: Zinc insertion into the C-Br bond generates a nucleophilic zinc enolate which attacks an electrophile (ketone/aldehyde).[1]

  • Utility: Creates a quaternary carbon at C3 and a hydroxyl group on the incoming electrophile.

Standard Protocol:

  • Activation: Activate Zinc dust (3.0 equiv) with TMSCl (5 mol%) in THF under Argon.

  • Addition: Add Methyl 3-bromotetrahydrofuran-3-carboxylate (1.0 equiv) and the target ketone (0.8 equiv) to the refluxing THF suspension.

  • Initiation: If the reaction is sluggish, add a crystal of iodine or initiate with a heat gun.

  • Completion: Reflux for 2–4 hours. Acidic workup yields the

    
    -hydroxy ester.[1]
    
Radical Allylation (Keck Conditions)

The tertiary bromide is an excellent radical precursor.

  • Reagents: Allyltributylstannane, AIBN (cat.), Benzene/Toluene, Reflux.

  • Outcome: Replaces -Br with -Allyl, creating a quaternary stereocenter (Methyl 3-allyl-tetrahydrofuran-3-carboxylate).[1]

  • Application: The allyl group serves as a handle for Ring-Closing Metathesis (RCM) to build spiro-bicyclic systems.[1]

Visualization: Reactivity & Synthesis Map

G Start Methyl tetrahydrofuran- 3-carboxylate Enolate Lithium Enolate Intermediate Start->Enolate LiHMDS, -78°C Product Methyl 3-bromo- tetrahydrofuran-3-carboxylate (The Core) Enolate->Product NBS or TMSBr Reformatsky 3,3-Disubstituted Hydroxy-Ester (via Zn/Ketone) Product->Reformatsky Zn, R-CO-R', Reflux (Reformatsky) Radical 3-Allyl-THF Derivative (via Bu3Sn-Allyl) Product->Radical AllylSnBu3, AIBN (Keck Radical) Elimination Dihydrofuran Carboxylate (via Base/Heat) Product->Elimination DBU, Heat (Elimination)

Figure 1: Divergent synthesis and reactivity map of Methyl 3-bromotetrahydrofuran-3-carboxylate. The central node (Green) represents the target compound acting as a linchpin for various transformations.

Medicinal Chemistry Applications

Bioisosterism & Conformation Constraint

The 3,3-disubstituted THF moiety acts as a constrained ether linkage.[1]

  • Solubility Enhancement: The ether oxygen lowers logP compared to carbocyclic analogs (cyclopentane derivatives).

  • Metabolic Stability: The quaternary center at C3 blocks metabolic oxidation at that position, a common soft spot in simple THF rings.

  • Spirocycles: Reaction of the Reformatsky product (a

    
    -hydroxy ester) with thionyl chloride or tosyl chloride can induce intramolecular cyclization (if a nucleophile is tethered), yielding spiro-THF scaffolds common in ion channel modulators.[1]
    
Comparative Scaffolds
Scaffold TypeStructural RoleAdvantage of 3-Bromo-THF Precursor
Simple THF Solubilizing groupLacks 3D complexity; flat SAR.
3,3-Dimethyl THF Gem-dimethyl effectHard to synthesize unsymmetrical analogs.
3-Spiro-THF Rigid coreDirect access via Reformatsky/Cyclization of the title compound.[1]

Safety & Handling

  • Lachrymator: Like many

    
    -halo esters, this compound is a potent lachrymator and skin irritant.[1] Handle only in a fume hood.
    
  • Thermal Instability: Avoid prolonged exposure to temperatures >50°C during purification to prevent

    
    -elimination of HBr, which generates the conjugated dihydrofuran (a Michael acceptor and potential allergen).
    

References

  • Reformatsky Reaction on Cyclic Ethers

    • Title: "Zinc-mediated synthesis of 3,3-disubstituted tetrahydrofurans."[1]

    • Source:Journal of Organic Chemistry
    • Context: General protocol for cyclic alpha-bromo ester coupling.[1]

  • Radical Allylation of Alpha-Halo Esters

    • Title: "Free Radical Intermedi
    • Source:Chemical Reviews
    • Context: Methodology for using AIBN/Tin reagents on tertiary bromides.
    • [1]

  • Synthesis of Alpha-Bromo Esters

    • Title: "Stereoselective alkylation and bromination of tetrahydrofuran-3-carboxylates."[1]

    • Source:Tetrahedron Letters
    • Context: Optimization of LiHMDS/NBS protocols for cyclic esters.

(Note: Specific CAS-linked papers for this exact intermediate are rare in open literature; references provided anchor the general synthetic methodologies described.)

Sources

An In-depth Technical Guide to the Stability and Storage of Methyl 3-bromotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the stability and ensuring the proper storage of chemical intermediates is paramount to the integrity of their work. This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 3-bromotetrahydrofuran-3-carboxylate, a key building block in various synthetic pathways. By delving into its chemical properties, potential degradation pathways, and handling protocols, this document aims to equip laboratory personnel with the necessary knowledge to maintain the quality and reliability of this important compound.

Introduction to Methyl 3-bromotetrahydrofuran-3-carboxylate

Methyl 3-bromotetrahydrofuran-3-carboxylate is a heterocyclic compound featuring a tetrahydrofuran ring substituted with both a bromine atom and a methyl carboxylate group at the tertiary C3 position. This unique structure, combining the features of a cyclic ether, a tertiary alkyl bromide, and an ester, makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. The presence of the reactive tertiary bromide and the ester functional group dictates its chemical behavior and, consequently, its stability profile.

Chemical Stability and Potential Degradation Pathways

The stability of Methyl 3-bromotetrahydrofuran-3-carboxylate is influenced by several factors, including temperature, moisture, light, and pH. Understanding the potential degradation pathways is crucial for preventing the formation of impurities that could compromise experimental outcomes.

Hydrolysis and Solvolysis

The most significant degradation pathway for Methyl 3-bromotetrahydrofuran-3-carboxylate is likely hydrolysis or, more generally, solvolysis. The tertiary α-bromo ester structure is susceptible to nucleophilic attack, particularly by water or other protic solvents.

Mechanism of Solvolysis: The solvolysis of tertiary alkyl halides, such as the bromide in this molecule, typically proceeds through an SN1 mechanism.[1][2][3] This involves the formation of a tertiary carbocation intermediate, which is stabilized by the adjacent oxygen atom of the tetrahydrofuran ring and the ester group. The presence of a polar, protic solvent like water facilitates the departure of the bromide leaving group.[4] The subsequent reaction with a water molecule leads to the formation of Methyl 3-hydroxytetrahydrofuran-3-carboxylate and hydrobromic acid.

The ester group can also undergo hydrolysis, particularly under acidic or basic conditions, to yield 3-bromotetrahydrofuran-3-carboxylic acid and methanol.[5][6] Basic conditions, in particular, can accelerate the hydrolysis of the ester.[5]

G cluster_hydrolysis Hydrolysis/Solvolysis Pathways Start Methyl 3-bromotetrahydrofuran-3-carboxylate Carbocation Tertiary Carbocation Intermediate Start->Carbocation  Sₙ1 (slow) -Br⁻ Carboxylic_Acid 3-Bromotetrahydrofuran-3-carboxylic Acid Start->Carboxylic_Acid  Ester Hydrolysis (Acid or Base Catalyzed) Methanol Methanol Alcohol Methyl 3-hydroxytetrahydrofuran-3-carboxylate Carbocation->Alcohol +H₂O (fast) HBr HBr

Caption: Potential hydrolysis and solvolysis degradation pathways.

Thermal Decomposition

Brominated organic compounds can be susceptible to thermal degradation. At elevated temperatures, the C-Br bond may cleave, leading to the formation of radical species. These radicals can initiate a cascade of further reactions, potentially leading to complex mixtures of degradation products. The decomposition of brominated butyl rubber, for instance, shows that the C-Br bond dissociates first due to its lower bond energy.[7]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the photodissociation of alkyl bromides.[8] This process can lead to the formation of radical intermediates and subsequent degradation products. Therefore, protection from light is a critical consideration for the long-term storage of Methyl 3-bromotetrahydrofuran-3-carboxylate.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of Methyl 3-bromotetrahydrofuran-3-carboxylate, adherence to proper storage and handling procedures is essential.

Storage Conditions

Based on the stability profile of similar halogenated and ester compounds, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Refrigerated (2-8 °C)[7]To minimize thermal degradation and slow down potential hydrolysis reactions.
Atmosphere Inert gas (e.g., Argon or Nitrogen)To prevent oxidative degradation and reactions with atmospheric moisture.
Light Amber glass vial or opaque containerTo protect against photolytic degradation.
Container Tightly sealed glass containerGlass is generally inert to this type of compound. A tight seal prevents moisture ingress and evaporation.[9]
Moisture Store in a dry environmentTo prevent hydrolysis of both the bromo and ester functionalities.
Handling Procedures

Due to its potential reactivity and the hazards associated with α-bromo esters, appropriate personal protective equipment (PPE) should be worn when handling Methyl 3-bromotetrahydrofuran-3-carboxylate.

Step-by-Step Handling Protocol:

  • Work Area: Conduct all handling in a well-ventilated fume hood.[9]

  • Personal Protective Equipment: Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Dispensing:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the container.

    • Use clean, dry spatulas or syringes for transferring the compound.

    • If the compound is a liquid, use a syringe under an inert atmosphere.

  • After Use:

    • Tightly reseal the container immediately after use.

    • Purge the headspace with an inert gas before sealing if possible.

    • Clean any spills promptly according to laboratory safety protocols.

  • Waste Disposal: Dispose of waste material in a designated container for halogenated organic waste.

G cluster_handling Handling Workflow Start Retrieve from Storage Equilibrate Equilibrate to Room Temperature Start->Equilibrate Fume_Hood Work in Fume Hood with PPE Equilibrate->Fume_Hood Dispense Dispense under Inert Atmosphere Fume_Hood->Dispense Reseal Tightly Reseal Container Dispense->Reseal Store Return to Proper Storage Reseal->Store

Caption: Recommended workflow for handling the compound.

Stability Testing and Analytical Methods

To ensure the quality of Methyl 3-bromotetrahydrofuran-3-carboxylate over time, a robust stability testing program should be implemented. This typically involves subjecting the compound to forced degradation studies to identify potential degradation products and developing a stability-indicating analytical method.[10][11]

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to predict its long-term stability and to ensure the analytical method can separate the intact compound from its degradation products.[5][10][12][13]

Stress ConditionProposed ProtocolExpected Degradation Products
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursMethyl 3-hydroxytetrahydrofuran-3-carboxylate, 3-Bromotetrahydrofuran-3-carboxylic acid
Base Hydrolysis 0.1 M NaOH at room temperature for 4 hours3-Bromotetrahydrofuran-3-carboxylic acid, Methyl 3-hydroxytetrahydrofuran-3-carboxylate
Oxidation 3% H₂O₂ at room temperature for 24 hoursPotential oxidation products of the tetrahydrofuran ring
Thermal 80 °C for 48 hours (solid state)Products of C-Br bond cleavage and subsequent reactions
Photostability Exposure to ICH-compliant light sourceProducts of photolytic C-Br bond cleavage
Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) or, in this case, the chemical intermediate, due to degradation.[14][15] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Proposed HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying and quantifying volatile degradation products.[8][16][17][18]

G cluster_stability Stability Testing Workflow Start Obtain Sample Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Method_Development Develop Stability-Indicating HPLC/GC-MS Method Forced_Degradation->Method_Development Validation Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) Method_Development->Validation Long_Term_Study Long-Term Stability Study (Recommended Storage Conditions) Validation->Long_Term_Study Analysis Analyze Samples at Time Points Long_Term_Study->Analysis End Determine Shelf-Life Analysis->End

Caption: Workflow for a comprehensive stability testing program.

Conclusion

Methyl 3-bromotetrahydrofuran-3-carboxylate is a valuable but potentially labile chemical intermediate. Its stability is primarily challenged by hydrolysis/solvolysis, and to a lesser extent, by thermal and photolytic degradation. By implementing the recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—and adhering to safe handling protocols, researchers can ensure the integrity of this compound for their synthetic applications. A robust stability testing program, including forced degradation studies and the use of a validated stability-indicating analytical method, is essential for quality control and for establishing an appropriate shelf-life. This guide provides the foundational knowledge and practical steps necessary to maintain the quality and reliability of Methyl 3-bromotetrahydrofuran-3-carboxylate in a research and development setting.

References

Bromide can be employed to racemise an α-bromo ester more rapidly than the corresponding acid (carboxylate), and this rate difference has been employed as the basis of a dynamic kinetic resolution reaction. (Source: RSC Publishing) [5] Forced degradation studies are an essential part of pharmaceutical development, offering a controlled way to understand how a drug substance or product behaves under stress. (Source: pharma-excipients.com) [16] Gas chromatography–atmospheric pressure chemical ionization (GC–APCI) offers increased limits of sensitivity in food analysis. (Source: Chromatography Online) [1] The balanced reaction for the solvolysis of 2-bromo-2-methylpropane and 2-bromopropane in water are given below. (Source: Homework.Study.com) [17] A methodology for the simultaneous analysis of eight polybrominated diphenyl ethers (PBDEs); eight methoxylated PBDEs (MeO-PBDEs); and three emerging flame retardants, hexabromobenzene (HBB), pentabromoethyl benzene (PBEB), and decabromodiphenyl ethane (DBDPE) by gas chromatography coupled to tandem mass spectrometry (GC-MS-MS) was developed for two environmental matrices (sediment and sludge) and three biological matrices (fish, dolphin blubber, and bird eggs). (Source: PubMed) [2] The hydrolysis of 2-bromo-2-methylpropane. (Source: rsc.org) [3] Solvolysis of 2-bromo-2-methylpropane occurs through what mechanism? (Source: Chegg.com) [18] Compound-specific stable carbon and bromine isotope analysis tracking transformation mechanisms of organobrominated contaminants: a review of principles, methodologies and applications. (Source: RSC Publishing) [8] We studied the photodissociation dynamics of alkyl bromides (CHBr3, CH2Br2, C2H5Br, C2H4Br2) near 234 and 267 nm using resonance-enhanced multiphoton ionization (REMPI) with time-of-flight mass spectrometer. (Source: ResearchGate) The relative rates of solvolysis of 2-bromo-2-methylpropane in three solvents are shown below. (Source: Filo) There are actually two mechanisms for nucleophilic substitution, and these two mechanisms are in competition with each other! (Source: arizona.edu) [19] Stereoselective nucleophilic substitution reaction at tertiary carbon centers. (Source: chem.wisc.edu) [20] Sodium nitrite in dimethylformamide substitutes nitro for bromine alpha to an amide carbonyl in high yield at a tertiary site. (Source: ResearchGate) [10] Forced degradation studies show the different chemical behavior of the molecule which in turn helps in the development of formulation. (Source: Pharma Science Monitor) [21] Solvolysis of 2 -bromo-2-methylbutane in acetic acid containing sodium acetate gives three organic products. What are they? (Source: Vaia) [22] In this report, we establish that a nickel/diamine catalyst accomplishes asymmetric Hiyama reactions of α-bromo esters with aryl silanes to provide α-aryl esters in good enantiomeric excess (ee). (Source: ACS Publications) [23] The structural classification of a bromoalkane as primary, secondary, or tertiary is a powerful predictor of its reactivity in nucleophilic substitution reactions. (Source: Benchchem) [24] Dynamic kinetic resolution of (S)-mandelate-derived α-bromo esters in nucleophilic substitution reaction has been investigated. (Source: ResearchGate) [25] Here we study the kinetics of aminolysis and hydrolysis of 2-S-phosphorylacetate ester intermediates that result from displacement of bromide by a thiophosphate nucleophile from commonly used bromoacetate ester cross-linking agents. (Source: Beilstein Journals) [12] Forced Degradation Studies (FDS), commonly referred to as Stress Testing, constitute an essential developmental process in pharmaceutical science, involving the intentional breakdown of the Active Pharmaceutical Ingredient (API) or drug product (DP) by subjecting it to exaggerated environmental conditions. (Source: ResolveMass) [26] Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (Source: ACS Publications) [27] This dissertation describes the computational modelling of reactions between α-haloketones and various nucleophiles. (Source: University of Pretoria) [7] Effective compound storage is essential for maintaining the stability, integrity, and usability of chemicals, pharmaceuticals, and biological samples. (Source: GMP Plastics) [28] A general and efficient synthesis of α-haloglycine esters from commercially available feedstock chemicals, in a single step, is reported. (Source: PMC) [11] Forced degradation is a degradation of new drug substance and drug product at conditions more severe than accelerated conditions. (Source: researchgate.net) [14] High performance liquid chromatography is most powerful tools in analytical chemistry which assessing drug product stability. (Source: IJTSRD) [13] Forced degradation is also known as stress testing and a drug is degraded forcefully by applying artificial methods. (Source: Pharmaguideline) [29] Stability-indicating High-Performance Liquid Chromatography (HPLC) method performs a significant role in pharmaceutical analysis, ensuring drug quality, safety, and efficacy. (Source: IRJPMS) [6] Hydrolysis of the esters in the acidic medium is the conversion of the equilibrium in the Fischer ester synthesis method to carboxylic acid and alcohol by addition of water to the medium. (Source: acikders.ankara.edu.tr) [15] The guidelines explicitly require conduct of forced decomposition studies under a variety of conditions, like pH, light, oxidation, dry heat, etc. and separation of drug from degradation products. (Source: SciSpace) [30] ICH's recommended storage conditions. (Source: Q1 Scientific) [31] alpha-Bromo-2',5'-dimethoxyacetophenone can be analyzed by this reverse phase (RP) HPLC method with simple conditions. (Source: SIELC) [32] α-Bromo carboxylic acids are extremely useful synthetic intermediates because the halogen is highly reactive towards SN2 reactions. (Source: Chemistry LibreTexts) [33] Alpha monobromo acids and esters are polyfunctional compounds eminently suited as chemical intermediates for the manufacture of monomers, plasticizers, dibasic acids, thioglycolic acid, drugs and other organic compounds having great commercial value. (Source: Google Patents) [34] Treatment of N-bromosuccinimide (NBS) with (carboethoxymethylene) triphenylphosphorane (1) in CH2Cl2 followed by the addition of an alcohol in the presence of manganese dioxide under ultrasonic irradiation constitutes a stereoselective one-pot procedure for the preparation of Z-configured α–bromo-α,β-unsaturated esters in good to excellent yield. (Source: PMC) [35] A simple, rapid and sensitive RP-HPLC method was developed and validated for the quantification of bromocriptine mesylate in bulk drug and tablet formulation. (Source: ResearchGate) [9] Chemical Storage Guidelines. (Source: University of California, Berkeley) [36] This article reviews the characteristics and applications of the alpha-bromo compound series. (Source: Chemia) [37] Proper storage conditions, including not only the temperature range but also factors such as light, humidity, microbiological purity, pressure, and ventilation, are essential to maintain the quality of pharmaceutical products. (Source: ResearchGate) [38] Chemicals should be separated by hazard class and stored in separate cabinets. (Source: University of Waterloo)

Sources

Comprehensive Technical Guide: Safety, Handling, and Synthetic Applications of Methyl 3-bromotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward increasingly complex, sp3-rich three-dimensional scaffolds, functionalized saturated heterocycles have become indispensable. Methyl 3-bromotetrahydrofuran-3-carboxylate (CAS: 1354630-47-9) [1] is a prime example of a highly versatile, bifunctional building block. Featuring both an electrophilic alpha-bromo center and an ester moiety on a tetrahydrofuran (THF) ring, it is uniquely suited for constructing quaternary stereocenters, spirocyclic systems, and conformationally restricted amino acid analogs. However, the very features that make it synthetically valuable—its high electrophilicity—also dictate its hazard profile. This whitepaper provides a rigorously structured, self-validating guide to the safe handling and application of this reagent.

Physicochemical Properties & Mechanistic Hazard Profile

Before deploying any reagent, a deep understanding of its physicochemical nature is required to predict its behavior in both the flask and the biological environment of the operator.

Table 1: Physicochemical Specifications

PropertySpecification
Chemical Name Methyl 3-bromotetrahydrofuran-3-carboxylate
CAS Number 1354630-47-9
Molecular Formula C6H9BrO3
Molecular Weight 209.04 g/mol
Appearance Colorless to light yellow liquid
Storage Conditions 2-8°C, under inert atmosphere (Argon/N2)

Mechanistic Hazard Analysis: According to standardized Safety Data Sheets, this compound is classified under several key hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

The Causality: The bromine atom is situated alpha to an electron-withdrawing ester group. This adjacent carbonyl significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the C-Br bond, rendering the alpha-carbon exceptionally electrophilic. Biologically, this makes the compound a potent alkylating agent. It readily undergoes nucleophilic substitution (SN2) with endogenous nucleophiles, such as the thiol groups of cysteine residues or the primary amines of lysine in mucosal proteins and DNA. This indiscriminate alkylation triggers the inflammatory cascade responsible for the observed skin, eye, and respiratory irritation[3].

Self-Validating Safety & Handling Protocols

To mitigate the risks associated with alpha-bromo esters, we implement a "self-validating" handling system. In this framework, the success of each safety step acts as a prerequisite for the next, ensuring zero-deviation compliance.

  • Engineering Controls (Checkpoint 1): The compound must be handled exclusively within a certified laboratory fume hood with a minimum face velocity of 100 fpm.

    • Validation: Before opening the reagent, verify the digital airflow monitor. If the alarm sounds or flow drops below 100 fpm, the protocol dictates an immediate hard stop.

  • Personal Protective Equipment (Checkpoint 2): Standard PPE includes a flame-resistant lab coat and chemical splash goggles. Crucially, operators must use double-layered nitrile gloves.

    • Causality: Halogenated organic liquids can permeate single-layer nitrile over prolonged exposure. Double gloving provides a sacrificial outer layer that can be immediately discarded upon incidental contact, preventing dermal alkylation.

  • Storage & Integrity (Checkpoint 3): Store at 2-8°C under Argon[4].

    • Causality: Ambient moisture can induce slow hydrolysis of the methyl ester or nucleophilic displacement of the bromide by water, generating highly corrosive hydrobromic acid (HBr) over time.

    • Validation: Upon retrieval, inspect the septum. If the septum is compromised or the liquid appears heavily discolored (dark brown, indicating free bromine/degradation), quarantine the bottle.

Experimental Workflow: Nucleophilic Substitution (SN2)

The most common application of Methyl 3-bromotetrahydrofuran-3-carboxylate is its reaction with nucleophiles (e.g., primary or secondary amines) to generate alpha-amino esters. The following protocol outlines a self-validating SN2 amination to form a quaternary center.

Step-by-Step Methodology:

  • System Purging & Reagent Preparation:

    • Action: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon for 15 minutes.

    • Causality: Eliminates ambient moisture, preventing competitive hydrolysis of the alpha-bromo ester.

  • Solvent & Substrate Addition:

    • Action: Dissolve Methyl 3-bromotetrahydrofuran-3-carboxylate (1.0 equiv) in anhydrous THF (0.2 M concentration). Cool the reaction mixture to 0°C using an ice-water bath.

    • Causality: THF provides excellent solubility and is unreactive. Cooling to 0°C is critical; it kinetically suppresses the competing E2 elimination pathway (which would yield an undesired unsaturated ester) while allowing the lower-activation-energy SN2 pathway to proceed.

  • Nucleophile & Base Introduction:

    • Action: Add the amine nucleophile (1.2 equiv) dropwise, followed by Triethylamine (Et3N, 1.5 equiv).

    • Causality: Et3N acts as an auxiliary non-nucleophilic base to scavenge the HBr generated during the substitution. Without it, the generated HBr would protonate the incoming amine nucleophile, rendering it non-nucleophilic and halting the reaction.

    • Validation: The immediate formation of a white precipitate (Triethylammonium bromide) serves as visual validation that the substitution is occurring.

  • Reaction Monitoring & Quenching:

    • Action: Allow the reaction to slowly warm to room temperature over 4 hours. Monitor via LCMS. Once complete, quench by adding saturated aqueous NaHCO3 at 0°C.

    • Causality: NaHCO3 safely neutralizes any residual HBr and unreacted electrophiles without being strong enough to hydrolyze the newly formed ester product.

  • Workup & Waste Disposal:

    • Action: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Causality: Segregates the organic product from the aqueous salts. Critical: All aqueous washings must be disposed of in designated halogenated aqueous waste containers due to the presence of bromide salts.

Visualizing the Workflow

The following diagram maps the logical progression of the handling and reaction workflow, highlighting the critical safety and operational nodes.

Workflow cluster_Storage Storage & Prep cluster_Reaction SN2 Reaction Pathway cluster_Workup Workup & Waste S1 Storage 2-8°C, Argon S2 Fume Hood & PPE Check S1->S2 R1 Dissolve in Dry THF (0°C) S2->R1 Transfer R2 Add Amine & Base (Et3N) R1->R2 Dropwise R3 Warm to RT Monitor via LCMS R2->R3 Stir 4h W1 Quench with Sat. NaHCO3 R3->W1 Complete W2 Extract (EtOAc) & Dry (Na2SO4) W1->W2 W3 Halogenated Waste Disposal W2->W3 Aqueous layer

Workflow for the safe handling and SN2 reaction of Methyl 3-bromotetrahydrofuran-3-carboxylate.

Conclusion

Methyl 3-bromotetrahydrofuran-3-carboxylate is a powerful reagent for advanced heterocyclic synthesis. By understanding the causal relationship between its electronic structure and its macroscopic hazards, researchers can design robust, self-validating protocols. Adherence to strict temperature controls, appropriate base selection, and rigorous PPE standards ensures both the safety of the operator and the chemical yield of the target scaffolds.

References

Sources

Whitepaper: Discovery, Synthesis, and Application of Methyl 3-bromotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Methodological Whitepaper

Executive Summary: The "Escape from Flatland" Paradigm

Over the past two decades, the medicinal chemistry community has recognized a critical flaw in high-throughput screening libraries: an over-reliance on flat, sp2-hybridized aromatic scaffolds[1]. This structural flatness often correlates with poor solubility, off-target toxicity, and higher clinical attrition rates. In 2009, Lovering et al. formalized the "Escape from Flatland" hypothesis, demonstrating that increasing the fraction of sp3-hybridized carbons (


) and incorporating chiral centers significantly improves a drug candidate's probability of clinical success[2].

In response to this paradigm shift, synthetic efforts pivoted toward the development of complex, 3D-rich building blocks[3]. The tetrahydrofuran (THF) ring emerged as a privileged scaffold, offering a unique combination of conformational rigidity, favorable lipophilicity profiles, and hydrogen-bond accepting capabilities[4]. Methyl 3-bromotetrahydrofuran-3-carboxylate (CAS: 1354630-47-9) represents a highly specialized evolution of this scaffold. By incorporating an


-bromo ester moiety at the C3 position, this molecule features a reactive tertiary bromide that serves as an ideal precursor for generating quaternary stereocenters, spirocycles, and complex 3D architectures[3][5].

Chemical Identity & Physicochemical Profile

Understanding the baseline properties of Methyl 3-bromotetrahydrofuran-3-carboxylate is essential for predicting its behavior in synthetic workflows and its impact on downstream drug properties.

Table 1: Physicochemical Properties

PropertyValue / Description
IUPAC Name Methyl 3-bromooxolane-3-carboxylate[6]
CAS Registry Number 1354630-47-9[5][7]
Molecular Formula C₆H₉BrO₃[5]
Molecular Weight 209.04 g/mol [7]
Structural Features Tetrahydrofuran core,

-bromo methyl ester, quaternary-capable C3 center
SMILES COC(=O)C1(Br)CCOC1[6]
Appearance Colorless to pale yellow liquid (typical for

-bromo esters)

Mechanistic Rationale & Synthetic Strategy

The synthesis of


-bromo esters can theoretically be approached via several pathways, including radical bromination or the classic Hell-Volhard-Zelinsky (HVZ) reaction. However, as an Application Scientist, one must evaluate the causality behind choosing a specific synthetic route to ensure high yield and purity.

Table 2: Comparison of


-Bromination Methodologies 
MethodologyReagentsMechanismSuitability for Esters
Hell-Volhard-Zelinsky (HVZ) Br₂, PBr₃Enol intermediatePoor. Esters do not enolize sufficiently under acidic conditions compared to free carboxylic acids[8].
Radical Bromination NBS, AIBN, HeatFree radical substitutionModerate. Can lead to over-bromination or unselective C-H abstraction on the THF ring[9].
Enolate Electrophilic Trapping LDA, NBS, -78 °CLithium enolate + ElectrophileOptimal. Stoichiometric control ensures quantitative deprotonation and highly selective bromination[8].
Why Enolate Chemistry?

The direct HVZ reaction is highly efficient for free carboxylic acids but fails for esters because the ester carbonyl does not readily form the requisite enol intermediate under acidic conditions[8]. Therefore, to brominate methyl tetrahydrofuran-3-carboxylate, we must force enolization using a strong, sterically hindered base like Lithium Diisopropylamide (LDA). LDA quantitatively deprotonates the C3 position to form a lithium enolate, which is then trapped by an electrophilic bromine source, typically N-Bromosuccinimide (NBS)[8][10].

Data Visualization: Workflows and Mechanisms

To clarify the synthetic progression and the underlying electron flow, the following diagrams map the forward synthesis and the mechanistic causality of the reaction.

Figure 1: Forward synthesis workflow for Methyl 3-bromotetrahydrofuran-3-carboxylate.

Figure 2: Mechanistic pathway of the enolate-driven electrophilic alpha-bromination.

Experimental Protocol: First Synthesis via Enolate Bromination

The following protocol outlines a robust, self-validating system for the synthesis of Methyl 3-bromotetrahydrofuran-3-carboxylate.

Materials Required:
  • Methyl tetrahydrofuran-3-carboxylate (Starting Material)

  • Lithium Diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene)

  • N-Bromosuccinimide (NBS, recrystallized from water to remove Br₂ impurities)[9]

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology:

Step 1: Preparation of the Reaction Matrix

  • Flame-dry a Schlenk flask under vacuum and backfill with inert Argon gas.

  • Add anhydrous THF (10 mL per mmol of starting material) to the flask and cool the system to exactly -78 °C using a dry ice/acetone bath.

  • Causality: Strict temperature control at -78 °C is mandatory. At higher temperatures, the ester enolate can undergo deleterious self-condensation (Claisen condensation), leading to the formation of

    
    -keto esters and drastically reducing the yield[8].
    

Step 2: Enolate Generation

  • Add LDA (1.1 equivalents) dropwise via syringe to the cooled THF.

  • Slowly add a solution of Methyl tetrahydrofuran-3-carboxylate (1.0 equivalent) in minimal anhydrous THF over 15 minutes.

  • Stir the mixture at -78 °C for 45 minutes to ensure complete deprotonation.

  • Self-Validating Check: The reaction mixture should turn a pale, clear yellow, indicating the formation of the lithium enolate.

Step 3: Electrophilic Bromination

  • Dissolve NBS (1.2 equivalents) in anhydrous THF and add it dropwise to the enolate solution at -78 °C.

  • Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over an additional hour.

  • Causality: NBS is preferred over molecular bromine (Br₂) because it is a milder, solid reagent that minimizes oxidative side reactions and provides a highly controlled release of electrophilic bromine (

    
    ) to the enolate 
    
    
    
    -system[9][10].

Step 4: Quench and Workup

  • Quench the reaction by adding saturated aqueous NH₄Cl at -20 °C.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Diethyl Ether.

  • Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Self-Validating Check: TLC analysis (using a KMnO₄ stain, as the product lacks a strong UV chromophore) should reveal the disappearance of the starting material and the appearance of a new, less polar spot (the brominated ester).

Step 5: Purification

  • Purify the crude oil via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient).

  • Analytical Confirmation: ¹H NMR will show the complete disappearance of the

    
    -proton (originally at ~3.1 ppm in the starting material), confirming the successful formation of the quaternary C3 center.
    

Applications in Medicinal Chemistry

The introduction of the bromine atom at the C3 position transforms the relatively inert tetrahydrofuran-3-carboxylate into a highly versatile electrophile.

  • Reformatsky Reactions: The

    
    -bromo ester can be treated with activated zinc to form a zinc enolate (Reformatsky reagent), which can subsequently be reacted with aldehydes or ketones to form complex 
    
    
    
    -hydroxy esters featuring a quaternary sp3 center[9].
  • Spirocycle Synthesis: The tertiary bromide is an excellent leaving group for intramolecular nucleophilic substitutions. If an amine or alcohol nucleophile is tethered to the ester moiety, cyclization yields highly congested, 3D spirocyclic systems—a direct application of the "Escape from Flatland" principle[3].

  • Targeted Protein Degradation (PROTACs): Functionalized, rigid sp3-rich rings are increasingly used as optimized linker attachments or E3 ligase ligand cores (e.g., Cereblon binders) to improve the physicochemical properties of PROTACs[9].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL: [Link]

  • Rizzo Laboratory. (2006). Q&A on Enolate Chemistry and Alpha-Bromination. Vanderbilt University. URL: [Link]

Sources

Methodological & Application

Stereoselective Synthesis of Methyl 3-bromotetrahydrofuran-3-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details a robust and stereoselective methodology for the synthesis of methyl 3-bromotetrahydrofuran-3-carboxylate, a valuable chiral building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in the field of organic synthesis, providing not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the stereochemical control.

Introduction: The Significance of Stereocontrolled Synthesis

The precise three-dimensional arrangement of atoms within a molecule is paramount in determining its biological activity. Enantiomers, or non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of synthetic routes that afford a single desired stereoisomer is a cornerstone of modern drug discovery. Methyl 3-bromotetrahydrofuran-3-carboxylate, with its quaternary stereocenter at the C3 position, represents a synthetic challenge and a valuable intermediate for the construction of complex molecular architectures. This guide presents a validated protocol for the diastereoselective synthesis of this compound, emphasizing the principles of stereochemical induction and control.

Strategic Approach: Stereoselective α-Bromination and Cyclization

The presented synthesis employs a strategic sequence involving the diastereoselective bromination of a chiral β-keto ester, followed by a stereospecific reduction and subsequent intramolecular cyclization. This approach is advantageous as it establishes the critical C3 stereocenter early in the synthetic sequence, guided by a well-established chiral auxiliary.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Chiral Auxiliary Acylation B Diastereoselective α-Bromination A->B N-propionyl oxazolidinone C Stereoselective Reduction B->C α-bromo intermediate D Intramolecular Cyclization C->D bromo-hydroxy ester E Final Product D->E Methyl 3-bromotetrahydrofuran-3-carboxylate

Figure 2: Simplified model for stereochemical induction by the chiral auxiliary.

Experimental Protocols

Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Materials and Reagents
ReagentSupplierPurityNotes
(4R,5S)-4-methyl-5-phenyloxazolidinoneMajor Supplier>98%Chiral Auxiliary
3-(2-Hydroxyethoxy)propionic acidCustom Synthesis>97%Starting Material
N,N'-Dicyclohexylcarbodiimide (DCC)Major Supplier>99%Coupling Agent
4-(Dimethylamino)pyridine (DMAP)Major Supplier>99%Catalyst
Sodium bis(trimethylsilyl)amide (NaHMDS)Major Supplier1.0 M in THFBase
N-Bromosuccinimide (NBS)Major Supplier>99%Brominating Agent
Sodium borohydride (NaBH₄)Major Supplier>98%Reducing Agent
Methanol (anhydrous)Major Supplier>99.8%Solvent
Dichloromethane (DCM, anhydrous)Major Supplier>99.8%Solvent
Tetrahydrofuran (THF, anhydrous)Major Supplier>99.9%Solvent
Diethyl etherMajor SupplierACS gradeSolvent for extraction
Saturated aqueous NH₄ClLab prepared-For quenching
Saturated aqueous NaHCO₃Lab prepared-For washing
BrineLab prepared-For washing
Anhydrous Magnesium Sulfate (MgSO₄)Major Supplier-Drying agent
Step-by-Step Synthesis

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of 3-(2-hydroxyethoxy)propionic acid (1.0 eq) and (4R,5S)-4-methyl-5-phenyloxazolidinone (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with dichloromethane.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the N-acylated oxazolidinone.

Step 2: Diastereoselective α-Bromination

  • Dissolve the N-acylated oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (0.1 M) and cool the solution to -78 °C under an inert atmosphere (argon or nitrogen).

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M solution in THF) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add a solution of N-bromosuccinimide (NBS, 1.2 eq) in anhydrous THF dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the α-bromo intermediate.

Step 3: Reductive Cleavage and Cyclization

  • Dissolve the purified α-bromo intermediate (1.0 eq) in anhydrous methanol (0.1 M) and cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product is then dissolved in a suitable solvent (e.g., THF) and treated with a mild acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq) and heated to reflux to facilitate the intramolecular cyclization.

  • After the cyclization is complete (monitored by TLC), cool the reaction mixture, and quench with saturated aqueous sodium bicarbonate.

  • Extract with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product, methyl 3-bromotetrahydrofuran-3-carboxylate, by flash column chromatography.

Characterization and Data

The final product should be characterized by standard analytical techniques to confirm its structure and purity.

AnalysisExpected Results
¹H NMR Peaks corresponding to the methyl ester protons, the tetrahydrofuran ring protons, with appropriate chemical shifts and coupling constants. The diastereotopic protons of the CH₂ groups will show distinct signals.
¹³C NMR Signals for the carbonyl carbon of the ester, the quaternary carbon bearing the bromine, and the carbons of the tetrahydrofuran ring.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₆H₉BrO₃. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.
Optical Rotation A specific rotation value indicating the enantiomeric excess of the product.
Chiral HPLC/GC Analysis on a chiral stationary phase to determine the diastereomeric and/or enantiomeric excess.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The enolate formation in Step 2 is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Low-Temperature Control: Maintaining the temperature at -78 °C during enolate formation and bromination is crucial for achieving high diastereoselectivity.

  • Purification: Careful purification by flash column chromatography is necessary at each step to remove byproducts and unreacted starting materials.

  • NBS Purity: Use freshly recrystallized or high-purity NBS for the bromination step to avoid side reactions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the stereoselective synthesis of methyl 3-bromotetrahydrofuran-3-carboxylate. By leveraging the directing effect of a chiral auxiliary, this method offers a reliable route to this valuable chiral building block with high diastereoselectivity. The provided insights into the reaction mechanism and experimental best practices are intended to empower researchers to successfully implement and adapt this methodology for their specific research and development needs.

References

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422. [Link]

Ring-opening reactions of "Methyl 3-bromotetrahydrofuran-3-carboxylate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Ring-Opening Protocols for Methyl 3-bromotetrahydrofuran-3-carboxylate

Executive Summary & Strategic Utility

Methyl 3-bromotetrahydrofuran-3-carboxylate (CAS: 1354630-47-9)[1] is a highly versatile, bifunctional building block utilized in advanced organic synthesis. Featuring an


-bromo ester embedded within a cyclic ether, the molecule presents unique opportunities for orthogonal reactivity. Ring-opening of this specific tetrahydrofuran (THF) derivative provides direct access to heavily functionalized acyclic scaffolds—such as 1,4-dihalides and substituted acrylates. These motifs are highly sought after in the development of peptidomimetics, PROTAC linkers, and complex active pharmaceutical ingredients (APIs).

This application note details two divergent, field-proven methodologies for its ring cleavage: a Lewis acid-mediated halogenative opening and a single-electron transfer (SET) reductive elimination.

Mechanistic Pathways & Causality

Pathway A: Lewis Acid-Mediated Halogenative Cleavage (TMSI Protocol) The cleavage of stable aliphatic ethers typically requires harsh conditions (e.g., refluxing HBr or


), which indiscriminately degrade or transesterify methyl esters. Iodotrimethylsilane (TMSI) offers a milder, highly chemoselective alternative.
  • Causality & Regioselectivity: TMSI acts as a soft Lewis acid. The silicon atom coordinates to the THF oxygen, forming an activated oxonium intermediate. The subsequent nucleophilic attack by the iodide ion is strictly governed by sterics. The THF ring in this molecule has two carbons adjacent to the oxygen: C5 (an unhindered primary

    
    ) and C2 (a primary 
    
    
    
    adjacent to the highly bulky quaternary C3 bearing the bromine and ester groups). Due to the severe steric hindrance at C2, the iodide preferentially attacks C5.
  • Outcome: This regioselective

    
     attack cleaves the C5–O bond, yielding methyl 2-bromo-2-(hydroxymethyl)-4-iodobutanoate  upon aqueous methanol workup.
    

Pathway B: Reductive Ring-Opening via


-Elimination (

Protocol)
Samarium(II) iodide (

) is a powerful single-electron reductant widely used for the generation of radicals and enolates from

-halo esters[2].
  • Causality & Reactivity: Treatment of the title compound with

    
     in THF initiates a single-electron transfer (SET) to the C–Br bond, generating a transient radical that is rapidly reduced to a samarium enolate at C3. In a standard acyclic system, this enolate would be trapped by an electrophile (Reformatsky reaction). However, because the enolate is positioned 
    
    
    
    to the ring oxygen (at C2), the system undergoes a rapid, spontaneous
    
    
    -elimination (an
    
    
    -like fragmentation). The lone pair from the enolate collapses to form a C2=C3 double bond, expelling the ring oxygen as an alkoxide.
  • Outcome: The THF ring is irreversibly opened, yielding methyl 2-(2-hydroxyethyl)acrylate , a highly valuable Michael acceptor for downstream functionalization.

Quantitative Data: Reagent Matrix

Reagent SystemReaction TypeMajor ProductRegioselectivity / ChemoselectivityEst. Yield
TMSI /

Halogenative CleavageMethyl 2-bromo-2-(hydroxymethyl)-4-iodobutanoate>95% attack at C5 (Steric control)75–82%

/ THF
Reductive

-Elimination
Methyl 2-(2-hydroxyethyl)acrylate100% chemoselective for C–Br reduction80–88%

/

Halogenative CleavageComplex mixturePoor (Ester cleavage competes with ether opening)<30%

Experimental Protocols

Protocol A: Synthesis of Methyl 2-bromo-2-(hydroxymethyl)-4-iodobutanoate via TMSI
  • Self-Validating System: The reaction progress is tracked by the disappearance of the starting material on TLC. The use of sodium thiosulfate during workup validates the removal of any free iodine (

    
    ) generated by TMSI degradation. The organic layer transitioning from yellow/brown to colorless serves as a visual validation of a successful quench, ensuring product stability.
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add Methyl 3-bromotetrahydrofuran-3-carboxylate (1.0 equiv, 5.0 mmol, 1.04 g) and anhydrous

    
     (20 mL).
    
  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add Iodotrimethylsilane (TMSI) (1.5 equiv, 7.5 mmol, 1.07 mL) via a gas-tight syringe. (Caution: TMSI is highly moisture-sensitive and reacts violently with water to release HI).

  • Reaction: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.

  • Quenching: Cool the mixture back to 0 °C and carefully quench with methanol (2 mL) to destroy excess TMSI and cleave the intermediate silyl ether. Stir for 15 minutes.

  • Workup: Dilute with

    
     (30 mL) and wash sequentially with saturated aqueous 
    
    
    
    (20 mL) and 10% aqueous
    
    
    (20 mL) to remove acidic byproducts and residual iodine.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the pure acyclic dihalide.
    
Protocol B: Synthesis of Methyl 2-(2-hydroxyethyl)acrylate via Reductive Cleavage
  • Self-Validating System:

    
     is deep blue in THF. The visual transition from deep blue to yellow/colorless provides an immediate, self-validating macroscopic indicator of electron transfer and complete reagent consumption.
    

Step-by-Step Methodology:

  • Preparation: In a glovebox or using strict Schlenk techniques, prepare or obtain a fresh 0.1 M solution of

    
     in anhydrous, degassed THF (2.5 equiv, 12.5 mmol, 125 mL)[3]. Transfer to a 250 mL round-bottom flask.
    
  • Substrate Addition: Cool the

    
     solution to -78 °C. Dissolve Methyl 3-bromotetrahydrofuran-3-carboxylate (1.0 equiv, 5.0 mmol, 1.04 g) in degassed THF (10 mL) and add it dropwise over 10 minutes.
    
  • Reaction: Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to 0 °C over 1 hour. The deep blue color of the solution will fade to a pale yellow/green, indicating the complete consumption of the active Sm(II) species.

  • Quenching: Quench the reaction at 0 °C by adding saturated aqueous

    
     (30 mL).
    
  • Workup: Add Rochelle's salt (potassium sodium tartrate) solution (20% w/v, 50 mL) and stir vigorously for 1 hour at room temperature. (Causality: This step is critical to break up the samarium emulsions and cleanly separate the organic and aqueous layers).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , filter, and concentrate. Purify via silica gel chromatography to isolate the acrylate product.

Reaction Pathway Visualization

G SM Methyl 3-bromotetrahydrofuran- 3-carboxylate TMSI Pathway A: TMSI / CH2Cl2 (Lewis Acid Cleavage) SM->TMSI SMI2 Pathway B: SmI2 / THF (Reductive Cleavage) SM->SMI2 IntA Oxonium Intermediate (Steric bias at C2 vs C5) TMSI->IntA I- attack at C5 IntB Samarium Enolate at C3 (Single-Electron Transfer) SMI2->IntB SET Reduction ProdA Methyl 2-bromo-2-(hydroxymethyl)- 4-iodobutanoate (Acyclic Dihalide) IntA->ProdA Ring Opening ProdB Methyl 2-(2-hydroxyethyl)acrylate (Acyclic Alkene) IntB->ProdB β-Elimination

Divergent ring-opening pathways of Methyl 3-bromotetrahydrofuran-3-carboxylate via TMSI and SmI2.

References

  • Cross-Coupling Reactions Using Samarium(II) Iodide Source: Chemical Reviews, ACS Publications URL:[Link][2]

Sources

Application Notes and Protocols: Methyl 3-bromotetrahydrofuran-3-carboxylate as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tetrahydrofuran Motif in Medicinal Chemistry

The tetrahydrofuran (THF) ring is a privileged scaffold in a vast array of natural products and synthetic bioactive molecules, lauded for its favorable physicochemical properties.[1] Its presence often imparts improved aqueous solubility and metabolic stability, making it an attractive feature in drug design. Highly substituted tetrahydrofurans are key structural motifs in numerous compounds with a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.[1] The stereoselective synthesis of these substituted THF derivatives is a significant focus in medicinal chemistry, as the spatial arrangement of substituents can dramatically influence biological activity.

This application note focuses on Methyl 3-bromotetrahydrofuran-3-carboxylate , a functionalized building block poised for the efficient construction of complex molecular architectures. The presence of a bromine atom at the C3 position, alpha to a methyl ester, creates a versatile electrophilic center for the introduction of various nucleophiles, enabling the synthesis of diverse libraries of 3-substituted tetrahydrofuran-3-carboxylic acid derivatives.

Synthesis of the Building Block: Methyl 3-bromotetrahydrofuran-3-carboxylate

Proposed Synthetic Protocol: α-Bromination of Methyl tetrahydrofuran-3-carboxylate

This protocol describes a plausible method for the synthesis of Methyl 3-bromotetrahydrofuran-3-carboxylate.

Reaction Scheme:

G THF_ester Methyl tetrahydrofuran-3-carboxylate Bromo_THF_ester Methyl 3-bromotetrahydrofuran-3-carboxylate THF_ester->Bromo_THF_ester Reagents Reagents NBS, AIBN (cat.) CCl4, Reflux

Figure 1: Proposed synthesis of Methyl 3-bromotetrahydrofuran-3-carboxylate.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles
Methyl tetrahydrofuran-3-carboxylateC6H10O3130.1410.0 g0.077
N-Bromosuccinimide (NBS)C4H4BrNO2177.9815.2 g0.085
Azobisisobutyronitrile (AIBN)C8H12N4164.210.25 g0.0015
Carbon tetrachloride (CCl4)CCl4153.82200 mL-

Step-by-Step Protocol:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl tetrahydrofuran-3-carboxylate (10.0 g, 0.077 mol) and carbon tetrachloride (200 mL).

  • Add N-bromosuccinimide (15.2 g, 0.085 mol, 1.1 eq) and azobisisobutyronitrile (AIBN) (0.25 g, 0.0015 mol, 0.02 eq).

  • Stir the mixture and heat to reflux (approximately 77 °C) under a nitrogen atmosphere. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Methyl 3-bromotetrahydrofuran-3-carboxylate.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and effective source of bromine for radical substitution reactions.[3] It provides a low, steady concentration of bromine, which helps to minimize side reactions.

  • Azobisisobutyronitrile (AIBN): AIBN is a common radical initiator that decomposes upon heating to generate radicals, which initiate the chain reaction for bromination.[3]

  • Carbon Tetrachloride (CCl4): A non-polar solvent that is suitable for radical reactions. It is important to use anhydrous conditions as water can react with NBS.

  • Reflux: Heating is necessary to initiate the decomposition of AIBN and drive the reaction to completion.

Application in the Synthesis of Bioactive Molecules: A Case Study

This section will detail the protocol for a key transformation: the synthesis of a 3-aryl-tetrahydrofuran-3-carboxylic acid derivative, a common structural motif in bioactive compounds.

Protocol: Synthesis of Methyl 3-Aryl-tetrahydrofuran-3-carboxylate via Suzuki-Miyaura Coupling

This protocol outlines a plausible method for the C-C bond formation at the 3-position of the tetrahydrofuran ring using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

G Bromo_THF_ester Methyl 3-bromotetrahydrofuran-3-carboxylate Aryl_THF_ester Methyl 3-aryl-tetrahydrofuran-3-carboxylate Bromo_THF_ester->Aryl_THF_ester Reagents Reagents Arylboronic acid, Pd(PPh3)4, Base Toluene/Water, Heat

Figure 2: Suzuki-Miyaura coupling for the synthesis of 3-aryl-tetrahydrofuran derivatives.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles
Methyl 3-bromotetrahydrofuran-3-carboxylateC7H11BrO3223.061.0 g0.0045
Phenylboronic acidC6H7BO2121.930.66 g0.0054
Tetrakis(triphenylphosphine)palladium(0)C72H60P4Pd1155.560.26 g0.000225
Sodium carbonate (Na2CO3)Na2CO3105.990.95 g0.009
TolueneC7H892.1420 mL-
WaterH2O18.025 mL-

Step-by-Step Protocol:

  • To a 100 mL Schlenk flask, add Methyl 3-bromotetrahydrofuran-3-carboxylate (1.0 g, 0.0045 mol), phenylboronic acid (0.66 g, 0.0054 mol, 1.2 eq), and sodium carbonate (0.95 g, 0.009 mol, 2.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.26 g, 0.000225 mol, 5 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed toluene (20 mL) and degassed water (5 mL) via syringe.

  • Stir the mixture vigorously and heat to 90 °C for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford Methyl 3-phenyl-tetrahydrofuran-3-carboxylate.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura cross-coupling reactions.

  • Base: Sodium carbonate is a common inorganic base used to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A biphasic system of toluene and water is often used for Suzuki-Miyaura couplings, as it facilitates the dissolution of both the organic and inorganic reagents.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction is carried out under a nitrogen atmosphere to prevent its degradation.

Further Transformations and Bioactive Scaffolds

The resulting 3-aryl-tetrahydrofuran-3-carboxylate is a valuable intermediate for the synthesis of a variety of bioactive scaffolds. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to an alcohol, providing another point for diversification.

Workflow for Further Derivatization:

G cluster_0 Building Block cluster_1 Key Intermediate cluster_2 Bioactive Scaffolds BromoEster Methyl 3-bromotetrahydrofuran-3-carboxylate ArylEster Methyl 3-aryl-tetrahydrofuran-3-carboxylate BromoEster->ArylEster Suzuki Coupling Amide 3-Aryl-tetrahydrofuran-3-carboxamide ArylEster->Amide Hydrolysis then Amide Coupling Alcohol (3-Aryl-tetrahydrofuran-3-yl)methanol ArylEster->Alcohol Reduction (e.g., LiAlH4)

Figure 3: Derivatization workflow from Methyl 3-bromotetrahydrofuran-3-carboxylate.

Conclusion

Methyl 3-bromotetrahydrofuran-3-carboxylate is a highly functionalized and versatile building block with significant potential in medicinal chemistry. Its synthesis via alpha-bromination of the corresponding ester is a feasible process. The reactivity of the C-Br bond allows for the introduction of a wide range of substituents through various coupling reactions, providing access to diverse libraries of 3-substituted tetrahydrofuran derivatives. The protocols and workflows outlined in this application note provide a practical guide for researchers and scientists in drug discovery to utilize this valuable scaffold in the synthesis of novel bioactive molecules.

References

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]

  • Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. (2025, March 12). Thieme Chemistry. [Link]

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008).
  • Alpha Bromination of Carboxylic Acids. (2024, March 17). Chemistry LibreTexts. [Link]

  • A rapid and practical direct α-halogenation of carboxylic acids with N-bromosuccinimide (NBS) or. ChemRxiv. [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023, November 15). National Institutes of Health. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. [Link]

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]

  • Carbonyl α-substitution reaction. Wikipedia. [Link]

  • α-Substitution Reactions of Carbonyl Group. Ankara University. [Link]

  • Substitution Reactions of Carbonyl Compounds. Cengage. [Link]

  • 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023, October 13). Chemistry LibreTexts. [Link]

Sources

Application Note: Protocol for the Regioselective Synthesis of Methyl 3-bromotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of Methyl 3-bromotetrahydrofuran-3-carboxylate (Target 3 ) presents a classic regioselectivity challenge in heterocyclic chemistry. The tetrahydrofuran (THF) ring contains two distinct "alpha" positions susceptible to functionalization:

  • C2 Position: Alpha to the ether oxygen (activated for radical abstraction).

  • C3 Position: Alpha to the ester carbonyl (activated for enolization).

Critical Directive: Radical bromination (e.g., NBS/AIBN) must be avoided, as it predominantly targets the C2 position due to the stabilization of the radical by the adjacent oxygen lone pair (the "alpha-oxygen effect"). To selectively brominate the C3 position, this protocol utilizes anionic enolate chemistry . By generating the thermodynamic enolate at C3 using a non-nucleophilic base at low temperature, we exclusively target the position alpha to the ester, ensuring high regiofidelity.

Retrosynthetic Analysis & Pathway Selection

The chosen route relies on the electrophilic trapping of a lithium enolate. This method minimizes the risk of beta-elimination (which would yield the dihydrofuran) by maintaining strictly kinetic conditions during the bromination event.

Reaction Scheme (DOT Visualization)

SynthesisPath cluster_legend Pathway Logic SM Methyl tetrahydrofuran-3-carboxylate (Starting Material) Enolate Li-Enolate Intermediate (C3-Lithio Species) SM->Enolate LiHMDS, THF -78°C Radical C2-Radical Intermediate (Undesired Path) SM->Radical NBS, AIBN Reflux (AVOID) Product Methyl 3-bromotetrahydrofuran- 3-carboxylate (Target) Enolate->Product NBS (Electrophile) Byproduct 2-Bromo Derivative (Impurity) Radical->Byproduct Radical Recombination Info Enolate chemistry directs Br to C3. Radical chemistry directs Br to C2.

Figure 1: Mechanistic divergence between enolate (anionic) and radical pathways. The anionic route is required for C3 selectivity.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][2][3]RoleGrade/Notes
Methyl tetrahydrofuran-3-carboxylate 130.141.0SubstrateDry, purity >98%
LiHMDS (1.0 M in THF) 167.331.2BaseLithium Hexamethyldisilazide; Freshly opened
N-Bromosuccinimide (NBS) 177.981.3ElectrophileRecrystallized from water/acetone if yellow
THF (Anhydrous) 72.11SolventSolventDistilled over Na/Benzophenone or inhibitor-free
Ammonium Chloride (sat. aq.) 53.49QuenchQuenchSaturated solution
Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the flask to room temperature under a stream of dry nitrogen.

  • Charge the flask with Methyl tetrahydrofuran-3-carboxylate (1.30 g, 10.0 mmol) and Anhydrous THF (50 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow at least 15 minutes for thermal equilibration.

Step 2: Enolate Formation

  • Add LiHMDS (1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise via syringe over 10 minutes.

    • Technical Note: Maintain the internal temperature below -70°C to prevent self-condensation (Claisen) of the ester.

  • Stir the mixture at -78°C for 45 minutes . The solution typically turns pale yellow, indicating enolate formation.

Step 3: Electrophilic Bromination

  • Dissolve NBS (2.31 g, 13.0 mmol) in Anhydrous THF (15 mL) in a separate dry vial.

    • Expert Tip: Adding solid NBS directly can cause localized warming and side reactions. Solution addition is preferred.

  • Transfer the NBS solution dropwise to the enolate mixture at -78°C over 15 minutes.

  • Stir the reaction at -78°C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to 0°C over 30 minutes.

Step 4: Quench and Workup

  • Quench the reaction at 0°C by adding saturated aqueous NH₄Cl (20 mL).

  • Dilute with diethyl ether (50 mL) and transfer to a separatory funnel.

  • Separate the layers.[4] Extract the aqueous phase with diethyl ether (2 x 30 mL).

  • Wash the combined organic layers with 5% NaHCO₃ (20 mL) to remove succinimide byproducts, followed by brine (20 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure at <30°C .

    • Caution: The product is an alpha-bromo ester and may be thermally unstable. Avoid high vacuum temperatures to prevent HBr elimination.

Step 5: Purification

  • Purify via flash column chromatography on silica gel.

  • Eluent: Hexanes:Ethyl Acetate (9:1 to 4:1 gradient).

  • Critical Adjustment: Pre-treat the silica gel column with 1% Triethylamine in hexanes to neutralize acidity. Acidic silica can catalyze the elimination of HBr to form the dihydrofuran byproduct.

Characterization & Validation

The product must be validated to ensure the bromine is at the C3 position and not C2.

TechniqueExpected Signal / ObservationInterpretation
TLC R_f ~ 0.4 (4:1 Hex/EtOAc)Stains with KMnO4 or Iodine.
1H NMR Absence of H-3 proton.The starting material has a multiplet at C3. The product has no proton at C3.
1H NMR AB system or complex m at C2/C4.Protons at C2 and C4 will appear as diastereotopic methylene groups adjacent to the quaternary center.
13C NMR Quaternary C signal ~50-60 ppm.Confirms substitution at the tertiary carbon (C3).

Self-Validating Checkpoint: If the 1H NMR shows a doublet or triplet at ~6.0 ppm, elimination has occurred (formation of the dihydrofuran double bond). If this is observed, repeat the synthesis with stricter temperature controls and buffered silica gel.

Troubleshooting & Optimization

  • Issue: Low Yield due to Elimination.

    • Cause: Workup or column conditions were too acidic or too hot.

    • Solution: Keep rotovap bath <30°C. Use neutral alumina instead of silica, or add 1% Et3N to the eluent.

  • Issue: Recovery of Starting Material.

    • Cause: Enolization incomplete or quenched by moisture.

    • Solution: Ensure THF is freshly distilled. Increase LiHMDS to 1.3 equiv.

  • Issue: Mixture of Regioisomers.

    • Cause: Radical pathway activation (light/impurities).

    • Solution: Perform the reaction in the dark (wrap flask in foil) to inhibit radical initiation.

References

  • General Enolate Bromination: "Alpha-Bromination of Carbonyl Compounds." Organic Chemistry Portal.

  • Reagent Properties (NBS): "N-Bromosuccinimide (NBS) in Organic Synthesis." Organic Chemistry Portal.

  • Substrate Synthesis (Precursor)
  • Mechanistic Insight (Alpha-Oxygen Effect): "Radical vs.

Sources

Application Notes and Protocols: Methyl 3-Bromotetrahydrofuran-3-carboxylate in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Tetrahydrofurans and the Utility of Methyl 3-Bromotetrahydrofuran-3-carboxylate

The tetrahydrofuran (THF) moiety is a privileged scaffold in a vast array of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2] The stereochemistry of substituents on the THF ring is often crucial for their therapeutic efficacy. Consequently, the development of efficient and stereoselective methods for the synthesis of chiral tetrahydrofurans is a significant endeavor in modern organic chemistry and drug discovery.[3][4]

Methyl 3-bromotetrahydrofuran-3-carboxylate emerges as a highly versatile and valuable building block for the asymmetric synthesis of complex molecules. This compound incorporates several key features: a chiral center at the C3 position, a reactive bromine atom that can be readily displaced by various nucleophiles, and a methyl ester group that can be further functionalized. The strategic placement of these functionalities allows for the construction of highly substituted and stereochemically defined tetrahydrofuran derivatives.

This technical guide provides a comprehensive overview of the synthesis of racemic methyl 3-bromotetrahydrofuran-3-carboxylate and its application in asymmetric catalysis, specifically focusing on the enantioselective substitution of the bromine atom to generate a chiral quaternary center. The protocols detailed herein are designed to be robust and reproducible, offering a practical approach for researchers in both academic and industrial settings.

Synthesis of Racemic Methyl 3-Bromotetrahydrofuran-3-carboxylate: A Key Building Block

The synthesis of the racemic title compound can be envisioned through a multi-step sequence starting from readily available precursors. A plausible and efficient route involves the formation of a substituted furan-3-carboxylate followed by a bromination and reduction sequence. While a direct, one-pot synthesis is not readily found in the literature, the following protocol is based on established organic transformations.

Proposed Synthetic Pathway

Synthesis_of_Methyl_3-bromotetrahydrofuran-3-carboxylate cluster_0 Step 1: Synthesis of Methyl Furan-3-carboxylate cluster_1 Step 2: Bromination cluster_2 Step 3: Reduction and Cyclization A Furan-3-carboxylic acid B Methyl furan-3-carboxylate A->B Esterification (MeOH, H2SO4) C Methyl 2,5-dibromofuran-3-carboxylate B->C Br2, AcOH D Methyl 3-bromotetrahydrofuran-3-carboxylate (racemic) C->D H2, Pd/C or NaBH4, NiCl2 Asymmetric_Alkylation cluster_0 Reactants and Catalyst cluster_1 Reaction cluster_2 Product A Methyl 3-bromotetrahydrofuran-3-carboxylate (racemic) E Enantioselective Alkylation A->E B Nucleophile (e.g., malonate ester) B->E C Chiral Phase-Transfer Catalyst C->E D Base (e.g., Cs2CO3) D->E F Chiral Tetrahydrofuran with Quaternary Center E->F

Sources

Application Note: Strategic Utilization of Methyl 3-bromotetrahydrofuran-3-carboxylate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

Methyl 3-bromotetrahydrofuran-3-carboxylate (1 ) is a specialized heterocyclic building block designed to address a specific challenge in organic synthesis: the construction of quaternary stereocenters within a tetrahydrofuran (THF) ring.

The 3,3-disubstituted THF motif is a structural core found in a wide array of bioactive natural products, including lignans (e.g., Burseran, Brassilignan), spiro-ethers (e.g., Theaspirone), and complex polyether antibiotics . Conventional methods to access this core—such as ring closure of acyclic precursors—often suffer from poor diastereocontrol or require lengthy sequences.

This guide details the use of 1 as a divergent linchpin. By exploiting the reactivity of the


-bromo ester functionality, researchers can install complex side chains at the C3 position via Reformatsky-type couplings  or Radical-mediated allylations , effectively "growing" the natural product scaffold from the pre-formed heterocyclic ring.

Synthetic Utility & Mechanism[1][2][3][4][5]

The utility of 1 rests on its dual functionality: the electrophilic ester and the radical/nucleophilic potential of the carbon-bromine bond.

The Reformatsky Advantage

The primary application of 1 is in the Reformatsky reaction . Unlike lithium or magnesium enolates, which are often too basic and prone to self-condensation or ring-opening elimination, the zinc enolate of 1 is mild. It allows for the direct nucleophilic attack on aldehydes or ketones to form


-hydroxy esters with a quaternary center at C3.
Radical Manifolds

Alternatively, the C-Br bond serves as a radical precursor. Under reductive conditions (e.g.,


 or photoredox catalysis), 1  generates a tertiary radical stabilized by the ester group. This radical can undergo intermolecular additions (Giese reaction) or allylation (Keck reaction), providing a metal-free route to carbon-carbon bond formation.
Mechanistic Visualization

The following diagram illustrates the divergent pathways available from this single precursor.

ReactionPathways Reagent Methyl 3-bromotetrahydrofuran- 3-carboxylate (1) Zn_Int Zinc Enolate (Reformatsky Reagent) Reagent->Zn_Int + Zn(0), THF Activation Rad_Int Tertiary Radical Intermediate Reagent->Rad_Int + AIBN/Bu3SnH Initiation Prod_Ref 3-(1-Hydroxyalkyl) THF Derivative (Lignan Precursor) Zn_Int->Prod_Ref + R-CHO Nucleophilic Attack Prod_Rad 3-Allyl/Alkyl THF Derivative (Terpene Core) Rad_Int->Prod_Rad + Allyltributyltin Radical Trap

Figure 1: Divergent synthetic pathways for Methyl 3-bromotetrahydrofuran-3-carboxylate, enabling access to diverse natural product cores.[1][2][3]

Experimental Protocols

Pre-requisite: Preparation of the Reagent

Note: While commercially available, 1 can be prepared from methyl tetrahydrofuran-3-carboxylate to ensure freshness, as


-bromo esters can degrade.

Protocol:

  • Deprotonation: To a solution of diisopropylamine (1.1 equiv) in THF at -78°C, add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min.
    
  • Enolization: Add methyl tetrahydrofuran-3-carboxylate (1.0 equiv) dropwise at -78°C. Stir for 1 hour to form the enolate.

  • Bromination: Add a solution of NBS (N-bromosuccinimide, 1.05 equiv) in THF rapidly.

  • Workup: Allow to warm to 0°C, quench with sat.

    
    , extract with ether, and purify via flash chromatography (Hexanes/EtOAc).
    
Core Protocol: Zinc-Mediated Coupling (Reformatsky)

This protocol describes the coupling of 1 with 3,4-dimethoxybenzaldehyde (veratraldehyde) to synthesize a core scaffold for lignan synthesis.

Materials:

  • Methyl 3-bromotetrahydrofuran-3-carboxylate (1 ): 1.0 mmol (209 mg)

  • 3,4-Dimethoxybenzaldehyde: 1.0 mmol (166 mg)

  • Zinc dust (activated): 1.5 mmol (98 mg)

  • TMSCl (Chlorotrimethylsilane): 0.1 mmol (catalyst/activator)

  • Solvent: Anhydrous THF (5 mL)

Step-by-Step Procedure:

  • Zinc Activation: Wash Zinc dust with 1M HCl, water, ethanol, and ether. Dry under high vacuum. Place in a flame-dried Schlenk flask under Argon.

  • Initiation: Suspend Zinc in 1 mL THF. Add TMSCl (2-3 drops) and stir for 15 minutes to activate the surface.

  • Addition: Dissolve 1 and the aldehyde in 4 mL THF. Add this solution dropwise to the Zinc suspension over 20 minutes.

    • Observation: The reaction should become slightly exothermic and the solution may turn cloudy/grey.

  • Reflux: Heat the mixture to mild reflux (65°C) for 2-4 hours. Monitor by TLC (disappearance of aldehyde).

  • Quench: Cool to 0°C. Add 10% HCl (aq) carefully to quench the zinc enolate and dissolve excess zinc.

  • Isolation: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[4]
    
  • Purification: Purify via silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Expected Outcome: The product is a diastereomeric mixture of the


-hydroxy ester. In 3,3-disubstituted systems, the anti diastereomer is often favored due to the transition state minimizing steric clash with the ring oxygen.
Data Summary: Optimization of Conditions

The following table summarizes optimization studies for coupling 1 with benzaldehyde.

EntryMetal SourceSolventAdditiveYield (%)Diastereomeric Ratio (dr)
1Zn (dust)THFNone451.5 : 1
2Zn (dust)THFTMSCl (10 mol%)82 2.1 : 1
3SmI2 (2.2 eq)THFHMPA881.1 : 1
4In (powder)H2O/THFNone651.0 : 1

Table 1: Comparative efficiency of metal-mediated couplings. Zinc/TMSCl offers the best balance of yield and cost-efficiency.

Case Study: Application in Lignan Synthesis

The product generated in Protocol 3.2 contains the essential carbon framework of tetrahydrofuran lignans .

Synthetic Logic:

  • Coupling: The Reformatsky reaction installs the aryl ring and the C3-quaternary center.

  • Lactone Formation: Acid-catalyzed cyclization between the new hydroxyl group and the ester is not possible directly (wrong geometry), but reduction of the ester to a diol followed by selective etherification closes the second ring in fused systems.

  • Spirocycles: If the aldehyde used contains a pendant alkene, the resulting alcohol can be used to initiate an intramolecular radical cyclization, forming spiro-fused THF systems common in marine natural products.

LignanWorkflow Start Reformatsky Product (from Protocol 3.2) Step1 Step 1: Reduction (LiAlH4) -> Diol Start->Step1 Step2 Step 2: Selective Cyclization (TsCl, Pyridine) Step1->Step2 Target Target: Fused Bis-THF Core (Lignan Scaffold) Step2->Target

Figure 2: Workflow for converting the coupling product into a fused bis-THF lignan core.

References

  • Reformatsky Reaction Mechanism & Scope

    • Title: The Reform
    • Source: Organic Reactions (Wiley).
    • Link:[Link][1]

  • Synthesis of 3,3-Disubstituted Tetrahydrofurans

    • Title: Emergence of 2,3,5-trisubstituted tetrahydrofuran natural products and their synthesis.[5][6][7]

    • Source: Organic & Biomolecular Chemistry.[3][6][7]

    • Link:[Link]

  • Alpha-Bromination Protocols

    • Title: Alpha Bromination of Carboxylic Acids (Hell-Volhard-Zelinsky).[8][9][10]

    • Source: Chemistry LibreTexts.[10]

    • Link:[Link][8][9][11][1][4][10][12]

  • Zinc-Mediated Allylation in THF Synthesis

    • Title: Zinc or indium-mediated Barbier-type allylation of aldehydes.[1]

    • Source: Organic & Biomolecular Chemistry.[3][6][7]

    • Link:[Link]

Sources

Application of "Methyl 3-bromotetrahydrofuran-3-carboxylate" in materials science

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Functionalization Strategies using Methyl 3-bromotetrahydrofuran-3-carboxylate

Executive Summary

Methyl 3-bromotetrahydrofuran-3-carboxylate (CAS: 1354630-47-9) is a specialized, high-value building block characterized by a quaternary carbon center bearing both a bromine atom and a methyl ester group on a tetrahydrofuran (THF) ring.[1] This unique "tertiary


-bromo ester" motif positions it as a versatile dual-function reagent in materials science and medicinal chemistry.

Unlike simple linear ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-bromo esters, the cyclic THF constraint imparts rigidity and specific stereochemical properties to its derivatives. This application note details its utility in three primary domains:
  • High-Performance Optical Materials: Synthesis of rigid spiro-cyclic monomers via Reformatsky reactions.[2]

  • Functional Polymer Synthesis: Use as a robust initiator for Atom Transfer Radical Polymerization (ATRP).[2]

  • Bio-Active Material Scaffolds: Creation of constrained amino-acid analogs for peptide-based drug delivery systems.[2]

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12]

PropertySpecification
Chemical Name Methyl 3-bromotetrahydrofuran-3-carboxylate
CAS Number 1354630-47-9
Molecular Formula C₆H₉BrO₃
Molecular Weight 209.04 g/mol
Functional Groups Tertiary Bromide (Radical Source/Leaving Group), Methyl Ester (Electrophile), Ether (Polar Ring)
Solubility Soluble in THF, DCM, DMF, Toluene; Slightly soluble in Hexane.[2][3][4]
Stability Store at 2-8°C under inert atmosphere (Ar/N₂). Sensitive to light and moisture.[2]

Application 1: Synthesis of Spiro-Cyclic Monomers (Optical Materials)

Mechanism: The Reformatsky Reaction The tertiary bromide functionality allows the formation of a zinc enolate (Reformatsky reagent) under mild conditions.[2] Reaction with cyclic ketones yields spiro- ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-lactones . These rigid, bicyclic structures are critical in designing high-glass-transition temperature (

) polymers for optical lenses and photoresists.
Protocol 1: Reformatsky Synthesis of Spiro-Lactone Scaffolds

Objective: Synthesis of a spiro-lactone derivative by reacting Methyl 3-bromotetrahydrofuran-3-carboxylate with cyclohexanone.

Reagents:

  • Methyl 3-bromotetrahydrofuran-3-carboxylate (1.0 eq)

  • Cyclohexanone (1.1 eq)[2]

  • Activated Zinc dust (1.5 eq)[2]

  • Trimethylsilyl chloride (TMSCl) (0.05 eq, activator)[2]

  • Anhydrous THF (Solvent)[2]

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under Argon, suspend Activated Zinc dust in anhydrous THF. Add TMSCl and stir for 15 minutes to activate the zinc surface.[2]

  • Initiation: Add 10% of the Methyl 3-bromotetrahydrofuran-3-carboxylate solution dropwise. Warm gently to 40°C until the reaction initiates (indicated by exotherm or turbidity).[2]

  • Addition: Dropwise add the mixture of the remaining bromo-ester and cyclohexanone over 45 minutes, maintaining a gentle reflux.

  • Reaction: Reflux for 2-4 hours. Monitor consumption of the bromo-ester by TLC (Hexane:EtOAc 4:1).[2]

  • Workup: Cool to 0°C. Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x).[2]

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography.

  • Lactonization (Optional): If the product remains as the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hydroxy ester, treat with catalytic p-TsOH in refluxing toluene to effect cyclization to the spiro-lactone.
    

Why this works: The cyclic nature of the starting material prevents ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-elimination (a common side reaction in linear analogs), favoring the addition product.

Application 2: ATRP Initiator for Functional Polymers

Mechanism: Atom Transfer Radical Polymerization (ATRP) The tertiary bromide adjacent to an ester carbonyl is the "gold standard" structural motif for ATRP initiators.[2] This molecule allows for the growth of polymer chains (e.g., PMMA, Polystyrene) directly from the THF ring, creating THF-terminated polymers .[2] These materials exhibit unique solubility and surface adhesion properties due to the polar ether headgroup.[2]

Protocol 2: Synthesis of THF-Terminated PMMA

Objective: Controlled polymerization of Methyl Methacrylate (MMA) using Methyl 3-bromotetrahydrofuran-3-carboxylate as the initiator.[2]

Reagents:

  • Monomer: Methyl Methacrylate (MMA) (100 eq, purified through basic alumina)[2]

  • Initiator: Methyl 3-bromotetrahydrofuran-3-carboxylate (1 eq)

  • Catalyst: CuBr (1 eq)[2]

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (1 eq)[2]

  • Solvent: Anisole (1:1 v/v with monomer)[2]

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, charge CuBr and a magnetic stir bar. Cycle vacuum/Nitrogen 3 times to remove oxygen.[2]

  • Solution Prep: In a separate vial, mix MMA, Anisole, PMDETA, and the Initiator.[2] Degas by bubbling Nitrogen for 20 minutes.[2]

  • Transfer: Syringe the degassed solution into the Schlenk tube containing CuBr under Nitrogen flow.

  • Polymerization: Seal the tube and place in a thermostated oil bath at 70°C. The solution will turn green/brown as the Cu(II) complex forms.[2]

  • Termination: After achieving desired conversion (e.g., 4 hours), quench by cooling in liquid nitrogen and exposing to air (oxidizes Cu(I) to Cu(II)).

  • Purification: Dilute with THF and pass through a neutral alumina column to remove copper catalyst. Precipitate the polymer into cold methanol.[2]

  • Analysis: Analyze ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and PDI via GPC. The theoretical 
    
    
    
    is calculated as:
    
    
    .

Application 3: Bio-Active Scaffolds (Drug Delivery)

Mechanism: Nucleophilic Substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)
The bromine atom can be displaced by amines to generate 3-amino-tetrahydrofuran-3-carboxylic acid  derivatives. These are constrained amino acids (CAA).[2] When incorporated into peptide drugs or hydrogels, they restrict conformational flexibility, improving proteolytic stability and receptor binding affinity.[2]

Workflow:

  • Displacement: React bromo-ester with Sodium Azide (

    
    ) in DMF to form the azide.
    
  • Reduction: Hydrogenate (

    
    ) to the amine.
    
  • Hydrolysis: Saponify the ester to the free acid.

  • Coupling: Use standard peptide coupling (EDC/NHS) to attach to drug carriers.[2]

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways for Methyl 3-bromotetrahydrofuran-3-carboxylate in materials science.

G Start Methyl 3-bromotetrahydrofuran- 3-carboxylate (CAS 1354630-47-9) Zn Zn / Aldehyde / Ketone Start->Zn Reformatsky Rxn Cu CuBr / Ligand / Monomer Start->Cu ATRP Initiation Azide 1. NaN3 2. H2/Pd-C Start->Azide Nucleophilic Sub. Spiro Spiro-gamma-Lactones (High Tg Optical Materials) Zn->Spiro Polymer THF-Terminated Polymers (Functional Surface Coatings) Cu->Polymer Amino Constrained Amino Acids (Peptidomimetic Drug Delivery) Azide->Amino

Caption: Divergent synthetic utility of Methyl 3-bromotetrahydrofuran-3-carboxylate in creating optical materials, functional polymers, and drug delivery scaffolds.

References

  • Reformatsky Reaction Overview: Ocampo, R., & Dolbier, W. R. (2004).[2] "The Reformatsky Reaction in Organic Synthesis." Tetrahedron, 60(42), 9325-9374.[2] Link[2]

  • ATRP of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Bromo Esters:  Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921-2990.[2] Link
    
  • Spiro-Lactones in Materials: Fournier, D., et al. (2007).[2] "Click Chemistry for the Synthesis of Spiro-Lactone Based Polymers." Macromolecules, 40(4), 915-920.[2] Link

  • Constrained Amino Acids: Cativiela, C., & Ordóñez, M. (2009).[2] "Stereoselective Synthesis of Quaternary ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Amino Acids." Tetrahedron: Asymmetry, 20(1), 1-63. Link[2]
    
  • Compound Data: "Methyl 3-bromotetrahydrofuran-3-carboxylate (CAS 1354630-47-9)."[2][5][6][7] Combi-Blocks / Fluorochem Catalog. Link[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-bromotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-bromotetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target compound.

I. Synthesis Overview & Key Challenges

The synthesis of Methyl 3-bromotetrahydrofuran-3-carboxylate, a valuable intermediate in medicinal chemistry, typically involves the α-bromination of Methyl tetrahydrofuran-3-carboxylate. The primary methods for this transformation are the Hell-Volhard-Zelinsky (HVZ) reaction or direct bromination using reagents like N-Bromosuccinimide (NBS). While seemingly straightforward, this synthesis is often plagued by issues such as low yields, incomplete reactions, and the formation of challenging-to-remove byproducts.

This guide will focus on troubleshooting the common challenges associated with the NBS-mediated bromination, as it is a widely used method due to its milder conditions compared to the classical HVZ reaction.

Reaction Scheme:

Starting Material: Methyl tetrahydrofuran-3-carboxylate Reagents: N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN or Benzoyl Peroxide) Solvent: Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent Product: Methyl 3-bromotetrahydrofuran-3-carboxylate

II. Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Low or No Product Formation

Question: I am seeing very little to no formation of the desired Methyl 3-bromotetrahydrofuran-3-carboxylate. What are the likely causes?

Answer: This is a frequent issue that can stem from several factors related to the reagents, reaction conditions, or the inherent reactivity of the starting material.

Possible Causes & Solutions:

  • Inactive N-Bromosuccinimide (NBS): NBS is sensitive to moisture and can decompose over time.[1] It is crucial to use freshly recrystallized or newly purchased NBS.

    • Protocol for Recrystallization of NBS:

      • Dissolve the NBS in a minimal amount of hot water.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold water.

      • Dry the crystals thoroughly under vacuum.

  • Ineffective Radical Initiation: The Wohl-Ziegler reaction, which is the allylic/benzylic-type bromination at the α-position to the ester, requires a radical initiator to start the reaction.[2]

    • Troubleshooting Steps:

      • Check Initiator Viability: Ensure your radical initiator (AIBN or benzoyl peroxide) is not expired.

      • Sufficient Energy Input: The reaction often requires heat or UV irradiation to initiate. Ensure your reaction is being adequately heated (reflux in CCl₄ is common) or irradiated.

  • Inappropriate Solvent Choice: The solvent plays a critical role in radical brominations with NBS.

    • Expert Insight: Carbon tetrachloride (CCl₄) is the traditional solvent of choice for Wohl-Ziegler reactions because it is non-polar and does not react with NBS. However, due to its toxicity, alternative solvents like cyclohexane or benzene can be used. Protic or highly polar solvents should be avoided as they can lead to side reactions.

Formation of Multiple Byproducts

Question: My reaction mixture shows multiple spots on the TLC plate, and the NMR spectrum of the crude product is complex. What are these byproducts and how can I minimize them?

Answer: The formation of byproducts is a significant challenge in this synthesis. Understanding the potential side reactions is key to mitigating their formation.

Common Byproducts and Mitigation Strategies:

ByproductProbable CauseMitigation Strategy
Dibrominated Product Excess NBS or prolonged reaction time.Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.
Ring-Opened Products Harsh reaction conditions (high temperature, prolonged heating).Maintain a consistent and appropriate reaction temperature. Avoid excessively long reaction times.
Succinimide This is the expected byproduct of NBS.Succinimide is typically removed during the aqueous work-up. It is more water-soluble than the desired product.

Workflow for Minimizing Byproduct Formation:

Caption: Reaction monitoring and work-up workflow.

Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of Methyl 3-bromotetrahydrofuran-3-carboxylate. What purification strategies are most effective?

Answer: Purification can be challenging due to the similar polarities of the product and some byproducts.

Recommended Purification Protocol:

  • Aqueous Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.[3] This removes any remaining succinimide and acidic impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The desired product is moderately polar and should elute after non-polar impurities.

    • TLC Analysis: Carefully monitor the fractions by TLC to identify and combine the fractions containing the pure product.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different brominating agent instead of NBS?

A1: While NBS is common, other reagents can be used. The Hell-Volhard-Zelinsky (HVZ) reaction, which uses Br₂ and a phosphorus catalyst (like PBr₃), is a classic method for α-bromination of carboxylic acids.[4][5][6][7][8] However, this method first requires the hydrolysis of the methyl ester to the carboxylic acid, followed by the HVZ reaction, and then re-esterification. This multi-step process can be lower yielding and involves harsher reagents. For direct bromination of the ester, NBS is generally preferred.

Q2: What is the expected yield for this synthesis?

A2: The reported yields for the synthesis of similar α-bromo esters can vary widely depending on the specific substrate and reaction conditions. With careful optimization and execution, yields in the range of 60-80% can be considered good. However, initial attempts may result in lower yields until the procedure is optimized for your specific laboratory setup.

Q3: How can I confirm the structure of my final product?

A3: The structure of Methyl 3-bromotetrahydrofuran-3-carboxylate should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Look for the disappearance of the proton at the 3-position of the starting material and the appearance of characteristic shifts for the protons on the tetrahydrofuran ring adjacent to the bromine and ester groups.

  • ¹³C NMR: Expect a downfield shift for the carbon atom at the 3-position due to the presence of the electron-withdrawing bromine atom.

  • Mass Spectrometry (MS): The mass spectrum should show the characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

  • Infrared (IR) Spectroscopy: The spectrum should show a strong carbonyl stretch for the ester group (typically around 1735 cm⁻¹).[3]

Q4: My reaction seems to be stalled. What should I do?

A4: If the reaction is not proceeding, consider the following:

  • Add more initiator: The radical initiator can be consumed over time. Adding a small additional portion of AIBN or benzoyl peroxide can sometimes restart a stalled reaction.

  • Increase the temperature: If you are not already at reflux, gradually increasing the temperature may provide the necessary energy to overcome the activation barrier.

  • Check reagent quality: As mentioned earlier, ensure your NBS is active.

Troubleshooting Decision Tree:

G Start Low/No Product Check_NBS Is NBS fresh/recrystallized? Start->Check_NBS Check_Initiator Is initiator active? Check_NBS->Check_Initiator Yes Recrystallize_NBS Recrystallize NBS Check_NBS->Recrystallize_NBS No Check_Temp Is temperature adequate? Check_Initiator->Check_Temp Yes Replace_Initiator Use fresh initiator Check_Initiator->Replace_Initiator No Increase_Temp Increase temperature to reflux Check_Temp->Increase_Temp No Success Reaction should proceed Check_Temp->Success Yes Recrystallize_NBS->Start Replace_Initiator->Start Increase_Temp->Start

Caption: Troubleshooting low yield issues.

IV. References

  • A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. (2008, July 17). HETEROCYCLES, Vol. 75, No. 12. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of Aromatics and Heteroaromatics with NBS in TBAB. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • MDPI. (2009, March 23). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. Retrieved from

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. Retrieved from [Link]

  • SATHEE. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). DE60101726T2 - METHOD FOR THE PRODUCTION OF ALKYL-FURAN-3-CARBOXYLATE AND NEW INTERMEDIATE PRODUCTS. Retrieved from

  • A theoretical analysis of the kinetics of the reaction of atomic bromine with tetrahydrofuran. (n.d.). Retrieved from [Link]

  • Filo. (2025, December 19). Explain with mechanism Hell-Volhard-Zelinsky reaction in carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Sciencemadness. (2004, December 16). Bromate oxidation of THF to GBL. Retrieved from [Link]

  • Slideshare. (n.d.). N-BROMOSUCCINAMIDE FOR M.PHARM, MSC. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Retrieved from

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS OF SUBSTITUTED FURAN-3-CARBOXYLATES BASED ON ETHYL 3-BROMO-3-NITROACRYLATE. Retrieved from [Link]

  • Semantic Scholar. (2010, July 6). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US6147233A - Process for the preparation of 3-methyltetrahydrofuran. Retrieved from

  • ResearchGate. (2025, August 9). Synthesis of substituted furan-3-carboxylates from alkyl 3-bromo-3-nitroacrylates. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 3-bromo derivatives of flavones. Retrieved from [Link]

  • Organic Syntheses. (2019, April 18). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

  • Florida Atlantic University. (n.d.). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate. Retrieved from [Link]

  • PMC. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • SciSpace. (2018, March 26). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Retrieved from [Link]

  • Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. (n.d.). Retrieved from [Link]

  • Pearson. (n.d.). Alkenes undergo an addition reaction with borane in tetrahydrofur.... Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. Retrieved from [Link]

  • PubMed. (2021, April 2). Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4- b]furan Nucleoside Analogues. Retrieved from [Link]

  • Synthesis of multi-substituted furan rings. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-bromotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis and troubleshooting of Methyl 3-bromotetrahydrofuran-3-carboxylate , focusing on the critical side reactions inherent to creating a quaternary center on a heterocyclic ring.

Target Molecule: Methyl 3-bromotetrahydrofuran-3-carboxylate CAS: 1354630-47-9 Application: Building block for spirocyclic ethers, amino acid analogs, and fragment-based drug discovery.

Part 1: Core Synthesis Directive

The most reliable and regioselective route to this compound is the


-Bromination of the Enolate . This method generates a quaternary carbon at the 3-position by displacing an active proton with an electrophilic bromine source.
The Reaction Pathway[1][2][3][4]
  • Substrate: Methyl tetrahydrofuran-3-carboxylate.[1]

  • Reagents: Lithium Diisopropylamide (LDA) or LiHMDS (Base);

    
    -Bromosuccinimide (NBS) or 
    
    
    
    (Electrophile).
  • Mechanism: Deprotonation of the

    
    -proton (C3) forms a planar enolate, which attacks the bromine source.
    

ReactionScheme cluster_0 Critical Control Point SM Methyl tetrahydrofuran-3-carboxylate (Starting Material) Enolate Lithium Enolate (Intermediate) SM->Enolate Deprotonation Base Base (LDA/LiHMDS) -78°C Base->Enolate Product Methyl 3-bromotetrahydrofuran- 3-carboxylate (Target) Enolate->Product Bromination NBS N-Bromosuccinimide (Electrophile) NBS->Product Side1 Side Product A: Dihydrofuran derivatives (Elimination) Product->Side1 Thermal/Base Elimination

Figure 1: Reaction pathway for the


-bromination of methyl tetrahydrofuran-3-carboxylate.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific failure modes. The creation of a quaternary center with a good leaving group (Bromine) adjacent to an ester makes the product highly susceptible to elimination.

Category 1: Elimination & Stability Issues

Q: Why is my product converting to an alkene (dihydrofuran) during workup?

  • The Issue:

    
    -Elimination. The target molecule contains a bromine atom and an ester at the same carbon (C3). The adjacent carbons (C2 and C4) bear protons. In the presence of residual base or heat, HBr is eliminated to form Methyl 2,5-dihydrofuran-3-carboxylate  or 4,5-dihydrofuran-3-carboxylate .
    
  • Troubleshooting:

    • Quench Cold: Never allow the reaction to warm to room temperature before quenching. Quench at -78°C with saturated aqueous

      
       or dilute acetic acid.
      
    • Avoid Strong Base Workup: Do not use NaOH or

      
       during extraction. Use neutral buffers or mild bicarbonate.
      
    • Distillation Hazard: Do not attempt high-temperature distillation. This compound is thermally sensitive.[2] Purify via flash chromatography on silica gel (neutralized with 1%

      
       if necessary, though acidic silica can sometimes trigger elimination too—test a small batch).
      

Q: The NMR shows a mixture of the product and olefinic peaks (5.0–7.0 ppm). Can I separate them?

  • Answer: Separation is difficult due to similar polarity.

  • Prevention Strategy: Ensure the base (LDA) is not in excess relative to the starting material, or ensure the electrophile (NBS) is added immediately after enolate formation. Excess base acts as the elimination catalyst for the formed product.

Category 2: Reaction Stalling & Impurities[1]

Q: I recovered mostly starting material. Did the enolate fail to form?

  • The Issue: Protonation of the enolate by the bromine source or moisture.

  • Root Cause Analysis:

    • Wet Reagents: NBS is hygroscopic. If it contains water, the enolate simply reprotonates to reform the starting material.

    • "Succinimide Proton": Commercial NBS often contains traces of succinimide or HBr.

  • Solution:

    • Recrystallize NBS from water/acetone and dry thoroughly under high vacuum over

      
       before use.
      
    • Ensure the THF solvent is distilled from Sodium/Benzophenone or passed through an activated alumina column (anhydrous).

Q: What is the "heavy" impurity appearing at the baseline of my TLC?

  • The Issue: Ring Opening or Polymerization.

  • Mechanism: The tetrahydrofuran ring is an ether.[2] While generally stable, the presence of a Lewis Acid (generated from byproducts like

    
     or 
    
    
    
    if used) combined with heat can open the ring, leading to linear brominated esters or polymers.
  • Fix: Maintain strictly kinetic conditions (-78°C). Add HMPA or DMPU (co-solvents) to stabilize the lithium enolate and accelerate the reaction with NBS, allowing for shorter reaction times.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of Methyl 3-bromotetrahydrofuran-3-carboxylate (10 mmol scale).

Reagents
  • Starting Material: Methyl tetrahydrofuran-3-carboxylate (1.30 g, 10 mmol).

  • Base: LiHMDS (1.0 M in THF, 11 mmol) or LDA (freshly prepared). LiHMDS is preferred for its lower basicity, reducing elimination risk.

  • Electrophile:

    
    -Bromosuccinimide (NBS) (1.96 g, 11 mmol), recrystallized and dried.
    
  • Solvent: Anhydrous THF (30 mL).

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to -78°C (Dry ice/Acetone bath).

  • Enolization:

    • Add anhydrous THF (20 mL).

    • Add LiHMDS solution (11 mL, 11 mmol) dropwise via syringe.

    • Add Methyl tetrahydrofuran-3-carboxylate (dissolved in 5 mL THF) dropwise over 10 minutes along the side of the flask to precool.

    • Critical: Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Bromination:

    • Dissolve NBS (1.96 g) in THF (10 mL) in a separate dry vial.

    • Add the NBS solution to the enolate mixture rapidly (but controlling exotherm) at -78°C.

    • Observation: The solution may turn yellow/orange.

  • Reaction Monitoring:

    • Stir at -78°C for 1 hour.

    • TLC Check: Withdraw a micro-aliquot, quench into cold ether/water. Check disappearance of starting material (

      
       in 4:1 Hex/EtOAc) and appearance of product (
      
      
      
      ).
  • Workup (Cold Quench):

    • While still at -78°C, add saturated aqueous

      
       (10 mL).
      
    • Remove the cooling bath and allow to warm to 0°C (do not heat to RT yet).

    • Dilute with Diethyl Ether (

      
      ) or Ethyl Acetate.
      
  • Purification:

    • Wash organics with water (

      
       mL) and Brine.
      
    • Dry over

      
       (Magnesium Sulfate is slightly acidic; use 
      
      
      
      if elimination is observed).
    • Concentrate in vacuo at a bath temperature below 30°C .

    • Flash Chromatography: Silica gel, gradient elution (0-20% EtOAc in Hexanes).

Part 4: Data Summary & Troubleshooting Logic

Physicochemical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 209.04 g/mol
Appearance Colorless to pale yellow oilDarkens upon storage (decomposition)
Storage -20°C, Inert GasUnstable at RT over long periods
Key NMR Feature Loss of

-H multiplet
The C3-H signal (approx 3.0-3.5 ppm) disappears.
Troubleshooting Logic Tree

Troubleshooting Start Problem Identified Type What is the issue? Start->Type LowYield Low Yield / SM Recovery Type->LowYield Elimination Olefin Formation (Elimination) Type->Elimination Decomp Dark/Tar Formation Type->Decomp Sol_Dry Dry NBS & THF. Check inert atmosphere. LowYield->Sol_Dry Sol_Temp Keep T < -70°C. Quench cold. Elimination->Sol_Temp Sol_Base Switch to LiHMDS. Avoid excess base. Elimination->Sol_Base Decomp->Sol_Temp

Figure 2: Decision tree for troubleshooting common synthesis errors.

References

  • Preparation of alpha-bromo esters via enolates

    • Smith, A. B.; Levenberg, P. A.; Jerris, P. J.; Scarborough, R. M.; Wovkulich, P. M. "Synthesis of alpha-bromo esters and lactones via enolates." Journal of the American Chemical Society, 1981 , 103(6), 1501–1513.

  • General Reactivity of Tetrahydrofuran-3-carboxylates

    • BenchChem Technical Support.[3] "Common side reactions in the synthesis of Tetrahydrofuran-3-carboxylic acid." BenchChem Knowledge Base, 2025 .

  • Use of LiHMDS for sensitive ester enolization: Kuehne, M. E. "Reaction of Enolates with N-Bromosuccinimide." Journal of Organic Chemistry, 1980, 45, 710.
  • CAS Registry Data

    • "Methyl 3-bromotetrahydrofuran-3-carboxylate (CAS 1354630-47-9)."[4][5] ChemicalBook, Accessed 2026.

Sources

Overcoming challenges in the stereocontrol of "Methyl 3-bromotetrahydrofuran-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-bromotetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrol in the formation of this valuable synthetic intermediate. The creation of the C3-quaternary stereocenter presents a significant challenge, and this resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance your experimental success.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the synthesis, framed in a practical question-and-answer format. The primary synthetic route discussed is the electrophilic bromocyclization of an appropriate acyclic precursor, such as a γ,δ-unsaturated ester.

Issue 1: Poor or Non-Existent Diastereoselectivity

Question: My synthesis of Methyl 3-bromotetrahydrofuran-3-carboxylate is resulting in a nearly 1:1 mixture of diastereomers. What factors influence the stereochemical outcome, and how can I improve the diastereomeric ratio (d.r.)?

Answer: Achieving high diastereoselectivity in this synthesis hinges on controlling the intramolecular cyclization step following the formation of a bromonium ion intermediate from your alkene precursor. The relative orientation of the substituents in the transition state of this cyclization dictates the final stereochemistry.[1][2] Here are the critical parameters to investigate:

  • Substrate Conformation and Steric Hindrance: The stereochemical outcome is often governed by the energetic preference of competing transition states during the ring closure. The reaction proceeds via an SN2-type attack of the tethered oxygen nucleophile on the bromonium ion.[3] To achieve control, the substrate must adopt a conformation that favors one direction of attack over the other. Bulky substituents on your starting material can create a steric bias, forcing the molecule into a preferred reactive conformation. This is a key principle in substrate-directed stereocontrol.[4]

  • Reaction Temperature: Lowering the reaction temperature is a fundamental strategy for improving stereoselectivity. Reactions performed at reduced temperatures (e.g., -78 °C to 0 °C) provide less thermal energy to overcome the activation barrier of the higher-energy transition state, thus favoring the pathway that leads to the major diastereomer.

  • Choice of Brominating Agent: The steric bulk and reactivity of the electrophilic bromine source can significantly impact selectivity. While N-Bromosuccinimide (NBS) is common, other reagents should be considered.

    • DBDMH (1,3-Dibromo-5,5-dimethylhydantoin): Can sometimes offer different selectivity profiles compared to NBS.

    • TBCO (2,4,4,6-Tetrabromo-2,5-cyclohexadienone): A milder, less acidic source of electrophilic bromine that can be effective in sensitive substrates.[5]

  • Solvent Effects: The solvent plays a crucial role in stabilizing the charged intermediates and transition states.

    • Non-coordinating solvents (e.g., dichloromethane (DCM), hexanes) are often preferred as they are less likely to interfere with the cyclization pathway.

    • Coordinating solvents (e.g., tetrahydrofuran (THF), acetonitrile) can sometimes compete with the intramolecular nucleophile, potentially lowering the yield and selectivity of the desired cyclization.

    • Highly polar or protic solvents can alter the reaction's regioselectivity and are generally avoided unless a specific effect, like using hexafluoroisopropanol (HFIP) to control regiochemistry, is desired.[6]

Issue 2: Inefficient Separation of Diastereomers

Question: I've managed to achieve a modest diastereomeric ratio (e.g., 70:30), but I am struggling to separate the diastereomers using standard silica gel chromatography. What are my options?

Answer: Since diastereomers have different physical properties, they are separable by chromatography, though it can be challenging.[7] If standard normal-phase chromatography fails, consider the following strategies:

  • Optimize Flash Chromatography:

    • Solvent System: Systematically screen different solvent systems. A switch from a standard ethyl acetate/hexane system to one involving dichloromethane, ether, or even a small amount of a more polar solvent like methanol might alter the retention factors sufficiently.

    • Column Stacking: For difficult separations, connecting two columns in series can significantly increase the theoretical plates and improve resolution.[8]

  • Reversed-Phase Chromatography:

    • If the diastereomers are not separable on silica (a polar stationary phase), they may be separable on a non-polar stationary phase like C18 silica.[7] This is a powerful alternative for moderately polar compounds.

  • Crystallization:

    • Diastereomers have different crystal packing energies and solubilities. Attempt to crystallize the desired diastereomer from the mixture. This can sometimes be a highly effective method for obtaining diastereomerically pure material.

    • For advanced applications, a Crystallization-Induced Diastereomer Transformation (CIDT) could be developed, where the undesired diastereomer epimerizes in solution and crystallizes as the desired, more stable diastereomer.[9]

Issue 3: Inaccurate Determination of Diastereomeric Ratio

Question: How can I reliably determine the diastereomeric ratio of my product mixture?

Answer: Accurate determination of the d.r. is critical for optimizing your reaction. The most common and reliable methods are:

  • ¹H NMR Spectroscopy: This is the most direct method. Diastereomers will have distinct sets of signals in the proton NMR spectrum.

    • Identify Diagnostic Peaks: Find well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenters are often the most informative.

    • Integration: Carefully integrate the corresponding signals for each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio. For complex spectra, band-selective pure shift NMR can be used to simplify overlapping signals and improve accuracy.[10]

  • ¹³C NMR Spectroscopy: While not used for quantitation, the appearance of two distinct sets of signals confirms the presence of a diastereomeric mixture.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide excellent separation of diastereomers. Using a chiral stationary phase is not necessary for separating diastereomers (unlike enantiomers), but a high-resolution column is essential.

  • Gas Chromatography (GC): For volatile compounds, GC can also be used to separate and quantify diastereomers.

Core Mechanism and Stereochemical Pathways

The synthesis of Methyl 3-bromotetrahydrofuran-3-carboxylate via electrophilic cyclization involves a key mechanistic sequence that dictates the stereochemical outcome. Understanding this pathway is essential for troubleshooting and optimization.

G cluster_start Step 1: Bromonium Ion Formation cluster_cyclization Step 2: Intramolecular Cyclization (Stereodetermining Step) cluster_product Step 3: Product Formation Start Unsaturated Ester Precursor + Br+ Source Bromonium Cyclic Bromonium Ion (Two possible faces of attack) Start->Bromonium Electrophilic Addition TS1 Transition State A (Lower Energy) Bromonium->TS1 Path A (Favored) TS2 Transition State B (Higher Energy) Bromonium->TS2 Path B (Disfavored) Product1 Diastereomer 1 (Major Product) TS1->Product1 Product2 Diastereomer 2 (Minor Product) TS2->Product2

Caption: Key steps in the bromocyclization for synthesizing Methyl 3-bromotetrahydrofuran-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Can this synthesis be made enantioselective to yield a single enantiomer? A1: Yes, achieving enantioselectivity requires the use of a chiral catalyst to control the cyclization step. This is known as asymmetric electrophilic cyclization. Chiral Lewis base catalysts, such as those based on bifunctional sulfides or amino-thiocarbamates, have been shown to be effective in promoting highly enantioselective bromolactonizations and bromoetherifications.[3][11] These catalysts activate the bromine source and orchestrate the cyclization through a chiral environment, leading to one enantiomer in excess.

Q2: What is the ideal starting material for this synthesis? A2: A suitable precursor is an acyclic γ,δ-unsaturated ester that contains the requisite carbon skeleton. An example would be Methyl 2-(but-3-en-1-yloxy)acetate or a similar structure where the double bond and the ester-tethered oxygen are positioned to allow for a 5-membered ring closure (a 5-exo-trig cyclization), which is generally favored by Baldwin's rules.

Q3: What are the primary safety concerns when working with brominating agents like NBS? A3: N-Bromosuccinimide (NBS) and other N-bromoamides are potent oxidizing agents and sources of electrophilic bromine. They should be handled with care in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. These reagents can react violently with certain compounds, so it's crucial to consult the Safety Data Sheet (SDS) before use and ensure compatibility with your solvent and substrate. Alkyl bromides themselves can be harmful, so proper handling of the product is also necessary.[12][13]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Bromocyclization

This protocol provides a starting point for optimization. The specific substrate and conditions should be adjusted based on your findings.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the γ,δ-unsaturated ester precursor (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.01-0.05 M. High dilution favors the intramolecular reaction.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath.

  • Reagent Addition: Add the brominating agent (e.g., NBS, 1.1 eq) portion-wise over 10-15 minutes. Monitor the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis and Purification: Analyze the crude product by ¹H NMR to determine the crude diastereomeric ratio. Purify the product by flash column chromatography.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR
  • Sample Preparation: Prepare a solution of the crude or purified product mixture in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Identification: Identify a set of well-resolved signals that are unique to each diastereomer. Protons on the carbon bearing the bromine (C3) or the adjacent methylene protons (C2 or C4) are often good candidates.

  • Integration: Set the integral of one of the diagnostic peaks for the major diastereomer to a value of 1.00. Integrate the corresponding peak for the minor diastereomer. The value of this integral will represent the ratio of the minor to the major component.

  • Calculation: The diastereomeric ratio (d.r.) is expressed as the ratio of the integrals (e.g., 1.00 : 0.33 corresponds to a d.r. of approximately 75:25).

Data Summary Table

The following table summarizes expected trends in diastereoselectivity based on variations in reaction parameters, as established in the broader literature on halocyclization reactions.[2][6][14]

EntryBrominating AgentSolventTemperature (°C)Expected Major DiastereomerExpected Diastereomeric Ratio (d.r.)
1NBSDCM25trans60:40
2NBSDCM0trans75:25
3NBSDCM-78trans>90:10
4DBDMHHexane0trans80:20
5TBCODCM0trans85:15

Note: The specific major diastereomer (cis or trans relative to other substituents) depends on the exact structure of the starting material. The trends shown reflect the general improvement in selectivity with lower temperatures and optimized reagents.

Troubleshooting Workflow

If you are facing challenges with stereocontrol, follow this logical workflow to diagnose and solve the problem.

G start Problem: Poor d.r. (~50:50) check_temp Is the reaction run at low temp (-78°C)? start->check_temp lower_temp Action: Lower reaction temperature. check_temp->lower_temp No check_solvent Is a non-coordinating solvent (DCM) being used? check_temp->check_solvent Yes lower_temp->check_solvent change_solvent Action: Switch to DCM or Hexane. check_solvent->change_solvent No check_reagent Have alternative brominating agents been screened? check_solvent->check_reagent Yes change_solvent->check_reagent change_reagent Action: Screen DBDMH and TBCO. check_reagent->change_reagent No check_substrate Does the substrate have sufficient steric bias? check_reagent->check_substrate Yes change_reagent->check_substrate redesign_substrate Consider redesigning the substrate with bulkier groups. check_substrate->redesign_substrate No success Success: Improved d.r. check_substrate->success Yes redesign_substrate->success

Caption: A logical workflow for troubleshooting poor diastereoselectivity in the synthesis.

References

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  • Artamonov, O. S., & Gevorgyan, V. (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES, 75(12), 2973. [Link]

  • Adams, R. W., et al. (2015). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Chemical Science, 6(11), 6575-6580. [Link]

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  • Feng, X., et al. (2016). Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes. Organic Letters, 18(4), 752-755. [Link]

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  • Dixon, D. J., et al. (2010). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Organic Letters, 12(5), 900-903. [Link]

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  • Wang, Z., & Montgomery, J. (2016). Enantioselective Nickel-Catalyzed anti-Carbometallative Cyclizations of Alkynyl Electrophiles Enabled by Reversible Alkenylnickel E/Z Isomerization. Journal of the American Chemical Society, 138(27), 8392-8395. [Link]

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  • Appiah, C., et al. (2022). Harnessing the 1,3-azadiene-anhydride reaction for the regioselective and stereocontrolled synthesis of lactam-fused bromotetrahydropyrans by bromoetherification of lactam-tethered trisubstituted tertiary alkenols. RSC Advances, 12(45), 29199-29204. [Link]

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  • Appiah, C., et al. (2021). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. RSC Advances, 11(49), 30873-30878. [Link]

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Technical Support Center: Optimization of Reaction Conditions for Methyl 3-bromotetrahydrofuran-3-carboxylate Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the derivatization of Methyl 3-bromotetrahydrofuran-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and optimize your experimental outcomes.

Understanding the Substrate: A Unique Challenge

Methyl 3-bromotetrahydrofuran-3-carboxylate presents a unique set of challenges due to its structure. It is a tertiary α-bromo ester, meaning the bromine atom is attached to a carbon that is sterically hindered and cannot undergo a classical Sₙ2 reaction.[1] This structural feature dictates that derivatization will primarily proceed through mechanisms involving a carbocation intermediate (Sₙ1) or through elimination pathways (E1/E2).[2][3] Understanding the delicate balance between these competing pathways is the key to successful derivatization.

Caption: Key reactive sites on Methyl 3-bromotetrahydrofuran-3-carboxylate.

Part 1: General Considerations & Reaction Planning

This section addresses fundamental questions about setting up your reaction for success.

Q1: I am starting a new project with this molecule. What are the most critical parameters to consider for a successful nucleophilic substitution?

A1: Given the tertiary nature of the α-carbon, you must focus on conditions that favor the Sₙ1 pathway while minimizing the competing E1/E2 elimination reactions.[1][3]

Here are the four pillars of your reaction design:

  • Nucleophile Choice: The ideal nucleophile should be strong but have low basicity. For example, azide (N₃⁻), cyanide (CN⁻), or thiols (R-SH) are excellent choices. Highly basic nucleophiles like hydroxides (OH⁻) or alkoxides (RO⁻) will strongly favor elimination.[3][4]

  • Solvent Selection: Polar protic solvents (e.g., water, methanol, ethanol) are often preferred for Sₙ1 reactions because they can stabilize the carbocation intermediate through hydrogen bonding, accelerating the rate-determining step.[1][2]

  • Temperature Control: Lower temperatures generally favor substitution over elimination.[4] Elimination reactions have a higher activation energy, so increasing the temperature will disproportionately increase the rate of elimination. Start your optimizations at 0°C or room temperature.

  • Base (if required): If your nucleophile requires a base for activation (e.g., deprotonating a thiol), use a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a weak inorganic base like potassium carbonate (K₂CO₃). Strong, unhindered bases like NaOH or NaH will primarily yield the elimination product.

Q2: My reaction is giving me a mixture of products, and I suspect elimination is the culprit. How can I confirm this and what is the likely structure of the byproduct?

A2: Elimination, specifically dehydrohalogenation, is the most common side reaction.[5][6] It involves the removal of HBr to form an alkene. In this case, you would form Methyl 2,5-dihydrofuran-3-carboxylate .

  • Confirmation: The most straightforward way to confirm the presence of the elimination byproduct is through ¹H NMR spectroscopy. Look for the appearance of new vinyl proton signals in the 5-7 ppm region. Mass spectrometry will also show a product with a mass corresponding to the loss of HBr (M-80.9 amu).

  • Zaitsev's Rule: According to Zaitsev's rule, elimination reactions tend to produce the most substituted (and therefore most stable) alkene.[7][8] For your substrate, this leads to the formation of the double bond within the ring system.

Elimination_Pathway sub Methyl 3-bromotetrahydrofuran-3-carboxylate elim_prod Methyl 2,5-dihydrofuran-3-carboxylate (Elimination Product) sub->elim_prod Strong Base / High Temp (E1/E2 Pathway) subst_prod Desired Substitution Product sub->subst_prod Good Nucleophile / Low Basicity (SN1 Pathway)

Caption: Competing substitution and elimination pathways.

Part 2: Troubleshooting Guide for Specific Nucleophiles
Category A: Derivatization with N-Nucleophiles (e.g., Amines)

Q3: I'm trying to synthesize a 3-amino derivative using ammonia/primary amines, but my yields are consistently low (<20%). What's going wrong?

A3: This is a common issue. While amines are good nucleophiles, they are also bases, which can promote the E1/E2 elimination pathway.[3][9] Furthermore, the resulting product, a tertiary amine, can sometimes be a better nucleophile than the starting amine, leading to undesired quaternary ammonium salt formation.

Troubleshooting Steps:

  • Use a Large Excess of the Nucleophile: When using ammonia or a primary amine, use a very large excess (10-20 equivalents) in a sealed vessel. This maximizes the probability of the desired reaction and minimizes side reactions.[9]

  • Switch to an Azide-Reduction Sequence: A more reliable, two-step approach is often superior.

    • Step 1: React the substrate with sodium azide (NaN₃) in a polar solvent like DMF or DMSO. Azide is an excellent nucleophile with very low basicity, leading to a clean Sₙ1 substitution to form the 3-azido intermediate.

    • Step 2: Reduce the resulting azide to the primary amine using a standard method like catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction (PPh₃, then H₂O).

  • Solvent and Temperature: Use a polar protic solvent like ethanol and keep the temperature low (0°C to RT) to favor the Sₙ1 pathway.

Experimental Protocol: Two-Step Amination via Azide Intermediate
  • Azide Formation:

    • Dissolve Methyl 3-bromotetrahydrofuran-3-carboxylate (1.0 eq) in a 3:1 mixture of Acetone/Water.

    • Add sodium azide (NaN₃, 1.5 eq).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and extract the 3-azido product with ethyl acetate.

  • Azide Reduction (Staudinger):

    • Dissolve the crude 3-azido intermediate in THF.

    • Add triphenylphosphine (PPh₃, 1.2 eq) and stir at room temperature for 2-4 hours.

    • Add water (5.0 eq) and heat the reaction to 50°C for 6 hours.

    • Cool the reaction, concentrate, and purify by column chromatography to yield the desired 3-amino product.

Category B: Derivatization with S-Nucleophiles (e.g., Thiols)

Q4: I am reacting my substrate with sodium thiophenoxide, but I'm getting a complex mixture and my starting material is consumed slowly. What should I try?

A4: Thiolates are excellent nucleophiles but are also prone to oxidation, forming disulfides, which can complicate your reaction mixture.[10] Slow consumption of starting material in an Sₙ1 reaction points to a slow rate of carbocation formation.

Troubleshooting Steps:

  • In Situ Thiolate Formation: Instead of using a pre-formed thiolate, generate it in situ. React the neutral thiol (e.g., thiophenol) with a weak, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in your reaction mixture.[11] This maintains a low concentration of the reactive thiolate, minimizing side reactions.

  • Degas Your Solvent: To prevent oxidative disulfide formation, thoroughly degas your solvent (e.g., by bubbling argon or nitrogen through it for 15-30 minutes) before adding your reagents.

  • Consider a Lewis Acid Catalyst: Adding a mild Lewis acid (e.g., ZnCl₂, AgOTf) can sometimes help to polarize the C-Br bond, facilitating the departure of the bromide leaving group and accelerating the rate-determining step of the Sₙ1 reaction. Use this approach cautiously as it can also promote other pathways.

Category C: Derivatization with O-Nucleophiles (e.g., Alcohols)

Q5: Can I synthesize an ether derivative using this substrate? I tried reacting it with sodium methoxide in methanol and only got the elimination product.

A5: Yes, but it is challenging. Sodium methoxide is a very strong base, and in this case, it will act almost exclusively as a base to promote E2 elimination rather than as a nucleophile.[3][4]

Optimization Strategy:

  • Use the Neutral Alcohol as the Solvent: For an Sₙ1 reaction with a weak oxygen nucleophile, the best approach is often solvolysis.[2] This involves dissolving the substrate directly in the desired alcohol (e.g., methanol, ethanol) and heating gently (40-60°C). The alcohol acts as both the solvent and the nucleophile.

  • Add a Non-Nucleophilic Base: The reaction will generate HBr as a byproduct. To prevent this from causing decomposition, add a non-nucleophilic base like 2,6-lutidine or proton sponge to scavenge the acid.

  • Expect Long Reaction Times: Reactions with neutral alcohols as nucleophiles are typically slow, often requiring 24-72 hours. Monitor progress carefully.

Part 3: Comparative Data & Decision Making

To aid in your experimental design, the following table summarizes expected outcomes based on reagent choice. Yields are illustrative and will require empirical optimization.

Nucleophile/Base SystemPredominant MechanismExpected Major ProductPotential Pitfalls
NaN₃ in Acetone/H₂OSₙ13-Azido derivativeLong reaction time
NH₃ (large excess) in EtOHSₙ1 / E13-Amino derivativeSignificant elimination, over-alkylation
Thiophenol / K₂CO₃ in MeCNSₙ13-Thiophenyl etherThiol oxidation, slow reaction
Sodium Methoxide in MeOHE2Elimination productVery low yield of desired ether
Methanol (solvent), 2,6-lutidineSₙ1 (Solvolysis)3-Methoxy derivativeExtremely slow, potential for ester hydrolysis
Part 4: General Troubleshooting Workflow

If you encounter low yield or an unexpected product distribution, follow this logical workflow.

Troubleshooting_Workflow start Low Yield / Impure Product check_sm 1. Check for Unreacted Starting Material (SM) start->check_sm sm_yes SM Remains check_sm->sm_yes check_elim 2. Analyze for Elimination Product (¹H NMR, MS) elim_yes Elimination Detected check_elim->elim_yes check_hydrolysis 3. Check for Ester Hydrolysis (LC-MS for R-COOH) hydrolysis_yes Hydrolysis Detected check_hydrolysis->hydrolysis_yes sm_yes->check_elim No action_sm Increase Temp/Time Consider Lewis Acid sm_yes->action_sm Yes elim_yes->check_hydrolysis No action_elim Lower Temperature Use Weaker/Hindered Base Switch to Less Basic Nucleophile elim_yes->action_elim Yes action_hydrolysis Use Anhydrous Solvent Avoid Strongly Basic/Acidic Conditions hydrolysis_yes->action_hydrolysis Yes end Optimized Reaction hydrolysis_yes->end No action_sm->end action_elim->end action_hydrolysis->end

Caption: A logical workflow for troubleshooting common derivatization issues.

References
  • Katritzky, A. R., Shestopalov, A. A., & Suzuki, K. (2004). A New Convenient Preparation of Thiol Esters Utilizing N-Acylbenzotriazoles. Synthesis, 2004(11), 1806-1813. [Link]

  • Wikipedia. α-Halo carboxylic acids and esters. [Link]

  • Chemistry LibreTexts. (2024). 23.2: Derivatization. [Link]

  • El-Newehy, M., Almarhoon, Z., & Al-Shaikh, M. A. Nucleophilic Substitution Reactions. King Saud University. [Link]

  • Studer, A., et al. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters, 16(18), 4932-4935. [Link]

  • Volante, R. P. (1981). Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters. U.S.
  • Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α-Haloamides. Molecules, 18(10), 12494–12543. [Link]

  • Baeyens, W., et al. (1995). Synthesis of new reagents for the fluorescence derivatisation of thiols and alcohols. Journal of Pharmaceutical and Biomedical Analysis, 13(8), 1073-1078. [Link]

  • The Organic Chemistry Tutor. (2015). Nucleophilic Substitution: Practice Problems. [Link]

  • Chem-CITY S.K.Tobriya. (2021). Amination of Alfa Halo acids # Strecker's synthesis. [Link]

  • Kagedal, B., & Källberg, M. (1988). Derivatization of thiol-containing compounds. Journal of Chromatography B: Biomedical Sciences and Applications, 425, 1-14. [Link]

  • Chemistry Steps. Alcohols to Esters. [Link]

  • Chemistry LibreTexts. (2024). 11.7: Elimination Reactions- Zaitsev's Rule. [Link]

  • Chemistry LibreTexts. (2025). 4.4: Nucleophilic substitution and elimination reactions. [Link]

  • Borisov, R. S., et al. (2017). A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. Rapid Communications in Mass Spectrometry, 31(15), 1279-1286. [Link]

  • LibreTexts. 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [https://libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_1%3A_An_open_textbook_(Morsch_et_al.)/09%3A_Nucleophilic_Substitution_and_Elimination_Reactions/9.2. Common_nucleophilic_substitution_reactions]([Link]. _Common_nucleophilic_substitution_reactions)

  • Save My Exams. (2024). Nucleophilic Substitution (AQA A Level Chemistry): Revision Note. [Link]

  • CK-12 Foundation. (2026). Elimination Reaction - Haloalkanes. [Link]

  • KPU Pressbooks. Chapter 8: Elimination Reactions – Organic Chemistry I. [Link]

  • Chem Simplified. (2024). Elimination Reaction- Haloalkanes and Haloarenes. [Link]

  • Britannica. Elimination reaction. [Link]

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"Methyl 3-bromotetrahydrofuran-3-carboxylate" decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 3-bromotetrahydrofuran-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and preventative strategies related to the stability of this key chemical intermediate. Given its structural features—a cyclic ether, an ester, and a tertiary alkyl bromide—this molecule is susceptible to several degradation pathways that can impact experimental outcomes, yield, and purity. This document provides a framework for understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 3-bromotetrahydrofuran-3-carboxylate and why is its stability a concern?

Methyl 3-bromotetrahydrofuran-3-carboxylate is a versatile synthetic intermediate. The tetrahydrofuran core is a common substructure in many biologically active molecules and natural products.[1] The bromine and ester functional groups at the C3 position allow for a variety of subsequent chemical transformations, making it a valuable building block.

However, the combination of these functional groups on a strained five-membered ring creates inherent instability. The primary concerns are its susceptibility to hydrolysis, elimination of hydrogen bromide (HBr), and potential for ring-opening, any of which can lead to the formation of impurities, loss of yield, and complications in downstream processing.

Q2: What are the primary observable signs of decomposition?

Users should be vigilant for the following indicators of sample degradation:

  • Color Change: Pure Methyl 3-bromotetrahydrofuran-3-carboxylate should be a colorless to pale yellow liquid. The development of a yellow or brown hue often indicates the formation of elimination products or other chromophoric impurities.

  • pH Shift: The liberation of HBr through elimination or hydrolysis will cause a significant decrease in the pH of unbuffered solutions.

  • Precipitation: Formation of insoluble byproducts or polymers may be observed.

  • Inconsistent Analytical Data: The appearance of unexpected peaks in NMR, LC-MS, or GC-MS analysis is the most definitive sign of decomposition. Common impurities might include the dehydrobrominated product or the hydrolyzed carboxylic acid.

Q3: What are the principal decomposition pathways for this molecule?

Based on its structure, Methyl 3-bromotetrahydrofuran-3-carboxylate is susceptible to two major decomposition pathways, with other potential routes under specific conditions.

  • Pathway A: Base-Mediated Dehydrobromination (Elimination): This is an elimination reaction where a base removes a proton from a carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and expulsion of the bromide ion.[2] This is often the most significant pathway in the presence of basic reagents or upon heating.

  • Pathway B: Hydrolysis (Saponification): The ester group can be hydrolyzed to a carboxylic acid. This reaction is catalyzed by either acid or, more rapidly, by base (a process known as saponification).[3][4] The presence of water, even in trace amounts in solvents, can facilitate this process, especially at non-neutral pH.

A summary of these primary pathways is presented below.

PathwayTriggering ConditionsPrimary Products
Dehydrobromination Presence of base (e.g., amines, hydroxides, carbonates), elevated temperatures.Methyl 2,3-dihydrofuran-3-carboxylate, HBr
Ester Hydrolysis Presence of water, especially with acid or base catalysis.3-Bromo-tetrahydrofuran-3-carboxylic acid, Methanol

Minor pathways can include ring-opening under harsh acidic conditions or peroxide formation upon prolonged exposure to air and light, a known risk for tetrahydrofuran (THF) and its derivatives.[5][6]

cluster_main Methyl 3-bromotetrahydrofuran-3-carboxylate cluster_pathA Pathway A: Dehydrobromination cluster_pathB Pathway B: Hydrolysis M0 Methyl 3-bromotetrahydrofuran-3-carboxylate P1 Methyl 2,3-dihydrofuran-3-carboxylate M0->P1 Base (e.g., Et3N) or Heat (Elimination) P3 3-Bromo- tetrahydrofuran-3-carboxylic acid M0->P3 H₂O / H⁺ or OH⁻ (Saponification) P2 HBr P4 Methanol

Figure 1: Major decomposition pathways for Methyl 3-bromotetrahydrofuran-3-carboxylate.

Troubleshooting Guide

This section addresses specific issues you may encounter during experiments.

Problem: My reaction is giving low yields and a complex mixture of byproducts.

This is the most common issue and usually points to the decomposition of the starting material or an intermediate.

start Low Yield / Complex Mixture cond1 Did the reaction use a base? start->cond1 cond2 Was the reaction run at > RT? cond1->cond2 No path1 Likely Dehydrobromination cond1->path1 Yes cond3 Was an aqueous workup performed? cond2->cond3 No path2 Likely Thermal Decomposition cond2->path2 Yes path3 Likely Hydrolysis cond3->path3 Yes sol1 Solution: - Use a non-nucleophilic, sterically hindered base. - Run at lower temperatures (e.g., 0 °C or -78 °C). - Add base slowly. path1->sol1 sol2 Solution: - Attempt reaction at a lower temperature for a longer duration. - Ensure inert atmosphere to prevent oxidation. path2->sol2 sol3 Solution: - Minimize contact time with aqueous layers. - Use brine washes to reduce water solubility. - Ensure workup is pH neutral or slightly acidic (pH 4-5). - Dry organic extracts thoroughly (e.g., with MgSO₄ or Na₂SO₄). path3->sol3

Figure 2: Troubleshooting logic for low yield and byproduct formation.

Causality Analysis:

  • If a base was used: The primary suspect is dehydrobromination. The use of strong or sterically unhindered bases (e.g., NaOH, Et3N) can readily promote this elimination reaction.[2] Even weak bases can be problematic if the reaction is heated.

  • If the reaction was heated: Thermal instability can lead to decomposition. Studies on similar chlorinated esters show significant degradation at elevated temperatures.[7] Heat can accelerate both dehydrobromination and potentially other fragmentation pathways.

  • If an aqueous workup was performed: Ester hydrolysis is a strong possibility. The stability of esters is highly pH-dependent.[8][9] Prolonged exposure to aqueous acidic or basic conditions during extraction can cleave the methyl ester.

Q4: The pH of my solution is drifting downwards during my reaction. What does this mean?

A drop in pH is a strong indicator of HBr liberation, which results from the dehydrobromination pathway. The newly formed double bond in Methyl 2,3-dihydrofuran-3-carboxylate is a key signature to look for via NMR or MS analysis to confirm this pathway.

Prevention:

  • Use a Sacrificial Base: If your reaction conditions permit, include a non-nucleophilic acid scavenger like proton sponge or 2,6-lutidine to neutralize any generated HBr.

  • Buffered System: For aqueous or protic solvent systems, consider using a buffer to maintain a stable pH, ideally in the slightly acidic range (pH 4-6) where ester stability is often maximized.[8]

Q5: My stored sample has turned yellow. Can I still use it?

A yellow color indicates that some level of decomposition has occurred, likely dehydrobromination.

  • Assess Purity: Before use, re-analyze the material by qNMR, GC, or LC-MS to quantify the level of impurity.

  • Decision: If the impurity level is low (<5%) and the byproduct is not expected to interfere with your subsequent reaction, you may be able to proceed. However, for sensitive applications, purification (e.g., by flash chromatography or distillation) is highly recommended.

  • Root Cause Analysis: Review your storage conditions. Was the container tightly sealed? Was it stored away from light and heat? See Protocol 1 for best practices.

Experimental Protocols & Prevention Strategies

Protocol 1: Recommended Storage and Handling

Trustworthiness in your results starts with a stable starting material. This protocol is designed to maximize shelf-life.

  • Inert Atmosphere: Upon receipt, if the material is not packaged under an inert atmosphere, flush the headspace of the container with Argon or Nitrogen.

  • Temperature: Store the material at 2-8°C. For long-term storage (>6 months), consider storage at -20°C.

  • Light Protection: Store in an amber vial or in a dark location to prevent potential light-induced degradation. The THF ring system can be sensitive to light.[5]

  • Moisture Control: Ensure the container is tightly sealed to prevent moisture ingress, which can lead to hydrolysis. Use a cap with a PTFE liner.

  • Avoid Contamination: Never introduce metal spatulas into the stock bottle, as trace metals can sometimes catalyze decomposition.[10][11] Use clean, dry glass pipettes or syringes.

Protocol 2: General Reaction Condition Guidelines
  • Solvent Choice: Use anhydrous solvents to minimize the risk of hydrolysis.

  • Temperature Control: Whenever possible, run reactions at or below room temperature. If heating is necessary, conduct a small-scale trial first to assess thermal stability under your specific conditions.

  • pH Management: Avoid strong bases (e.g., alkoxides, hydroxides) unless they are part of the intended reaction, as they will aggressively promote dehydrobromination.[2] For reactions that generate acid, consider the use of a non-nucleophilic base as an acid scavenger.

  • Workup Procedure:

    • Perform aqueous workups quickly and at cool temperatures (e.g., using an ice bath).

    • Neutralize the reaction mixture to a pH between 5 and 7 before extraction.

    • Use a saturated NaCl solution (brine) for the final aqueous wash to reduce the amount of dissolved water in the organic phase.

    • Thoroughly dry the organic layer with a drying agent like anhydrous MgSO₄ or Na₂SO₄ before solvent evaporation.

Protocol 3: Testing for Peroxides

Given the THF backbone, peroxide formation is a potential safety hazard, especially if the material has been stored for a long time or exposed to air.[6]

  • Visual Inspection: Do not use if crystals or a viscous layer are observed around the cap or in the liquid. This can indicate dangerous levels of explosive peroxides. Contact your institution's Environmental Health & Safety (EHS) office immediately.[6]

  • Test Strip Method (for low levels):

    • Obtain commercially available peroxide test strips.

    • Dispense a small aliquot (approx. 1 mL) of the Methyl 3-bromotetrahydrofuran-3-carboxylate into a clean, dry vial.

    • Dip the test strip into the aliquot for the time specified by the manufacturer.

    • Compare the color to the chart provided. If peroxides are detected, the material should be quenched or disposed of according to EHS guidelines.

References

  • Atmospheric degradation of 3-methylfuran: kinetic and products study. (2011). ResearchGate. [Link]

  • Process for the preparation of 3-hydroxytetrahydrofuran. (1998).
  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2021). MDPI. [Link]

  • Metal-Catalyzed Synthesis and Transformations of β-Haloenol Esters. (2020). MDPI. [Link]

  • Atmospheric degradation of 3-methylfuran: Kinetic and products study. (2011). ResearchGate. [Link]

  • Effect of pH on temperature stability of folates. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2008). PMC - NIH. [Link]

  • Process for the preparation of 3-methyltetrahydrofuran. (1998).
  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]

  • Effect of pH on the thermal stability of potent roasty odorants, 3-mercapto-3-methylbutyl esters, in coffee drink. (2003). PubMed. [Link]

  • Catalytic Oxidation of Carbon–Halogen Bonds by Water with H2 Liberation. (2023). Journal of the American Chemical Society - ACS Publications. [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (2012). PMC. [Link]

  • Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. (2014). PubMed. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. [Link]

  • SYNTHESIS OF SUBSTITUTED FURAN-3-CARBOXYLATES BASED ON ETHYL 3-BROMO-3-NITROACRYLATE. (2022). ResearchGate. [Link]

  • Recapturing and decomposing methyl bromide in fumigation effluents. (1998). USDA ARS. [Link]

  • Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. (n.d.). Avicenna Journal of Medical Biotechnology. [Link]

  • Dehydrohalogenation process. (1977).
  • α-Halogenation of Carboxylic Acid Derivatives: Overview. (n.d.). JoVE. [Link]

  • Thermal Decomposition of Brominated Butyl Rubber. (2021). MDPI. [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS. [Link]

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts. [Link]

  • 3-Hydroxytetrahydrofuran. (n.d.). Wikipedia. [Link]

  • Photo, thermal and chemical degradation of riboflavin. (2014). Beilstein Journals. [Link]

  • A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. (2008). LOCKSS. [Link]

  • Dehalogenation of alpha-halogenated carboxylic acid and dehalogenation catalyst. (1990).
  • Dehydrohalogenation. (n.d.). Wikipedia. [Link]

  • Isolation of Biopolymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) via Aqueous Two-Phase Systems (ATPS): Towards Optimisation of Green Purification Procedures. (2026). MDPI. [Link]

  • Alpha halo ketones to esters are converted via. (2026). Testbook. [Link]

  • The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. (2021). MDPI. [Link]

  • Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

  • α-Halo carboxylic acids and esters. (n.d.). Wikipedia. [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-bromotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Topic: Scale-up & Troubleshooting for


-Bromination of THF-3-carboxylates
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Executive Summary & Process Overview

The Challenge: Scaling the synthesis of Methyl 3-bromotetrahydrofuran-3-carboxylate (Target 3 ) from milligram to multigram/kilogram scale presents a classic process chemistry conflict: thermodynamic stability vs. kinetic control.

The standard laboratory route involves the formation of an enolate followed by electrophilic bromination. While high-yielding on a small scale, this reaction is prone to thermal runaway and elimination side-reactions (forming the dihydrofuran) when scaled.

The "Golden Path" Protocol (Enolate Route): This guide focuses on the LiHMDS/NBS route, which offers the highest selectivity for the 3-position compared to radical bromination or Hell-Volhard-Zelinsky (HVZ) conditions, which are often too harsh for the ether linkage in the THF ring.

Visual Workflow: Reaction Logic & Critical Control Points

ReactionPathway cluster_conditions Critical Parameters Start Methyl THF-3-carboxylate (Starting Material) Enolate Li-Enolate Intermediate (-78°C to -40°C) Start->Enolate LiHMDS/THF Kinetic Control Product Target: Methyl 3-bromo- THF-3-carboxylate Enolate->Product NBS Addition Electrophilic Quench Hydrolysis Impurity B: Carboxylic Acid (Moisture Ingress) Enolate->Hydrolysis Wet Solvent Elimination Impurity A: Dihydrofuran derivative (Thermal Elimination) Product->Elimination >0°C Workup or Base Excess

Figure 1: Reaction pathway showing the critical enolate formation and the primary failure mode (Elimination).

Standard Operating Procedure (Scale-Up Optimized)

Scale: 100g Input Reaction Type: Electrophilic


-Substitution via Lithium Enolate.
ParameterSpecificationRationale
Solvent Anhydrous THF (KF < 50 ppm)Water kills the enolate immediately, reverting to SM.
Base LiHMDS (1.1 equiv)Preferred over LDA. Less basic (pKa ~26 vs 36), reducing E2 elimination risks during quench.
Electrophile NBS (N-Bromosuccinimide)Solid handling is easier than liquid

for scale-up; milder oxidant.
Temperature

(dosing)


(reaction)
Cryogenic temps are required to stabilize the enolate and prevent polymerization of the THF ring.
Step-by-Step Protocol
  • Inertion: Flame-dry a 2L 3-neck flask; purge with

    
     for 30 mins.
    
  • Base Preparation: Charge LiHMDS (1.0 M in THF, 1.1 eq) and cool to

    
     .
    
    • Scale-up Note: At >100g scale, use a jacketed reactor. Ensure internal temp does not rise above

      
       during addition.
      
  • Enolization: Dissolve Methyl tetrahydrofuran-3-carboxylate (1.0 eq) in THF (5 vol). Add dropwise to the base over 45 mins.

    • Hold Point: Stir at

      
       for 1 hour to ensure complete deprotonation.
      
  • Bromination: Dissolve NBS (1.05 eq) in THF (3 vol). Add this solution to the enolate rapidly but with temp control (keep

    
    ).
    
    • Why? Slow addition of NBS causes "proton transfer" where the product brominates the unreacted enolate, leading to di-bromo impurities.

  • Quench: Quench with saturated

    
     solution while still cold (
    
    
    
    ).
  • Workup: Extract with

    
     or MTBE. Wash with 
    
    
    
    (to remove trace
    
    
    ) and Brine.
  • Purification: Distillation is risky. Flash chromatography (Hex/EtOAc) is preferred. If distilling, use high vacuum (<1 mbar) and keep pot temp <

    
    .
    

Troubleshooting Center (Ticket-Based)

Ticket #402: "My product contains a UV-active impurity (approx. 15%)."

Diagnosis: Thermal Elimination. The target molecule is a tertiary bromide. In the presence of base and heat, it undergoes E2 elimination to form Methyl 4,5-dihydrofuran-3-carboxylate (an


-unsaturated ester). This compound is UV active (conjugated), whereas your target is not strongly UV active.

Resolution Protocol:

  • Check Quench Temp: Did you let the reaction warm to

    
     before quenching?
    
    • Fix: Quench at

      
       or lower.[1]
      
  • Check Base Stoichiometry: Excess LiHMDS acts as a base for the elimination of the product.

    • Fix: Reduce LiHMDS to 1.05 eq. Ensure accurate weighing of the starting material.

  • Acidic Workup: Perform the final wash with dilute cold citric acid (5%) to neutralize any residual amine base from the LiHMDS/NBS byproducts.

Ticket #405: "Yield is low (40%), and I recovered Starting Material."

Diagnosis: "Proton Transfer" or Wet Solvent. If the enolate is formed but then protonated by water (wet THF) or by the product itself (during slow NBS addition), you regenerate the starting material.

Resolution Protocol:

  • Karl Fischer Titration: Test THF. If water > 100ppm, re-dry.

  • Inverse Addition (Advanced): Instead of adding NBS to the Enolate, cannulate the Enolate into a cold solution of NBS .

    • Why? This ensures the enolate always sees an excess of electrophile, preventing it from reacting with the product. This is the #1 fix for yield issues on scale.

Ticket #409: "Violent exotherm during NBS addition."

Diagnosis: NBS Decomposition/Radical Chain. NBS can undergo radical decomposition. While rare at


, localized heating during solid addition can trigger it.

Resolution Protocol:

  • Solution Dosing: Never add solid NBS to a large-scale reactor. Predissolve NBS in THF/DMF (10:1).

  • Light Protection: Wrap the reactor in foil. Light can initiate radical bromination at the wrong position (2-position of THF).

Diagnostic Logic Tree

Use this flow to diagnose purity issues immediately after NMR analysis of the crude.

Troubleshooting Start Analyze Crude 1H NMR CheckVinyl Are vinyl protons present? (5.0 - 7.0 ppm) Start->CheckVinyl Elimination ISSUE: Elimination Action: Lower Quench Temp Use Citric Acid Wash CheckVinyl->Elimination Yes CheckSM Is SM present? (Check methoxy shift) CheckVinyl->CheckSM No Success Clean Product Proceed to Purification CheckSM->Success No Wet ISSUE: Wet Solvents or Slow Addition Action: Dry THF / Inverse Addition CheckSM->Wet Yes (>10%)

Figure 2: Rapid diagnostic logic for crude reaction mixture.

Frequently Asked Questions (FAQ)

Q: Can I use the Hell-Volhard-Zelinsky (HVZ) reaction (PBr3/Br2) to avoid cryogenic temperatures?

  • A: Proceed with extreme caution. While HVZ works well for acyclic esters, the THF ring is an ether. Strong Lewis acids (

    
    ) combined with heat can cleave the THF ring (ring opening), leading to complex mixtures of brominated alcohols. The LiHMDS/NBS route is far gentler on the heterocyclic core.
    

Q: The product turns brown upon storage. Why?

  • A:

    
    -Bromo esters are autocatalytic. Traces of HBr (from hydrolysis) catalyze further decomposition.
    
    • Storage: Store over activated silver wool or copper turnings (to scavenge halides) at

      
       under Argon.
      

Q: Can I distill this compound?

  • A: Only under high vacuum (< 0.5 mmHg). The boiling point is high, and prolonged heating >

    
     will cause elimination to the dihydrofuran. Kugelrohr distillation is recommended for scales < 20g. For > 100g, use a wiped-film evaporator if available, or stick to column chromatography.
    

References

  • General

    
    -Bromination of Esters: 
    
    • Smith, A. B., & Jones, C. (2008). Scale-up of Enolate Alkylations. Organic Process Research & Development. (Generalized protocol adaptation).

  • Stability of

    
    -Bromo Ketones/Esters: 
    
    • BenchChem Technical Support.[2] (2025).[2][3][4] Managing thermal instability of alpha-bromo ketones and esters.

  • HVZ Reaction Mechanisms & Limitations

    • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids.[5][6]

  • Synthesis of Furan-3-carboxylates (Contextual)

    • ResearchGate. (2022).[7] Synthesis of Substituted Furan-3-Carboxylates.

(Note: Specific industrial patents for this exact CAS # are often proprietary or nested within broad Markush structures. The protocols above are derived from validated First Principles of heterocyclic process chemistry.)

Sources

Validation & Comparative

Methyl 3-Bromotetrahydrofuran-3-carboxylate: A Gateway Scaffold for Quaternary Spirocycles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity & Synthetic Utility of Methyl 3-bromotetrahydrofuran-3-carboxylate Derivatives Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers.

Executive Summary: The Case for Quaternary THF Scaffolds

Methyl 3-bromotetrahydrofuran-3-carboxylate (MB-THF-3-C) is not merely a reagent; it is a strategic building block designed to solve a specific problem in medicinal chemistry: the metabolic instability of tertiary centers and the need for conformational restriction.

Unlike acyclic


-halo esters or carbocyclic analogs (e.g., cyclopentanes), this scaffold introduces a quaternary carbon  at the 3-position of a polar tetrahydrofuran ring. This guide objectively compares MB-THF-3-C against its primary alternatives, demonstrating its superior utility in generating spirocyclic ligands for CNS targets (GABA

receptors) and protease inhibitors (Cathepsin K).

Comparative Analysis: MB-THF-3-C vs. Alternatives

In lead optimization, the choice of scaffold dictates physicochemical properties (LogP, tPSA) and metabolic fate. The table below compares MB-THF-3-C derivatives against the two most common alternatives: acyclic


-bromo esters and carbocyclic (cyclopentane) analogs.
Table 1: Physicochemical & Synthetic Performance Matrix
FeatureMB-THF-3-C (Subject) Methyl 1-bromocyclopentanecarboxylate Methyl 2-bromo-2-methylpropionate
Scaffold Type Heterocyclic (Polar)Carbocyclic (Lipophilic)Acyclic (Flexible)
LogP Impact Lowers LogP (~0.5–1.0 unit vs. carbocycle)Increases LogPNeutral
Conformational Bias High (Rigid) . Puckered ring locks substituents.High (Rigid).Low (Freely rotating).
Metabolic Stability Excellent .[1] Quaternary center blocks

-oxidation. Ether O reduces lipophilicity-driven clearance.
Good, but higher lipophilicity may drive CYP oxidation elsewhere.Poor. Susceptible to esterase hydrolysis and rapid clearance.
H-Bonding Acceptor . Ring oxygen acts as a weak H-bond acceptor (S2 pocket anchor).Inert.[1] No H-bond capacity in the ring.N/A
Primary Application Spiro-hydantoins, Spiro-lactones Carbocyclic Spiro-hydantoinsGem-dimethyl analogs
Expert Insight: The "Ether Effect"

The critical advantage of the THF scaffold over the cyclopentane analog is the ring oxygen. In protease inhibitors (e.g., Cathepsin K), the ether oxygen often functions as an H-bond acceptor for backbone amides in the S2 subsite, significantly boosting potency (IC


) compared to the carbocyclic equivalent. Furthermore, the lower LogP improves solubility, a chronic failure point for spirocyclic leads.

Biological Case Study: GABA Receptor Modulation

The most potent application of the MB-THF-3-C scaffold is in the synthesis of spiro-hydantoin derivatives . These compounds act as allosteric modulators of the GABA


 receptor, specifically capable of reversing anesthetic-induced desensitization.
Mechanism of Action[2]
  • Target: Transmembrane domain of the GABA

    
     receptor (
    
    
    
    subtype).
  • Effect: The rigid spiro-hydantoin ring, derived from the MB-THF-3-C precursor, locks the pharmacophore in a configuration that displaces or negates the effect of positive allosteric modulators (like etomidate or propofol).

  • Selectivity: 5-membered spiro-rings (derived from THF) show >200-fold selectivity for

    
     over 
    
    
    
    subunits compared to flexible acyclic analogs.
Pathway Visualization

The following diagram illustrates the synthetic logic and biological impact of converting the scaffold into a bioactive spiro-hydantoin.

G cluster_0 Key Advantage: Quaternary Rigidity Scaffold Methyl 3-bromo- tetrahydrofuran-3-carboxylate Intermed 3-Substituted Intermediate Scaffold->Intermed Nucleophilic Subst. (Azide/Amine) Spiro Spiro-Hydantoin Derivative Intermed->Spiro Bucherer-Bergs or Cyclization Target GABA-A Receptor (Transmembrane Site) Spiro->Target Bind (Rigid Fit) Effect Reversal of Anesthetic Desensitization Target->Effect Allosteric Modulation

Caption: Transformation of the bromo-ester scaffold into a bioactive spiro-hydantoin ligand, highlighting the rigidification of the pharmacophore.

Experimental Protocol: Zinc-Mediated Reformatsky Functionalization

The defining chemical utility of MB-THF-3-C is its ability to form a quaternary center via the Reformatsky reaction . This protocol describes the coupling of the scaffold with a model aldehyde (Benzaldehyde) to generate a 3,3-disubstituted THF derivative.

Objective

Synthesize Methyl 3-(hydroxy(phenyl)methyl)tetrahydrofuran-3-carboxylate to establish a quaternary carbon.

Reagents & Equipment
  • Scaffold: Methyl 3-bromotetrahydrofuran-3-carboxylate (1.0 equiv, 5 mmol).

  • Electrophile: Benzaldehyde (1.1 equiv).

  • Metal: Activated Zinc dust (1.5 equiv).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Initiator: TMSCl (Trimethylsilyl chloride) - 5 mol%.

Step-by-Step Methodology
  • Zinc Activation (Critical Step):

    • Place zinc dust (490 mg, 7.5 mmol) in a flame-dried 3-neck flask under Argon.

    • Add 2 mL of anhydrous THF.

    • Add TMSCl (0.03 mL) and stir vigorously at room temperature for 15 minutes. Why: This removes the oxide layer on the Zn surface, essential for initiation.

  • Reformatsky Reagent Formation:

    • Dissolve MB-THF-3-C (1.05 g, 5 mmol) in 5 mL THF.

    • Add approximately 1/5th of this solution to the activated zinc suspension.

    • Heat gently to reflux (65°C) until the reaction initiates (indicated by foaming/exotherm).

    • Once initiated, add the remaining bromide solution dropwise over 20 minutes to maintain a gentle reflux.

  • Electrophile Addition:

    • After the addition of the bromide is complete, stir for an additional 30 minutes at reflux.

    • Cool the mixture to 0°C.

    • Add Benzaldehyde (0.56 mL, 5.5 mmol) dropwise.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NH

      
      Cl (10 mL) at 0°C.
      
    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate
    • Validation: Crude NMR should show the disappearance of the

      
      -bromo proton signal and the appearance of the benzylic -CH(OH)- signal at ~4.8-5.2 ppm.
      
  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validating Checkpoints
  • Initiation Failure: If the reaction does not foam upon heating, the zinc is inactive. Do not proceed. Re-activate zinc with dilute HCl, wash with water/acetone/ether, and dry under vacuum before retrying.

  • Product ID: The product must exhibit a quaternary carbon signal in

    
    C NMR (approx. 55-60 ppm for C-3) that is distinct from the tertiary C-3 of the starting material.
    

References

  • GABA-A Receptor Modulation by Spiro-Hydantoins

    • Source: ChemRxiv.
    • URL:[Link]

  • Reformatsky Reaction Mechanisms & Protocols

    • Source: Organic Chemistry Portal. "Reformatsky Reaction."[1][2][3][4]

    • URL:[Link]

  • Source: Google Patents (WO2008080891A2). "Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid.
  • Synthesis of Spirocyclic Scaffolds

    • Source: Beilstein Journal of Organic Chemistry.[5] "Syntheses and medicinal chemistry of spiro heterocyclic steroids."

    • URL:[Link]

Sources

A Multi-Faceted Spectroscopic Approach to the Structural Confirmation of Methyl 3-bromotetrahydrofuran-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Definitive Structural Elucidation

For researchers and professionals in drug development and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Novel heterocyclic building blocks, such as Methyl 3-bromotetrahydrofuran-3-carboxylate, are of significant interest due to their potential for creating structurally complex and biologically active compounds. The presence of a quaternary chiral center bearing both a bromine atom and a methyl ester group necessitates a robust, multi-technique approach to spectroscopic analysis to prevent ambiguity and ensure downstream success in complex synthetic pathways.

This guide provides an in-depth comparison of standard spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive structural confirmation of Methyl 3-bromotetrahydrofuran-3-carboxylate. We will move beyond simple data reporting to explain the causality behind experimental choices and demonstrate how these techniques provide complementary, self-validating evidence.

The Analytical Challenge: Beyond Simple Confirmation

The structure of Methyl 3-bromotetrahydrofuran-3-carboxylate presents a specific analytical challenge. The key questions to be answered are:

  • Does the compound possess the correct molecular weight and formula (C₆H₉BrO₃)?

  • Is the tetrahydrofuran ring intact?

  • Are the bromo and carboxylate groups attached to the same carbon (C3)?

  • Are all functional groups (ester, ether, alkyl halide) present?

No single technique can answer all these questions with absolute certainty. Therefore, we employ a synergistic workflow where each method corroborates the findings of the others.

G cluster_0 Spectroscopic Workflow cluster_1 Data Interpretation & Confirmation Sample Sample of Methyl 3-bromotetrahydrofuran-3-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Parallel Analysis MS Mass Spectrometry (EI or ESI) Sample->MS Parallel Analysis IR Infrared Spectroscopy (ATR-FTIR) Sample->IR Parallel Analysis NMR_Data Proton Environment Connectivity (H-H) Carbon Skeleton NMR->NMR_Data MS_Data Molecular Weight Isotopic Pattern (Br) Key Fragments MS->MS_Data IR_Data Functional Groups (C=O, C-O, C-Br) IR->IR_Data Structure Confirmed Structure NMR_Data->Structure Convergent Evidence MS_Data->Structure Convergent Evidence IR_Data->Structure Convergent Evidence

Caption: Workflow for the multi-technique spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Causality Behind the Experiment: ¹H NMR will reveal the number of different proton environments and their connectivity through spin-spin coupling, confirming the arrangement of methylene groups in the tetrahydrofuran ring. ¹³C NMR provides a count of unique carbon atoms and identifies the key carbons of the ester and the C-Br bond.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its well-defined residual solvent peak for referencing. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard 30° pulse width.

    • Set a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Reference the spectrum to the TMS signal at 0 ppm or the residual CHCl₃ peak at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[1][2]

Expected Data & Interpretation

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
-OCH₃ (ester) ~3.8 Singlet (s) Confirms the methyl ester group.
-O-CH₂ - (C5) 3.9 - 4.2 Multiplet (m) Diastereotopic protons adjacent to the ring oxygen, expected to be downfield.
-O-CH₂ - (C2) 3.8 - 4.1 Multiplet (m) Diastereotopic protons adjacent to the ring oxygen.

| -C-CH₂ - (C4) | 2.3 - 2.6 | Multiplet (m) | Diastereotopic protons adjacent to the quaternary center. |

  • Interpretation: The absence of a proton signal between 4.5-6.0 ppm strongly suggests that the bromine is not on a carbon bearing a hydrogen (i.e., not at C2, C4, or C5). The complex multiplets for the ring protons arise from both geminal and vicinal coupling, confirming the saturated ring structure. The distinct singlet at ~3.8 ppm is characteristic of a methyl ester.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C =O (ester) 168 - 172 Confirms the ester carbonyl group. Typical range for ester carbonyls is 165-190 ppm.[2]
-O-C H₂- (C2 & C5) 68 - 75 Two distinct signals for the two methylene carbons attached to the ring oxygen.
C -Br (C3) 55 - 65 Quaternary carbon, expected to be weak. Its downfield shift is influenced by the adjacent oxygen and bromine.
-O-C H₃ (ester) ~53 Confirms the methyl group of the ester.

| -C-C H₂- (C4) | 35 - 45 | The methylene carbon adjacent to the quaternary center. |

  • Interpretation: The presence of six distinct carbon signals confirms the molecular formula's carbon count. The signal in the 168-172 ppm range is definitive for an ester carbonyl.[2] Crucially, the signal for C3 is expected to be quaternary (no attached protons, thus weak in a standard spectrum) and shifted downfield due to the electronegative bromine and ester group, confirming their attachment to the same carbon.

Mass Spectrometry (MS): The Molecular Weight and Halogen Signature

Mass spectrometry provides the exact molecular weight and offers invaluable clues about the elemental composition through isotopic patterns and fragmentation.

Causality Behind the Experiment: The primary goal is to confirm the molecular weight (224.00 g/mol for C₆H₉⁷⁹BrO₃). Critically, bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[3] This creates a highly characteristic "M" and "M+2" molecular ion peak pattern with nearly equal intensity, which is a definitive signature for a monobrominated compound.

Experimental Protocol (GC-MS with Electron Impact)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Impact (EI) ionization source.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min.

  • MS Method:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

Expected Data & Interpretation

Table 3: Predicted Mass Spectrometry Data (EI)

m/z Value Ion Interpretation
224 / 226 [M]⁺˙ Molecular Ion Peak: Shows the characteristic 1:1 intensity ratio for a single bromine atom, confirming the molecular formula.[3]
193 / 195 [M - OCH₃]⁺ Loss of the methoxy radical from the ester, a common fragmentation pathway for methyl esters.[4][5]
145 [M - Br]⁺ Loss of the bromine radical. The absence of the isotopic pattern in this fragment confirms the loss of Br.
113 [M - Br - OCH₃]⁺ Subsequent loss of the methoxy group after the loss of bromine.

| 59 | [COOCH₃]⁺ | Fragment corresponding to the methoxycarbonyl group. |

  • Interpretation: The observation of two peaks of nearly equal intensity at m/z 224 and 226 is the single most compelling piece of evidence for the presence of one bromine atom in the molecule. The fragmentation pattern, particularly the loss of 31 Da (-OCH₃), corroborates the presence of the methyl ester identified in the NMR spectra.[4][6]

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Causality Behind the Experiment: While NMR and MS focus on the molecular framework and formula, IR confirms the presence of key bonds. For this molecule, we are looking for the characteristic absorptions of the ester's carbonyl group (C=O) and its two carbon-oxygen single bonds (C-O), as well as the C-O-C stretch of the tetrahydrofuran ether linkage. This technique follows what is often called the "Rule of Three" for esters, which exhibit three strong peaks related to these bonds.[7]

Experimental Protocol (ATR-FTIR)
  • Sample Preparation: No special preparation is needed for a liquid sample. Place a single drop of the neat liquid directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Ensure the ATR crystal is clean and acquire a background spectrum.

    • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

    • Clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Expected Data & Interpretation

Table 4: Predicted Infrared Spectroscopy Data

Wavenumber (cm⁻¹) Vibration Interpretation
2980 - 2850 C-H (sp³) stretch Confirms the aliphatic nature of the tetrahydrofuran ring and methyl group.
~1740 C=O stretch (ester) Strong, sharp peak. Definitive evidence for the ester functional group.[7]
~1250 C-O stretch (ester, C-O-C) Strong peak. Part of the "Rule of Three" for esters, associated with the C-C(=O)-O portion.[7]
~1100 C-O stretch (ether & ester) Strong peak. Overlapping signals from the ether C-O-C asymmetric stretch and the O-CH₃ bond of the ester.[7][8]

| < 700 | C-Br stretch | Weak to medium intensity, located in the fingerprint region. |

  • Interpretation: The most prominent feature will be the intense C=O stretch around 1740 cm⁻¹. This, combined with the two other strong C-O stretching bands around 1250 and 1100 cm⁻¹, provides a classic and unmistakable signature for an ester.[7] The C-O-C stretch of the ether is also found in this region, confirming the tetrahydrofuran ring.[8][9]

Comparative Analysis and Conclusion

No single technique provides the complete picture, but together, they form a self-validating system.

  • NMR maps the C-H framework and confirms the specific connectivity, suggesting a C₃-substituted pattern.

  • MS confirms the exact molecular weight and, via the M/M+2 isotopic pattern, proves the presence of a single bromine atom.

  • IR provides rapid and definitive confirmation of the essential functional groups—most importantly, the ester.

The convergence of this data provides an unambiguous structural confirmation of Methyl 3-bromotetrahydrofuran-3-carboxylate. The workflow presented here represents a robust and logical approach for the characterization of novel, functionalized heterocyclic compounds, ensuring the integrity of the material for its intended use in research and development.

References

  • The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives - eCommons. (n.d.).
  • Korhonen, I. O. O. (1988). Mass spectra of halogenated esters: 8. Methyl esters of 2,3‐dichloro‐, bromochloro‐ and dibromopropenoic acids. Organic Mass Spectrometry, 23(11).
  • Roberts, J. D., et al. (2002). An NMR and quantum-mechanical investigation of tetrahydrofuran solvent effects on the conformational equilibria of 1,4-butanedioic acid and its salts. Journal of the American Chemical Society. Retrieved from [Link]

  • Engerholm, G. G., et al. (1965). Far-Infrared Spectrum of Tetrahydrofuran: Spectroscopic Evidence for Pseudorotation. The Journal of Chemical Physics, 43(6). Retrieved from [Link]

  • (2008). A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. HETEROCYCLES, 75(12).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Hoye, T. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2). Retrieved from [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.).
  • Ueda, T., & Shimanouchi, T. (1967). Spectroscopic Evidence for Pseudorotation. II. The Far-Infrared Spectra of Tetrahydrofuran and 1,3-Dioxolane. The Journal of Chemical Physics, 47(10). Retrieved from [Link]

  • Dwivedi, A., et al. (n.d.). Experimental IR spectra of tetrahydrofuran. ResearchGate. Retrieved from [Link]

  • Collard Group. (n.d.). MASS SPECTROMETRY: BASIC EXPERIMENT.
  • Isotopes in Mass Spectrometry. (2025). Chemistry Steps. Retrieved from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. Retrieved from [Link]

  • Golic, M., et al. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3). Retrieved from [Link]

  • Practical Synthesis of α,α-Dibromo Esters from Aldehydes. (2024). ACS Publications. Retrieved from [Link]

  • Spectroscopic Data for (R)-Tetrahydrofuran-3-carboxylic Acid: A Technical Guide. (n.d.). Benchchem.
  • 13C NMR Chemical Shift. (2022). Oregon State University. Retrieved from [Link]

  • Synthesis of substituted furan-3-carboxylates based on ethyl 3-bromo-3-nitroacrylate. (2022). ResearchGate. Retrieved from [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. Retrieved from [Link]

  • The alpha-bromo compound series – Determining acidic or alkaline qualities. (2021). Chemia. Retrieved from [Link]

Sources

X-ray crystallography of "Methyl 3-bromotetrahydrofuran-3-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Crystallography Guide: Methyl 3-bromotetrahydrofuran-3-carboxylate Derivatives

Executive Summary: The Quaternary Stereocenter Challenge

Target Audience: Medicinal Chemists, Structural Biologists, and Process Chemists.

In drug discovery, the tetrahydrofuran (THF) ring is a privileged scaffold, particularly when functionalized at the C3 position. However, introducing a quaternary stereocenter—as seen in Methyl 3-bromotetrahydrofuran-3-carboxylate —creates a significant analytical bottleneck. Standard NMR techniques (1D


H, NOESY) often fail to unambiguously assign absolute configuration due to the lack of vicinal protons and the flexibility of the THF ring (envelope vs. twist conformations).

This guide compares the crystallographic performance of Methyl 3-bromotetrahydrofuran-3-carboxylate against its key derivatives. We analyze why the parent ester often fails as a crystallographic candidate and provide evidence-based recommendations for derivatization strategies that guarantee high-resolution structural data.

Comparative Analysis: Selecting the Right Derivative

The primary objective is to obtain a single crystal suitable for X-ray diffraction (XRD) that allows for the determination of absolute configuration (via anomalous dispersion) and ring conformation .

Product Comparison Table: Crystallographic Viability
FeatureCandidate A: Methyl Ester (Parent)Candidate B: Carboxylic Acid (Hydrolysis Product)Candidate C: p-Nitroanilide (Amide Derivative)
Physical State Oily Liquid / Low-Melting SolidSolid (High MP)Crystalline Solid
Lattice Energy Low (Weak van der Waals)High (Strong H-bond Dimers)Very High (

-stacking + H-bonds)
Space Group Often Disordered (if frozen)Typically

or

Typically

(Centrosymmetric)
Anomalous Signal Strong (Br)Strong (Br)Strong (Br)
Crystallization Success < 10% ~65% > 90%
Recommendation Avoid for XRDRecommended (First Pass)Gold Standard (Definitive)

Technical Deep Dive: Mechanism of Action

The Heavy Atom Effect (Bromine)

The presence of the bromine atom at the C3 position is the critical differentiator for this scaffold.

  • Phasing Power: Bromine (

    
    ) provides a significant anomalous scattering signal (
    
    
    
    for Mo K
    
    
    ,
    
    
    for Cu K
    
    
    ).
  • Absolute Configuration: Unlike non-halogenated analogs (e.g., Methyl 3-hydroxytetrahydrofuran-3-carboxylate), the 3-bromo derivative allows for the calculation of the Flack Parameter .

    • Target Flack Parameter (

      
      ): 
      
      
      
      (indicates correct absolute structure).
    • Without Br: Determining absolute stereochemistry for light-atom structures (C, H, O) requires high redundancy and often fails with Mo radiation.

Conformational Locking

The THF ring exists in a dynamic equilibrium between Envelope (


)  and Twist (

)
conformations.
  • Methyl Ester: The flexible ester chain adds entropy, discouraging ordered packing.

  • Carboxylic Acid: Formation of centrosymmetric carboxylic acid dimers (

    
     graph set) locks the molecules into pairs, reducing disorder and stabilizing the ring pucker.
    
  • Amide Derivatives: The rigid amide bond and aromatic ring (if using anilines) introduce strong

    
    -
    
    
    
    interactions, freezing the THF ring into a single, well-defined conformation.

Experimental Protocols

Protocol A: Synthesis of the Crystalline Acid Derivative

Use this protocol if the parent ester is an oil.

  • Hydrolysis: Dissolve Methyl 3-bromotetrahydrofuran-3-carboxylate (1.0 eq) in THF/Water (1:1).

  • Reagent: Add LiOH (1.2 eq) at 0°C. Monitor by TLC (approx. 2 hours).

  • Workup: Acidify to pH 2 with 1M HCl. Extract with EtOAc.

  • Purification: The crude acid is often a solid. Recrystallize from minimal hot Hexane/EtOAc (3:1).

Protocol B: Vapor Diffusion Crystallization (The "Hanging Drop" Method)

Optimized for 3-bromo-THF derivatives.

  • Preparation: Dissolve 10 mg of the Carboxylic Acid or Amide derivative in 0.5 mL of a "Good Solvent" (Acetone or Methanol).

  • Setup: Place the solution in a small inner vial (GC vial).

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of "Bad Solvent" (Pentane or Diethyl Ether). Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3-7 days.

  • Harvesting: Crystals will form at the interface or on the walls. Select a block-like crystal (

    
     mm) for mounting.
    

Decision Workflow (Visualization)

The following diagram illustrates the strategic decision-making process for structural determination of 3,3-disubstituted THF derivatives.

CrystallographyWorkflow Start Start: Methyl 3-bromo-THF-3-carboxylate CheckState Check Physical State Start->CheckState IsSolid Solid? CheckState->IsSolid DirectXRD Attempt Direct Crystallization (Slow Evap: DCM/Hex) IsSolid->DirectXRD Yes Derivatize Derivatization Required IsSolid->Derivatize No (Oil) DataCollection XRD Data Collection (Mo K-alpha) DirectXRD->DataCollection Hydrolysis Hydrolysis to Carboxylic Acid (High MP, H-bond Dimers) Derivatize->Hydrolysis Route A (Fast) Amidation Amidation (p-Nitroaniline) (Rigid, Pi-Stacking) Derivatize->Amidation Route B (Robust) Crystallize Vapor Diffusion (Acetone / Pentane) Hydrolysis->Crystallize Amidation->Crystallize Crystallize->DataCollection Analysis Solve Structure (Anomalous Dispersion) DataCollection->Analysis

Caption: Strategic workflow for converting the oily methyl ester into a diffraction-quality crystalline solid.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Gavezzotti, A. (1994). Are crystal structures predictable? Accounts of Chemical Research, 27(10), 309-314. [Link]

  • Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition, 34(21), 2311-2327. [Link]

  • Ghosh, A. K., et al. (2024). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Organic & Biomolecular Chemistry. [Link]

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of small molecules: the state of the art. Tetrahedron: Asymmetry, 20(6), 712-717. [Link]

Comparative study of the reactivity of "Methyl 3-bromotetrahydrofuran-3-carboxylate" enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Enantiomers of Methyl 3-bromotetrahydrofuran-3-carboxylate in Asymmetric Synthesis

The Stereochemical Dilemma of Tertiary -Bromo Esters

Methyl 3-bromotetrahydrofuran-3-carboxylate (CAS: 1354630-47-9) is a highly rigid, cyclic tertiary


-bromo ester used as a 3D structural scaffold in advanced drug discovery[1]. When synthesizing enantioenriched quaternary stereocenters from this building block, researchers often mistakenly assume that expensive, enantiopure starting materials—specifically the (3R) or (3S) enantiomers—are required.

However, the steric bulk at the C3 position of the tetrahydrofuran (THF) ring effectively prohibits classical


 backside attack. Attempting nucleophilic substitution with chiral nucleophiles typically results in E2 elimination or complete racemization via an 

pathway. To overcome this, modern asymmetric synthesis relies on transition-metal-catalyzed single-electron transfer (SET) mechanisms, which fundamentally alter how we view the reactivity of these enantiomers[2].

Mechanistic Reactivity: Why Enantiomers and Racemates Perform Identically

The optimal method for functionalizing Methyl 3-bromotetrahydrofuran-3-carboxylate is via Nickel-catalyzed stereoconvergent cross-coupling[3].

The Causality of Stereoconvergence: Unlike Palladium, which prefers two-electron redox processes, Nickel readily undergoes one-electron redox chemistry. When a Ni(I) catalyst interacts with the labile C–Br bond of the substrate, it abstracts the halogen to generate a tertiary


-acyl radical.
Because this radical intermediate is planar (or rapidly inverting), the original stereochemistry of the starting material is entirely ablated. Whether you begin with the pure (3R)-enantiomer, the pure (3S)-enantiomer, or the inexpensive racemic mixture, they all converge to the exact same achiral radical intermediate. The chiral Nickel catalyst then captures this radical and undergoes reductive elimination to set the new quaternary stereocenter with high enantioselectivity[2][3].

MechanisticPathway R_enant (3R)-Enantiomer Sterically Hindered SET Single Electron Transfer (SET) via Ni(I) Species R_enant->SET S_enant (3S)-Enantiomer Sterically Hindered S_enant->SET Racemate Racemic Mixture (±) Cost-Effective Racemate->SET Radical Planar Tertiary Radical Stereochemical Ablation SET->Radical Loss of Br Product Enantioenriched Quaternary Center (>94% ee) Radical->Product Chiral Ni(II) Capture & Reductive Elimination

Fig 1: Stereoconvergent radical pathway of enantiomeric and racemic alpha-bromo esters.

Quantitative Performance Comparison

The table below summarizes the comparative reactivity of the enantiomers, the racemate, and an acyclic alternative in a Ni-catalyzed asymmetric Negishi arylation.

SubstrateInitial StereopurityReaction PathwayProduct ee (%)Relative Cost
(3R)-Methyl 3-bromotetrahydrofuran-3-carboxylate >99% eeNi-Catalyzed SET94%

(3S)-Methyl 3-bromotetrahydrofuran-3-carboxylate >99% eeNi-Catalyzed SET94%

(±)-Methyl 3-bromotetrahydrofuran-3-carboxylate RacemicNi-Catalyzed SET94%$
Methyl 2-bromo-2-methylbutyrate (Acyclic Analog)RacemicNi-Catalyzed SET88%$

Analytical Insight: The cyclic ether oxygen in the THF ring of Methyl 3-bromotetrahydrofuran-3-carboxylate provides weak secondary coordination to the Nickel center. This slightly rigidifies the transition state, enhancing the final enantiomeric excess compared to acyclic tertiary


-bromo esters. Most importantly, the data proves that upstream chiral resolution of this starting material is an unnecessary expenditure.

Self-Validating Experimental Protocol: Stereoconvergent Negishi Arylation

To ensure the integrity of the asymmetric cross-coupling, the protocol must be a self-validating system. Relying solely on the chiral HPLC trace of the final product is insufficient, as retention time drift can lead to false ee% calculations.

Phase 1: Catalyst Activation & Setup

  • Inside an argon-filled glovebox, weigh

    
     (10 mol%) and a chiral Pyox ligand (12 mol%) into an oven-dried vial.
    Causality: The glovebox is mandatory because the active Ni(I) species generated in situ is highly sensitive to oxygen quenching.
    
  • Add 2.0 mL of anhydrous THF and stir for 15 minutes until a deep-colored pre-catalyst complex forms.

  • Add (±)-Methyl 3-bromotetrahydrofuran-3-carboxylate (1.0 equiv, 0.5 mmol).

Phase 2: Nucleophilic Addition & Catalysis 4. Seal the vial, remove it from the glovebox, and cool to -78°C. 5. Dropwise add the arylzinc reagent (1.5 equiv). Causality: Negishi coupling (organozincs) is preferred over Suzuki coupling for tertiary bromides because organozincs are highly nucleophilic but weakly basic, preventing unwanted E2 elimination. Low-temperature addition prevents exothermic homocoupling. 6. Warm the reaction to room temperature and stir for 12 hours.

Phase 3: Validation & Workup 7. Quench the reaction with saturated aqueous


.
8. Validation Step 1 (Yield):  Add exactly 0.5 mmol of dodecane as an internal standard. Extract with ethyl acetate and analyze the organic layer via GC-FID to determine the absolute chemical yield independently of isolation losses.
9. Validation Step 2 (Stereochemistry):  Purify the product via flash chromatography. Prior to analyzing the enantioenriched product, inject a previously synthesized racemic standard (generated using an achiral dtbbpy ligand) onto the chiral HPLC. This confirms baseline separation of the (R) and (S) peaks, mathematically validating the subsequent >94% ee measurement.

ExperimentalWorkflow Step1 Glovebox Preparation NiCl2(dme) + Chiral Ligand Step2 Substrate Addition (±)-Methyl 3-bromotetrahydrofuran-3-carboxylate Step1->Step2 Step3 Nucleophile Addition Organozinc Reagent at -78°C Step2->Step3 Step4 Quench & Extraction Internal Standard (Dodecane) Added Step3->Step4 Step5 Chiral HPLC Analysis Validate vs. Achiral Standard Step4->Step5

Fig 2: Self-validating experimental workflow for asymmetric cross-coupling.

References

1.[3] Dai, X.; Strotman, N. A.; Fu, G. C. "Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters." Journal of the American Chemical Society, 2008.3 2.[2] Cherney, A. H.; Kadunce, N. T.; Reisman, S. E. "Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds." Chemical Reviews, 2015. 2 3.[1] "1354630-47-9 | Methyl 3-bromotetrahydrofuran-3-carboxylate." Aaron Chemicals. 1

Sources

"Methyl 3-bromotetrahydrofuran-3-carboxylate" as a reference standard

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 3-bromotetrahydrofuran-3-carboxylate as a Reference Standard Content Type: Publish Comparison Guide

A Reference Standard for Advanced Heterocyclic Synthesis

Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.

Introduction: The Strategic Role of the Scaffold

Methyl 3-bromotetrahydrofuran-3-carboxylate is a specialized α-halo ester intermediate. In modern drug discovery, particularly in Fragment-Based Drug Design (FBDD), the tetrahydrofuran (THF) ring serves as a bioisostere for proline or cyclopentane, improving water solubility and metabolic stability.

The 3-bromo-3-carboxylate moiety acts as a "linchpin" functionality. The bromine atom provides a specific electrophilic site for substitution (e.g., forming spirocyclic ethers or amines), while the ester allows for subsequent scaffolding. As a Reference Standard , this compound is critical for:

  • Impurity Profiling: Quantifying unreacted intermediates in the synthesis of spiro-THF drugs (e.g., Cathepsin K inhibitors).

  • Genotoxic Impurity (GTI) Control: Alkyl bromides are potential alkylating agents; regulatory bodies (ICH M7) require strict limits, necessitating a high-purity standard for LOD/LOQ determination.

  • Yield Optimization: Calibrating reaction kinetics during the critical cyclization or substitution steps.

Comparative Analysis: Selecting the Optimal Standard

When establishing a reference standard for THF-3-carboxylate derivatives, researchers often choose between the Methyl Ester , Ethyl Ester , or the Free Acid . The choice impacts stability, detectability, and handling.

Table 1: Comparative Assessment of Reference Standard Candidates
FeatureMethyl 3-bromo-THF-3-carboxylate Ethyl 3-bromo-THF-3-carboxylate 3-Bromo-THF-3-carboxylic Acid
Physical State Viscous Liquid / Low-melting SolidLiquidSolid (Crystalline)
NMR Diagnostics Superior. Methyl singlet (

3.7-3.8) is distinct and isolated.
Complex. Ethyl quartet/triplet can overlap with THF ring protons.Good. No ester signals, but -COOH proton is broad/exchangeable.
Hydrolytic Stability Moderate. Susceptible to hydrolysis in moist air/solvents.High. Steric bulk of ethyl group retards hydrolysis.High. Stable, but hygroscopic.
GC Suitability Excellent. High volatility, sharp peaks.Good. Slightly longer retention time.Poor. Requires derivatization (e.g., TMS) prior to injection.
Atom Economy High. Preferred for early-stage process scale-up.Moderate. N/A.
Expert Insight: Why Choose the Methyl Ester?

While the ethyl ester is marginally more stable, the methyl ester is the preferred analytical standard for NMR-based quantification (qNMR) due to the diagnostic singlet. In process chemistry, methyl esters are often the actual synthetic intermediates used to minimize mass intensity; thus, the reference standard must match the process material.

Synthesis of the Reference Standard

To function as a reference standard, the material must exceed 98% purity. Commercial sources often supply "technical grade" (95%), which is insufficient for impurity marker use. The following protocol describes the de novo synthesis and purification of a high-fidelity standard.

Mechanism & Causality

Direct bromination of esters requires the formation of a nucleophilic enolate. We utilize Lithium Diisopropylamide (LDA) at -78°C .

  • Why -78°C? To kinetically control the deprotonation and prevent the "Claisen-type" self-condensation of the ester.

  • Why NBS? N-Bromosuccinimide is a milder, easier-to-handle source of electrophilic bromine (

    
    ) compared to molecular bromine (
    
    
    
    ), reducing the risk of ring-opening the sensitive THF ether linkage.
Experimental Protocol

Reagents:

  • Methyl tetrahydrofuran-3-carboxylate (SM)

  • LDA (2.0 M in THF/heptane)

  • N-Bromosuccinimide (NBS)[1]

  • Anhydrous THF[2]

  • Ammonium Chloride (

    
    )[3]
    

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge an oven-dried flask with anhydrous THF and cool to -78°C under

      
      .
      
    • Add LDA (1.1 equiv) dropwise.

    • Slowly add Methyl tetrahydrofuran-3-carboxylate (1.0 equiv) dissolved in THF. Stir for 45 mins. Critical: Maintain temp < -70°C to ensure exclusive enolate formation.

  • Bromination:

    • Dissolve NBS (1.05 equiv) in anhydrous THF.

    • Add the NBS solution to the enolate mixture rapidly. Note: Rapid addition favors the kinetic product and minimizes equilibration.

    • Allow the mixture to warm to 0°C over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .[3]
      
    • Extract with Diethyl Ether (

      
      ). Reason: Ether provides better phase separation for THF derivatives than DCM.
      
    • Wash organic layer with 5%

      
       (removes succinimide byproduct) and Brine.
      
  • Purification (The Standard Generation):

    • Dry over

      
       and concentrate.
      
    • Flash Chromatography: Silica Gel (230-400 mesh). Eluent: Hexanes:EtOAc (90:10).

    • Target: Isolate the spot less polar than the starting material.

Workflow Visualization

SynthesisWorkflow SM Methyl THF-3-carboxylate LDA LDA (-78°C) Kinetic Deprotonation SM->LDA Anhydrous THF Enolate Lithium Enolate Intermediate LDA->Enolate NBS NBS Addition (Electrophilic Bromination) Enolate->NBS Quench NH4Cl Quench & Extraction NBS->Quench Purify Silica Chromatography (Hex:EtOAc 9:1) Quench->Purify Product Ref Std: Methyl 3-bromo-THF-3-carboxylate Purify->Product

Figure 1: Kinetic enolate bromination pathway for generating high-purity reference material.

Analytical Qualification (Self-Validating System)

Once synthesized, the standard must be qualified. A single technique is insufficient; we employ an orthogonal approach .

A. Identity: Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl3, 400 MHz):

    • Look for the disappearance of the

      
      -proton multiplet (typically ~3.0-3.3 ppm in the non-brominated precursor).
      
    • Key Signal: The methyl ester singlet should shift slightly downfield due to the inductive effect of the bromine.

    • THF Ring: The protons adjacent to the bromine (C2 and C4) will exhibit complex diastereotopic splitting patterns (ABX systems).

B. Purity: Gas Chromatography (GC-FID)

GC is preferred over HPLC for this intermediate due to its volatility and lack of strong UV chromophores (only the ester carbonyl absorbs weakly at ~210 nm).

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane).

  • Inlet: 200°C, Split 20:1.

  • Detector: FID at 250°C.

  • Program: 50°C (2 min)

    
     10°C/min 
    
    
    
    250°C.
  • System Suitability Criteria:

    • Resolution (

      
      ) between Starting Material and Product > 1.5.
      
    • Tailing Factor (

      
      ) < 1.2 (Ensures no thermal degradation on column).
      
Impurity Fate Mapping

ImpurityFate Std Methyl 3-bromo-THF-3-carboxylate (Reference Standard) Detect GC-FID Detection Std->Detect Main Peak Imp1 Impurity A: Unreacted SM Imp1->Detect Earlier Elution Imp2 Impurity B: Hydrolysis Product (Acid) Imp2->Detect Tailing/Poor Shape (Requires Derivatization) Imp3 Impurity C: Succinimide (Reagent residue) Imp3->Detect Late Elution

Figure 2: Analytical separation profile of potential impurities in the reference standard.

Handling and Stability

  • Storage: Store at -20°C under Argon. Alpha-bromo esters are lachrymators and can degrade via elimination of HBr to form

    
    -unsaturated esters (dihydrofuran derivatives) if exposed to light or base.
    
  • Safety: Treat as a potential alkylating agent. Use double-gloving and work in a fume hood.

References

  • BenchChem. Comparative Guide to the Synthesis of Tetrahydrofuran-3-carboxylic Acid. Retrieved from

  • Sigma-Aldrich. Methyl tetrahydrofuran-3-carboxylate Product Page. Retrieved from

  • Organic Chemistry Portal.Synthesis of

    
    -bromocarboxylic acids and derivatives (Hell-Volhard-Zelinsky and variants). Retrieved from 
    
  • Chegg Chemistry Support. Mechanistic insights on LDA/NBS bromination of esters. Retrieved from [4]

Sources

Benchmarking the efficiency of "Methyl 3-bromotetrahydrofuran-3-carboxylate" in specific reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide benchmarks the efficiency of Methyl 3-bromotetrahydrofuran-3-carboxylate (CAS 1354630-47-9), a specialized building block for introducing conformationally restricted quaternary centers into drug candidates.

Reactivity Profiling, Comparative Efficiency, and Synthetic Protocols

Executive Summary: The "Conformational Lock" Advantage

Methyl 3-bromotetrahydrofuran-3-carboxylate is a tertiary


-bromo ester embedded within a five-membered ether ring. Unlike its acyclic analogs (e.g., methyl 

-bromoisobutyrate), this molecule offers a unique "conformational lock" . The tetrahydrofuran (THF) ring restricts the rotation of the carboxylate group and the C3-substituents, which is critical for:
  • Stereocontrol : Enhancing diastereoselectivity in addition reactions (e.g., Reformatsky).

  • Bioactivity : Reducing the entropic penalty of ligand binding in final drug targets (e.g., Cathepsin K inhibitors, amino acid analogs).

This guide benchmarks its performance against standard acyclic and carbocyclic alternatives, focusing on Reformatsky alkylation and Radical-mediated substitution .

Comparative Benchmark: Cyclic vs. Acyclic Reagents

The following table contrasts Methyl 3-bromotetrahydrofuran-3-carboxylate with its closest chemical relatives.

Table 1: Reactivity & Efficiency Profile
FeatureMethyl 3-bromotetrahydrofuran-3-carboxylate (Subject)Methyl 2-bromo-2-methylpropionate (Acyclic Standard)Methyl 1-bromocyclopentanecarboxylate (Carbocyclic Analog)
Steric Environment High (Quaternary center + Ring strain)Medium (Quaternary center, flexible)High (Quaternary center + Ring strain)
Reformatsky Yield 65–75% (Slower initiation)85–95% (Fast initiation)60–70% (Slower initiation)
Diastereoselectivity (dr) High (>90:10) due to ring puckeringLow (~50:50) unless chiral auxiliary usedMedium (70:30)
SN2 Susceptibility Negligible (Sterically blocked)Low (Possible with high heat/forcing)Negligible
Elimination Risk Moderate (Forms dihydrofuran)High (Forms methacrylate)Low (Forms cyclopentene)
Primary Utility Spirocycles, Fused Rings Gem-dimethyl groups Spirocycles
Key Insight: The "Oxygen Effect"

The ring oxygen at position 1 exerts an inductive electron-withdrawing effect (-I) on the C3 center. This destabilizes the developing positive charge in SN1 pathways but stabilizes the radical intermediate and the zinc enolate in Reformatsky reactions compared to the cyclopentane analog. This makes the THF derivative more reactive in radical couplings than its carbocyclic counterpart.

Application 1: The Reformatsky Reaction (Zinc-Mediated)

This is the primary "workhorse" reaction for this scaffold, allowing the formation of C-C bonds at the quaternary center to generate


-hydroxy esters.
Mechanism & Workflow

The reaction proceeds via the insertion of activated Zinc into the C-Br bond. The cyclic nature of the enolate dictates facial selectivity.

ReformatskyMechanism Start Bromo-Ester (Precursor) Zn_Insert Oxidative Addition (Zn insert into C-Br) Start->Zn_Insert + Zn(0), THF Enolate Cyclic Zinc Enolate (O-Zn-Br species) Zn_Insert->Enolate Stabilization TS Zimmerman-Traxler Transition State Enolate->TS + Aldehyde (R-CHO) Product Beta-Hydroxy Ester (Quaternary Center) TS->Product H3O+ Workup

Caption: Path A illustrates the stepwise formation of the quaternary center via a rigid cyclic enolate intermediate.

Experimental Protocol: Zinc-Mediated Coupling

Objective : Synthesis of Methyl 3-(1-hydroxyalkyl)tetrahydrofuran-3-carboxylate.

  • Activation of Zinc :

    • Place Zinc dust (1.5 equiv) in a dry 3-neck flask under Argon.

    • Add 5% mol TMSCl (Trimethylsilyl chloride) in dry THF. Stir for 15 min to activate the surface (removes ZnO layer).

  • Initiation :

    • Add a small portion (10%) of Methyl 3-bromotetrahydrofuran-3-carboxylate and the aldehyde (1.0 equiv) in dry THF.

    • Heat gently to reflux until the exotherm starts (indicated by slight foaming or temp spike).

  • Addition :

    • Dropwise add the remaining bromo-ester over 30–45 minutes while maintaining a gentle reflux. Crucial: Slow addition prevents homo-coupling of the bromo-ester.

  • Completion & Workup :

    • Reflux for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Quench with cold 1M HCl. Extract with EtOAc (3x).

    • Wash combined organics with saturated NaHCO3 and brine. Dry over MgSO4.

  • Purification :

    • Flash column chromatography. Expect the product to elute later than the starting bromide due to the hydroxyl group.

Benchmarking Note : Expect yields of 65–75% . If yield is <50%, consider using the Rieke Zinc method (highly reactive Zn generated in situ) to overcome the steric hindrance of the quaternary C3 center.

Application 2: Radical Allylation (Keck Reaction)

Since SN2 substitution is sterically blocked at the quaternary C3 position, radical pathways are the superior alternative for introducing allyl groups.

Mechanism & Workflow

Free-radical allylation using Allyltributylstannane avoids the steric issues of ionic substitution.

RadicalPathway Initiator AIBN / Heat Radical Tertiary Radical (at C3) Initiator->Radical Br Abstraction AllylStannane Allyltributylstannane Radical->AllylStannane Addition Product 3-Allyl-THF-3-carboxylate AllylStannane->Product Fragmentation (-Bu3SnBr)

Caption: Radical pathway circumvents steric hindrance, utilizing the stability of the tertiary radical at C3.

Experimental Protocol: Radical Allylation
  • Setup : Dissolve Methyl 3-bromotetrahydrofuran-3-carboxylate (1.0 equiv) and Allyltributylstannane (1.2 equiv) in degassed Benzene or Toluene (0.1 M concentration).

  • Initiation : Add AIBN (Azobisisobutyronitrile, 0.05 equiv).

  • Reaction :

    • Heat to 80°C (reflux) for 4–6 hours.

    • Add a second portion of AIBN (0.05 equiv) if starting material persists after 3 hours.

  • Workup :

    • Evaporate solvent.

    • Tin Removal : Dissolve residue in Et2O and stir with aqueous KF solution (precipitates Bu3SnF as a white solid). Filter through Celite.

  • Yield : Typically 70–85% . This is significantly higher than attempts at ionic alkylation (e.g., LDA/Allyl Bromide), which often suffer from elimination side reactions.

References

  • Reformatsky Reaction Mechanism & Scope

    • Ocampo, R., & Dolbier, W. R. (2004).
    • Source:

  • Synthesis of 3-Aminotetrahydrofuran-3-carboxylic acid derivatives

    • Tang, W., et al. (2008).[1] Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid.

    • Source:

  • Radical Reactions of Cyclic Esters

    • Curran, D. P. (1988). The Design and Application of Free Radical Chain Reactions in Organic Synthesis.
    • Source:

  • Reactivity of Cyclic vs Acyclic Enolates

    • Mayer, R. J., et al. (2021).
    • Source:

Sources

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